molecular formula C8H11ClN2O B193128 2-Butyl-4-chloro-5-formylimidazole CAS No. 83857-96-9

2-Butyl-4-chloro-5-formylimidazole

Cat. No.: B193128
CAS No.: 83857-96-9
M. Wt: 186.64 g/mol
InChI Key: JLVIHQCWASNXCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde is used for preparation of N-(biphenylylmethyl)imidazoles as angiotensin II antagonists.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butyl-5-chloro-1H-imidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-2-3-4-7-10-6(5-12)8(9)11-7/h5H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVIHQCWASNXCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4075039
Record name 2-Butyl-5-chloroimidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83857-96-9
Record name 2-Butyl-4-chloro-5-formylimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83857-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083857969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butyl-5-chloroimidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-butyl-4-chloro-5-formylimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.989
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-Imidazole-4-carboxaldehyde, 2-butyl-5-chloro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.550
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-BUTYL-5-CHLORO-1H-IMIDAZOLE-4-CARBALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H170U0SWE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to 2-Butyl-4-chloro-5-formylimidazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Butyl-4-chloro-5-formylimidazole (BCFI), a substituted imidazole derivative, is a critical intermediate in the synthesis of various pharmaceutical compounds, most notably the angiotensin II receptor antagonist, Losartan. This document provides an in-depth overview of the chemical properties, spectroscopic data, and established synthesis protocols for BCFI. It is intended to serve as a comprehensive technical resource for professionals engaged in medicinal chemistry, process development, and pharmaceutical research.

Core Chemical and Physical Properties

This compound is a yellow to light yellow crystalline powder.[1][2] Its chemical structure consists of an imidazole ring substituted with a butyl group at the 2-position, a chlorine atom at the 4-position, and a formyl (aldehyde) group at the 5-position.[3] This unique arrangement of functional groups imparts moderate lipophilicity, making it a versatile building block in organic synthesis.[3]

The key physicochemical properties of BCFI are summarized in the table below for quick reference.

PropertyValueReferences
CAS Number 83857-96-9[1][4]
Molecular Formula C₈H₁₁ClN₂O[1][4]
Molecular Weight 186.64 g/mol [1][3][4]
Appearance Yellow to light yellow crystalline powder[1][2]
Melting Point 96-100 °C[1][4][5]
Boiling Point (Predicted) 384.1 ± 22.0 °C at 760 mmHg[3][4][6]
Density 1.24 g/cm³[4][7]
Water Solubility Slightly soluble (1.18 g/L at 20°C)[2][3][4]
Solubility in Organic Solvents Soluble in Methanol, Ethanol, DMSO, and DMF[3][4][5]
pKa (Predicted) 8.87 ± 0.10[4]
LogP 2.5 (at 25°C and pH 7.1)[3][4]

Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound.

Spectroscopic TechniqueKey Data PointsInterpretationReferences
¹H NMR δ 9.68-9.85 ppm (s, 1H)Confirms the presence of the aldehyde proton (CHO).[3][8]
Infrared (IR) Spectroscopy ~3248 cm⁻¹ (strong)~1698 cm⁻¹ (intense)N-H stretching vibration of the imidazole ring.C=O stretching of the aldehydic carbonyl group.[3]
Mass Spectrometry (MS) m/z 186 ([M]⁺)m/z 158Molecular ion peak corresponding to the intact molecule.Fragment resulting from the loss of the formyl group.[3]

Synthesis Methodologies and Experimental Protocols

The synthesis of this compound is a multi-step process. Several routes have been established, with the Vilsmeier-Haack reaction being a common and critical step for the formylation and chlorination of the imidazole ring.[8]

Method 1: Synthesis from Glycine and Methyl Pentanimidate

This route involves the initial formation of an imidazole precursor from glycine, followed by a one-pot Vilsmeier-Haack reaction to introduce the chloro and formyl groups.[8][9][10]

Caption: Synthesis workflow for BCFI via the Vilsmeier-Haack reaction.

Detailed Experimental Protocol:

  • Condensation: Add Glycine (25 kg) to a freshly prepared methanolic sodium hydroxide solution (13.32 kg NaOH in 125 L Methanol) at 30-35°C and stir.[9] Add Methylpentanimidate (40 kg) to the suspension and continue stirring for 5-6 hours.[9]

  • Solvent Removal: Distill off the methanol under vacuum at a temperature below 50°C.[9]

  • Vilsmeier-Haack Reaction: Add Toluene (250 L) to the residue, followed by the addition of Phosphorus oxychloride (160 kg) at 30-80°C.[9] Slowly add N,N-dimethylformamide (DMF) (75 kg) over 2-3 hours.[9] Heat the reaction mixture to 100°C and maintain for 2-3 hours.[9]

  • Work-up and Isolation: Cool the reaction mass to 30°C and carefully quench it in cold water (130 L) while keeping the temperature below 25°C.[9] Adjust the pH to 1.2-1.3 using a 30% aqueous sodium hydroxide solution.[9]

  • Purification: Filter the mixture and wash the solid with Toluene. Separate the organic layer and wash it twice with water.[9] Concentrate the Toluene layer under vacuum at 50-55°C.[10]

  • Crystallization: Cool the concentrated solution to 0-5°C and stir to induce crystallization.[10] Filter the precipitated product, wash with chilled Toluene, and dry at 50-55°C to obtain crystalline this compound.[10] The typical yield is around 70-75% with a purity of over 99%.[10]

Method 2: Synthesis from 2-Butyl-4-chloro-5-hydroxymethylimidazole

This method involves the direct oxidation of a hydroxymethyl intermediate to the desired aldehyde.

Detailed Experimental Protocol:

  • Reaction Setup: Dissolve 2-butyl-4-chloro-5-hydroxymethylimidazole (20 g, 0.106 mol) in glacial acetic acid (350 ml).[11]

  • Oxidation: Slowly add a 1M aqueous solution of Ceric Ammonium Nitrate ((NH₄)₂Ce(NO₃)₆) (305 ml) to the mixture at 10-15°C.[11]

  • Reaction Monitoring: Stir the reaction for 2.5 hours at room temperature.[11]

  • Work-up: Adjust the pH of the solution to 4 using 2N KOH, ensuring the temperature is maintained around 20°C during the addition.[11]

  • Extraction and Purification: Extract the product four times with dichloromethane (CH₂Cl₂), using 500 ml each time.[11] Combine the organic extracts, wash three times with a saturated aqueous NaHCO₃ solution, dry over Na₂SO₄, and concentrate to yield the final product as a colorless solid.[11]

Key Applications in Drug Development

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of Losartan.[3][4][7] Losartan is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension.[3] BCFI provides the core substituted imidazole structure required for the final drug molecule.

G A Starting Materials (e.g., Glycine) B This compound A->B Multi-step Synthesis C Further Intermediates B->C Reaction with (4'-Bromomethyl)biphenyl D Losartan (Antihypertensive Drug) C->D Final Transformations

Caption: Role of BCFI as a key intermediate in Losartan synthesis.

Beyond Losartan, the structural motif of BCFI is of interest in medicinal chemistry for developing other biologically active molecules. Studies have explored its use in preparing derivatives with potential antimicrobial and anticancer properties, although this research is less established than its primary application.[3][12]

Safety and Handling

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • H317: May cause an allergic skin reaction.[3][13]

  • H411: Toxic to aquatic life with long-lasting effects.[3][13]

Standard precautionary measures should be taken when handling this compound, including the use of personal protective equipment such as gloves and safety glasses to avoid skin contact.[7] It should be stored in a cool, dry, and well-closed container, protected from moisture and strong light or heat.[2]

Conclusion

This compound is a high-value chemical intermediate with well-defined properties and established synthetic routes. Its indispensable role in the production of Losartan underscores its importance in the pharmaceutical industry. The detailed protocols and compiled data in this guide offer a foundational resource for chemists and researchers working on the synthesis, optimization, and application of this and related heterocyclic compounds.

References

In-Depth Technical Guide: Structure Elucidation of 2-Butyl-4-chloro-5-formylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 2-Butyl-4-chloro-5-formylimidazole, a key intermediate in the synthesis of pharmaceuticals, notably the angiotensin II receptor antagonist, Losartan.[1] This document details the compound's physicochemical properties, provides an in-depth analysis of its spectroscopic data, outlines detailed experimental protocols for its synthesis, and discusses its relevance in the context of the Renin-Angiotensin-Aldosterone System (RAAS). All quantitative data is presented in structured tables, and key processes are visualized using diagrams generated with Graphviz to facilitate understanding for researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

This compound is a substituted imidazole derivative with the molecular formula C₈H₁₁ClN₂O.[2][3] It presents as a yellow to light yellow crystalline powder.[3]

PropertyValueReference
Molecular Formula C₈H₁₁ClN₂O[2][3]
Molecular Weight 186.64 g/mol [2][3]
Appearance Yellow to light yellow crystalline powder[3]
Melting Point 96-99 °C[3]
Solubility Soluble in DMF, DMSO, Ethanol, and Methanol[1]

Structural Elucidation

The chemical structure of this compound has been elucidated and confirmed through various spectroscopic methods.

Caption: Chemical structure of this compound.

Spectroscopic Data

The structural confirmation is supported by data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

2.1.1. ¹H and ¹³C NMR Spectroscopy

¹H NMR Data (Predicted)
Assignment Chemical Shift (δ, ppm)
Aldehyde (-CHO)9.8 - 9.7 (s, 1H)
Imidazole N-H~12.5 (br s, 1H)
Butyl (-CH₂-CH₂-CH₂-CH₃)2.8 - 2.7 (t, 2H)
Butyl (-CH₂-CH₂-CH₂-CH₃)1.7 - 1.6 (m, 2H)
Butyl (-CH₂-CH₂-CH₂-CH₃)1.4 - 1.3 (m, 2H)
Butyl (-CH₂-CH₂-CH₂-CH₃)0.9 - 0.8 (t, 3H)
¹³C NMR Data (Predicted)
Assignment Chemical Shift (δ, ppm)
Aldehyde (-CHO)~185
Imidazole C2~155
Imidazole C4~130
Imidazole C5~125
Butyl (-CH₂-CH₂-CH₂-CH₃)~30
Butyl (-CH₂-CH₂-CH₂-CH₃)~28
Butyl (-CH₂-CH₂-CH₂-CH₃)~22
Butyl (-CH₂-CH₂-CH₂-CH₃)~14

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum provides evidence for the key functional groups present in the molecule.

IR Absorption Data
Frequency (cm⁻¹) Assignment
3410N-H stretching
3155Aromatic C-H stretching
2955, 2870, 2723Aliphatic C-H stretching
1689C=O stretching (aldehyde)
1203C=N stretching (imidazole)
825C-Cl stretching

2.1.3. Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.

Mass Spectrometry Data
Parameter Value
Molecular Ion [M]⁺ m/z 186.64
Molecular Formula C₈H₁₁ClN₂O

Experimental Protocols: Synthesis

Several synthetic routes for this compound have been reported. The most common methods involve the Vilsmeier-Haack reaction.

Synthesis via Vilsmeier-Haack Reaction from Glycine

This protocol details a common industrial synthesis method.

Glycine Glycine Intermediate (Pentanimidoylamino)acetic acid intermediate Glycine->Intermediate Reaction with MethylPentanimidate Methyl Pentanimidate MethylPentanimidate->Intermediate BCFI This compound Intermediate->BCFI Vilsmeier-Haack Reaction with VilsmeierReagent Vilsmeier Reagent (POCl₃, DMF) VilsmeierReagent->BCFI

Caption: Synthesis workflow via Vilsmeier-Haack reaction.

Protocol:

  • Preparation of (Pentanimidoylamino)acetic acid intermediate:

    • To a solution of sodium hydroxide in methanol, add glycine and stir.

    • To this suspension, add methyl pentanimidate and continue stirring for 5-6 hours.

    • Distill the solvent under vacuum. The resulting residue is the intermediate.

  • Vilsmeier-Haack Reaction:

    • To the intermediate, add toluene followed by the slow addition of phosphorous oxychloride.

    • Slowly add N,N-dimethylformamide (DMF) to the mixture.

    • Heat the reaction mixture to 100°C and stir for 2-3 hours.

    • Cool the reaction mixture and quench with cold water.

  • Work-up and Purification:

    • Adjust the pH to 1.2-1.3 with aqueous sodium hydroxide solution.

    • Filter and wash the solid with toluene.

    • Separate the organic and aqueous layers.

    • Wash the toluene layer with water.

    • Treat the toluene layer with activated carbon, filter, and concentrate under vacuum.

    • Cool the concentrated solution to 0-5°C to induce crystallization.

    • Filter the crystalline product, wash with chilled toluene, and dry to obtain this compound.

Biological Context and Signaling Pathways

This compound is a crucial building block for the synthesis of angiotensin II receptor antagonists, such as Losartan.[1] These drugs are instrumental in the management of hypertension. They function by blocking the AT1 receptor within the Renin-Angiotensin-Aldosterone System (RAAS), which plays a key role in blood pressure regulation.

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a hormonal cascade that regulates blood pressure and fluid balance.

Simplified RAAS Pathway and Losartan's Mechanism of Action Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI catalyzed by Renin Renin (from Kidney) Renin->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII catalyzed by ACE ACE (from Lungs) ACE->AngiotensinII AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor binds to Vasoconstriction Vasoconstriction AT1Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1Receptor->Aldosterone Losartan Losartan (synthesized from This compound) Losartan->AT1Receptor blocks

Caption: Simplified RAAS pathway and Losartan's mechanism.

Pathway Description:

  • Renin Release: In response to low blood pressure, the kidneys release the enzyme renin.

  • Angiotensin I Formation: Renin cleaves angiotensinogen, a protein produced by the liver, to form angiotensin I.

  • Angiotensin II Formation: Angiotensin-Converting Enzyme (ACE), primarily found in the lungs, converts angiotensin I to angiotensin II.

  • Angiotensin II Action: Angiotensin II is a potent vasoconstrictor, meaning it narrows blood vessels, which increases blood pressure. It also stimulates the adrenal glands to release aldosterone, a hormone that promotes sodium and water retention, further increasing blood volume and pressure.

  • Therapeutic Intervention: Angiotensin II receptor blockers (ARBs) like Losartan, synthesized using this compound, selectively block the AT1 receptor. This prevents angiotensin II from binding and exerting its pressor effects, leading to vasodilation (widening of blood vessels) and a reduction in blood pressure.

Conclusion

The structure of this compound is well-established through comprehensive spectroscopic analysis. Its synthesis is achieved through robust and scalable methods, making it a readily available intermediate for the pharmaceutical industry. Its primary importance lies in its role as a precursor to a class of antihypertensive drugs that are critical in the management of cardiovascular disease. This guide provides the foundational technical information required for researchers and professionals working with this important compound.

References

A Comprehensive Technical Guide to 2-Butyl-4-chloro-5-formylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Butyl-4-chloro-5-formylimidazole (BCFI), a key intermediate in the synthesis of various pharmaceutical compounds. The document details its chemical properties, synthesis protocols, and the biological activities of its derivatives, offering valuable insights for professionals in drug discovery and development.

Core Molecular and Physical Properties

This compound is a yellow to light yellow crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource
Molecular Formula C₈H₁₁ClN₂O[1][2][3][4]
Molecular Weight 186.64 g/mol [1][2][3][4]
CAS Number 83857-96-9[1]
Melting Point 96-99 °C[1]
Purity Typically >98%[3][4]
Appearance Yellow to light yellow crystalline powder[1]
Solubility Soluble in DMF, DMSO, Ethanol, and Methanol[5]

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process, primarily for its role as a precursor in the manufacturing of the antihypertensive drug Losartan.[1][4][6] Several synthetic routes have been developed, with the Vilsmeier-Haack reaction being a common and crucial step.[7]

Synthesis from 2-Butyl-4-chloro-5-hydroxymethylimidazole

One common method involves the oxidation of 2-butyl-4-chloro-5-hydroxymethylimidazole.

Experimental Protocol:

  • Dissolve 20 g (0.106 mol) of 2-butyl-4-chloro-5-hydroxymethylimidazole in 350 ml of glacial acetic acid.

  • Slowly add 305 ml of a 1M solution of (NH₄)₂Ce(NO₃)₆ in H₂O at a temperature of 10-15°C.

  • Allow the reaction to proceed for 2.5 hours at room temperature.

  • Adjust the pH to 4 with 2N KOH, maintaining the temperature at 20°C during the addition.

  • Extract the product four times with 500 ml of CH₂Cl₂ for each extraction.

  • Wash the combined organic extracts three times with 300 ml of saturated aqueous NaHCO₃ solution.

  • Dry the organic layer with Na₂SO₄ and concentrate to yield the final product as a colorless solid.[8]

Synthesis from Glycine and Methyl Pentanimidate

An alternative industrial-scale synthesis starts from glycine and methyl pentanimidate.

Experimental Protocol:

  • Prepare a solution of methanolic sodium hydroxide (13.32 kg Sodium hydroxide in 125 L Methanol).

  • Add 25 kg of Glycine to the solution at 30-35°C and stir for 15 minutes.

  • Add 40 kg of Methylpentanimidate to the suspension at 30-35°C over 10-15 minutes and stir for 5-6 hours.

  • Distill the solvent under vacuum at a temperature below 50°C.

  • To the residue, add 250 L of Toluene followed by 160 kg of Phosphorous oxychloride at 30-80°C over 60 minutes.

  • Slowly add 75 kg of N,N-dimethylformamide over 2-3 hours.

  • Heat the reaction mixture to 100°C and stir for 2-3 hours.

  • Cool the mixture to 30°C and quench in 130 L of cold water, keeping the temperature below 25°C.

  • Further purification steps involving pH adjustment, filtration, and crystallization from toluene yield the final product.[9]

Key Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key stages from starting materials to the final product.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_vilsmeier Vilsmeier-Haack Reaction cluster_purification Purification cluster_product Final Product Start1 Glycine Intermediate1 Reaction in Methanolic NaOH Start1->Intermediate1 Start2 Methyl Pentanimidate Start2->Intermediate1 Intermediate2 Solvent Distillation Intermediate1->Intermediate2 Vilsmeier Addition of Toluene, POCl3, and DMF Intermediate2->Vilsmeier Heating Heating to 100°C Vilsmeier->Heating Quench Quenching in Cold Water Heating->Quench Purify pH Adjustment, Filtration & Crystallization Quench->Purify Product 2-Butyl-4-chloro- 5-formylimidazole Purify->Product

Caption: A representative workflow for the synthesis of this compound.

Biological Significance and Mechanisms of Derivatives

While this compound itself is primarily a chemical intermediate, its derivatives exhibit significant biological activities.[10] Research has focused on the antimicrobial and anticancer potential of compounds synthesized from this imidazole core.

General Antimicrobial Mechanism of Imidazole Derivatives

Imidazole derivatives have demonstrated broad-spectrum antimicrobial activity.[11] Their mechanisms of action are multifaceted and can involve the disruption of essential cellular processes in pathogens.

G Imidazole Imidazole Derivatives Target1 Bacterial DNA Replication Imidazole->Target1 Inhibition Target2 Cell Wall Synthesis Imidazole->Target2 Interference Target3 Cell Membrane Disruption Imidazole->Target3 Induction Outcome Bacterial Cell Death Target1->Outcome Target2->Outcome Target3->Outcome

Caption: General antimicrobial mechanisms of action for imidazole derivatives.

General Anticancer Mechanism of Imidazole Derivatives

Derivatives of imidazole have also been investigated for their anticancer properties.[10] These compounds can induce cell cycle arrest and apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling molecules.

G Imidazole Imidazole Derivatives Target1 Kinase Inhibition (e.g., EGFR, VEGFR-2) Imidazole->Target1 Inhibits Target2 Cell Cycle Arrest (G2/M Phase) Imidazole->Target2 Induces Target3 Induction of Apoptosis Target1->Target3 Leads to Target2->Target3 Outcome Inhibition of Tumor Growth Target3->Outcome

Caption: General anticancer mechanisms of action for imidazole derivatives.

References

An In-depth Technical Guide to the Solubility of 2-Butyl-4-chloro-5-formylimidazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Butyl-4-chloro-5-formylimidazole (BCFI), a key intermediate in the synthesis of pharmaceuticals such as Losartan.[1] Understanding the solubility of BCFI in various organic solvents is critical for its synthesis, purification, and formulation development. This document summarizes the available quantitative and qualitative solubility data, provides a detailed experimental protocol for solubility determination, and includes visualizations to illustrate key processes and concepts.

Physicochemical Properties of this compound

  • Molecular Formula: C₈H₁₁ClN₂O[1]

  • Molecular Weight: 186.64 g/mol [1]

  • Appearance: Yellow to light yellow crystalline powder.[2]

  • Melting Point: 96-100 °C[1][3][4]

Solubility Data

The solubility of this compound has been characterized in aqueous and various organic solvents. While quantitative data is limited in publicly available literature, a summary of the existing information is presented in Table 1. The data indicates that BCFI, a compound with both polar (imidazole ring, formyl group) and non-polar (butyl group) moieties, exhibits a range of solubilities depending on the nature of the solvent.

Table 1: Solubility of this compound

SolventChemical FormulaTypeSolubilityTemperature (°C)pHReference(s)
WaterH₂OAqueous1.18 g/L206.1[1][5]
MethanolCH₃OHPolar ProticSolubleNot SpecifiedNot Applicable[1][6]
EthanolC₂H₅OHPolar ProticSoluble / ModerateNot SpecifiedNot Applicable[1][6][7]
AcetoneC₃H₆OPolar AproticModerate to GoodNot SpecifiedNot Applicable[7]
Dimethylformamide (DMF)C₃H₇NOPolar AproticSolubleNot SpecifiedNot Applicable[6]
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSoluble / Slightly SolubleNot SpecifiedNot Applicable[3][6]
TolueneC₇H₈Non-polarSoluble (based on use in synthesis)Not SpecifiedNot Applicable[4]
DichloromethaneCH₂Cl₂Non-polarSoluble (based on use in recrystallization)Not SpecifiedNot Applicable-
AcetonitrileC₂H₃NPolar AproticSoluble (based on use in recrystallization)Not SpecifiedNot Applicable-
HexaneC₆H₁₄Non-polarLow Solubility (based on use as anti-solvent)Not SpecifiedNot Applicable-

Note: The conflicting reports for DMSO solubility ("Soluble" vs. "Slightly Soluble") highlight the need for standardized experimental determination.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is recommended. This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the quantitative solubility of this compound in a selected organic solvent at a defined temperature.

Materials:

  • This compound (purity >99%)

  • Selected organic solvent (HPLC grade)

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of BCFI and dissolve it in the selected organic solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations spanning the expected solubility range.

  • Equilibration:

    • Add an excess amount of BCFI to a series of vials containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

    • Dilute the filtered sample with a known volume of the solvent to bring its concentration within the range of the calibration curve.

  • Analysis by HPLC:

    • Analyze the calibration standards and the prepared samples using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of BCFI in the diluted samples by interpolating their peak areas from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of BCFI in the original saturated solution by multiplying the determined concentration by the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mg/mL.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G Figure 1. Experimental Workflow for Solubility Determination A Preparation of Saturated Solution (Excess BCFI in Solvent) B Equilibration (Temperature-controlled shaking, 24-48h) A->B C Phase Separation (Settling and/or Centrifugation) B->C D Sampling and Filtration (Syringe with 0.22 µm filter) C->D E Dilution (Bring into calibration range) D->E F HPLC Analysis (Quantification against standards) E->F G Data Analysis (Calculate original concentration) F->G H Result: Quantitative Solubility (e.g., g/L or mg/mL) G->H

Caption: Figure 1. Experimental Workflow for Solubility Determination.

Solubility Principles

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The following diagram illustrates the expected solubility of BCFI in different types of solvents based on polarity.

G Figure 2. Conceptual Solubility of BCFI cluster_0 Solvent Type cluster_1 Expected Solubility of BCFI Polar Protic Polar Protic High High Polar Protic->High e.g., Methanol, Ethanol Polar Aprotic Polar Aprotic Moderate to High Moderate to High Polar Aprotic->Moderate to High e.g., DMF, Acetone Non-polar Non-polar Low Low Non-polar->Low e.g., Hexane, Toluene

Caption: Figure 2. Conceptual Solubility of BCFI.

Conclusion

While there is a clear indication that this compound is soluble in a range of polar organic solvents, there is a notable lack of precise, quantitative data in the accessible scientific literature. The single reported quantitative value is for its solubility in water. For drug development and process optimization, the experimental determination of solubility in relevant organic solvents is crucial. The protocol provided in this guide offers a robust framework for obtaining this critical data. Further research to quantify the solubility of BCFI in solvents such as methanol, ethanol, acetone, and DMF would be highly beneficial to the scientific community.

References

Spectroscopic data of 2-Butyl-4-chloro-5-formylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 2-Butyl-4-chloro-5-formylimidazole

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 83857-96-9, is a substituted imidazole derivative of significant interest in medicinal chemistry.[1] Its molecular formula is C₈H₁₁ClN₂O, and it has a molecular weight of 186.64 g/mol .[2][3][4][5] This compound typically appears as a yellow to light yellow crystalline powder.[2][3][4]

The primary importance of this compound lies in its role as a key intermediate in the synthesis of Losartan, a widely prescribed angiotensin II receptor antagonist used for the treatment of hypertension.[2][6][7] Its structural framework is also a building block for other potential therapeutic agents, with research exploring its use in developing compounds with antimicrobial properties.[2][8] This guide provides a comprehensive overview of its spectroscopic data, experimental protocols, and relevant chemical pathways for researchers and professionals in drug development.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The data presented below offers a detailed characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further confirm the connectivity and spatial relationships within the structure.[2]

¹H NMR Spectral Data

The proton NMR spectrum shows characteristic signals for the aldehyde, imidazole ring, and butyl chain protons.

Chemical Shift (δ ppm)MultiplicityAssignmentReference
9.68 - 9.81SingletAldehyde proton (-CHO)[2]
7.88 - 8.21Broad SingletImidazole ring proton (-NH)[2]
2.51 - 2.84TripletMethylene (-CH₂)[2]
1.55 - 1.70SextetMethylene (-CH₂)[2]
1.30 - 1.45SextetMethylene (-CH₂)[2]
0.88 - 0.97TripletMethyl (-CH₃)[2]

¹³C NMR Spectral Data

The carbon NMR spectrum confirms the presence of the carbonyl carbon and the carbons of the imidazole ring and butyl group.

Chemical Shift (δ ppm)AssignmentReference
178.2Aldehyde carbon (C=O)[2]
147.5Imidazole ring carbon (C2)[2]
138.1Imidazole ring carbon (C5)[2]
125.9Imidazole ring carbon (C4)[2]
29.8Butyl chain carbon[2]
27.2Butyl chain carbon[2]
22.3Butyl chain carbon[2]
13.7Butyl chain carbon[2]
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the precise molecular weight and elemental composition. The exact mass is determined to be 186.055984 amu, which is consistent with the molecular formula C₈H₁₁ClN₂O.[2] Isotope pattern analysis confirms the presence of a chlorine atom through the characteristic M+2 peak from the ³⁷Cl isotope.[2]

m/zRelative IntensityAssignmentReference
186Base PeakMolecular Ion [M]⁺[2]
15860%Loss of formyl group (-CHO)[2]
151Significant PeakLoss of chlorine atom (-Cl)[2]
Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands that confirm the presence of key functional groups.

Wavenumber (cm⁻¹)AssignmentReference
3248 - 3410N-H stretching (imidazole)[2][8]
2955, 2870, 2723C-H stretching (aliphatic)[8]
1689 - 1698C=O stretching (aldehyde)[2][8]
1504, 1604C=C bending (aromatic)[8]
1203C=N stretching (imidazole)[8]
825C-Cl stretching[8]

Experimental Protocols

General Protocol for Spectroscopic Analysis
  • Sample Preparation : For NMR analysis, the compound is typically dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃.[9] For IR spectroscopy using the KBr pellet technique, the solid sample is ground with potassium bromide and pressed into a thin disk.[10] For mass spectrometry, the sample is dissolved in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation :

    • NMR : ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker 400 MHz instrument, using tetramethylsilane (TMS) as an internal standard.[9][10]

    • MS : Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatography (GC) or liquid chromatography (LC) system for sample introduction.[10][11]

    • IR : IR spectra are recorded on an FTIR spectrophotometer.[9][10]

  • Data Acquisition and Processing : Standard acquisition parameters are used for each technique. The resulting data is processed using appropriate software to identify chemical shifts, coupling constants, mass-to-charge ratios, and vibrational frequencies.

Synthesis Protocol: Vilsmeier-Haack Reaction

A common method for synthesizing this compound is through the Vilsmeier-Haack reaction.[1][7] This involves the formylation and chlorination of an imidazole precursor.

  • Precursor Synthesis : The synthesis often starts from valeronitrile, which is converted to methyl pentanimidate via the Pinner reaction.[7][10] This intermediate is then reacted with glycine to form (pentanimidoylamino)acetic acid.[7]

  • Vilsmeier-Haack Reaction : The (pentanimidoylamino)acetic acid intermediate is suspended in a solvent like toluene.[1] Phosphorus oxychloride (POCl₃) is added, followed by the slow addition of N,N-dimethylformamide (DMF).[1][7]

  • Reaction Conditions : The mixture is heated, typically to around 100°C, for several hours.[1][7] The progress of the reaction is monitored using thin-layer chromatography (TLC).[8]

  • Purification : After the reaction is complete, the mixture is cooled and quenched, often by pouring it into ice-cold water.[1][8] The product is then extracted with a suitable solvent, and the organic layer is concentrated. The final product is purified by crystallization to yield a crystalline solid.[1][10]

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent spectroscopic characterization.

G cluster_synthesis Synthesis cluster_characterization Characterization Start Valeronitrile + Glycine Intermediate (pentanimidoylamino)acetic acid Start->Intermediate Vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) Intermediate->Vilsmeier Product Crude Product Vilsmeier->Product Purification Crystallization Product->Purification Final Pure BCFI Purification->Final NMR NMR (¹H, ¹³C) Final->NMR MS Mass Spec. Final->MS IR IR Spec. Final->IR Data Data NMR->Data Spectroscopic Data MS->Data Spectroscopic Data IR->Data Spectroscopic Data

Workflow for Synthesis and Characterization of BCFI.
Role in Losartan's Mechanism of Action

This compound is a precursor to Losartan, which functions by blocking the Angiotensin II receptor type 1 (AT1) in the Renin-Angiotensin-Aldosterone System (RAAS). This pathway is crucial for blood pressure regulation.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI cleaves Renin Renin (from Kidney) Renin->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII converts ACE ACE (from Lungs) ACE->AngiotensinII AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor binds to Vasoconstriction Vasoconstriction (Increased Blood Pressure) AT1Receptor->Vasoconstriction leads to Aldosterone Aldosterone Secretion (Increased Blood Pressure) AT1Receptor->Aldosterone leads to Losartan Losartan (Synthesized from BCFI) Losartan->Block blocks

RAAS pathway and the inhibitory action of Losartan.

References

2-Butyl-4-chloro-5-formylimidazole: A Core Intermediate in the Synthesis of Losartan

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a detailed technical overview of 2-Butyl-4-chloro-5-formylimidazole (BCFI), a critical chemical intermediate in the manufacturing of Losartan. Losartan is a widely prescribed angiotensin II receptor blocker (ARB) used in the management of hypertension.[1][2] The purity and efficient synthesis of BCFI are paramount to the successful and safe production of the final active pharmaceutical ingredient (API). This document will explore the physicochemical properties of BCFI, its primary synthetic routes, its specific role in the Losartan synthesis pathway, and detailed experimental protocols.

Physicochemical Properties of this compound (BCFI)

BCFI is a specialized organic compound whose primary application is serving as a key building block in the multi-step synthesis of Losartan potassium.[1] Its unique structure, featuring a butyl group, a chlorine atom, and a formyl group on an imidazole ring, makes it an ideal precursor for constructing the final drug molecule.[2] The key physicochemical properties of BCFI are summarized in the table below.

PropertyValueReferences
CAS Number 83857-96-9[3][4]
Molecular Formula C₈H₁₁ClN₂O[3]
Molecular Weight 186.64 g/mol [3][5][6]
Appearance White to off-white or yellow to light yellow crystalline powder.[1][2][3]
Melting Point 96-100 °C[3][5]
Solubility Generally soluble in organic solvents like methanol, ethanol, DMF, and DMSO; poorly soluble in water.[1][7]
Purity (Assay) Typically ≥99%[2][3]

Synthesis of this compound (BCFI)

The industrial synthesis of BCFI is a critical process, with several established routes. The most common and economically viable method starts from valeronitrile, proceeding through the formation of an imidazole ring, followed by chlorination and formylation.

This widely used pathway involves a multi-step process that is efficient for large-scale production.[8][9]

  • Pinner Reaction: Valeronitrile is reacted with methanol and hydrogen chloride gas to form methyl pentanimidate hydrochloride.[9]

  • Condensation: The resulting methyl pentanimidate is reacted with glycine. This step can be simplified by using the methyl pentanimidate directly after neutralization without extensive purification, which increases the overall yield.[9]

  • Vilsmeier-Haack Reaction: The intermediate from the condensation step, (pentanimidoylamino)acetic acid, undergoes a cyclization, chlorination, and formylation reaction using a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield BCFI.[9][10]

Valeronitrile Valeronitrile MethylPentanimidate Methyl Pentanimidate Hydrochloride Valeronitrile->MethylPentanimidate   Methanol, HCl (Pinner Reaction) PentanimidoylaminoaceticAcid (Pentanimidoylamino)acetic Acid MethylPentanimidate->PentanimidoylaminoaceticAcid   Glycine BCFI This compound (BCFI) PentanimidoylaminoaceticAcid->BCFI   POCl₃, DMF (Vilsmeier-Haack)

Synthesis Pathway of BCFI from Valeronitrile.

Other reported methods for synthesizing BCFI include:

  • Oxidation: The oxidation of 2-butyl-4-chloro-5-hydroxymethylimidazole using a reagent like ammonium cerium(IV) nitrate.[11]

  • From Imidazolinone: Treating 2-n-butyl-3,5-dihydroimidazol-4-ketone with phosphorus oxychloride and DMF.[12]

Role in the Losartan Synthesis Pathway

BCFI serves as the foundational imidazole core of the Losartan molecule. The synthesis of Losartan involves the alkylation of the imidazole ring of BCFI, followed by the reduction of its formyl group and the formation of the critical tetrazole ring.

The key steps are:

  • Alkylation: BCFI is reacted with 4'-(Bromomethyl)-2-cyanobiphenyl (often abbreviated as Bromo OTBN) in the presence of a base and a phase transfer catalyst. This reaction couples the biphenyl moiety to the imidazole ring, forming an intermediate commonly referred to as "cyano aldehyde".[13][14][15]

  • Reduction: The formyl group (-CHO) of the cyano aldehyde intermediate is then reduced to a primary alcohol group (-CH₂OH) using a reducing agent like sodium borohydride. This product is known as "cyano alcohol".[13][14][16]

  • Tetrazole Formation: The cyano group (-CN) on the biphenyl ring of the cyano alcohol is converted into a tetrazole ring. This is often achieved by reacting with an azide, such as sodium azide, sometimes in the presence of a Lewis acid or other reagents like trialkyltin azides.[13][14]

  • Salt Formation: The resulting Losartan acid is typically converted to its more stable and bioavailable potassium salt (Losartan Potassium).[13]

cluster_start Starting Materials BCFI BCFI CyanoAldehyde Cyano Aldehyde Intermediate BCFI->CyanoAldehyde  Alkylation (Phase Transfer Catalyst, Base) OTBN 4'-(Bromomethyl)-2-cyanobiphenyl (Bromo OTBN) OTBN->CyanoAldehyde  Alkylation (Phase Transfer Catalyst, Base) CyanoAlcohol Cyano Alcohol Intermediate CyanoAldehyde->CyanoAlcohol  Reduction (e.g., NaBH₄) Losartan Losartan CyanoAlcohol->Losartan  Tetrazole Formation (e.g., Sodium Azide)

Workflow for the Synthesis of Losartan from BCFI.

Quantitative Data

The efficiency of each synthetic step is crucial for the overall yield and cost-effectiveness of Losartan production.

Table 2: Synthesis of BCFI - Reaction Parameters and Yields

StepKey ReagentsTypical ConditionsYieldReference
Overall Process Valeronitrile, Glycine, POCl₃, DMFMulti-step process~69-70%[8][9][17]
Vilsmeier Reaction (pentanimidoylamino)acetic acid, POCl₃, DMFAdd DMF at 60°C, react at 100°C for 2h~83%[9]

Table 3: Conversion of BCFI to Losartan Intermediates - Yields and Purity

IntermediateReactionYieldPurity (HPLC)Reference
Cyano Aldehyde BCFI + Bromo OTBN~83-86%>98%[13][18]
Cyano Alcohol Reduction of Cyano Aldehyde~86%>98%[13]

Experimental Protocols

The following sections provide generalized experimental protocols derived from published literature and patents. These should be adapted and optimized based on laboratory or plant-specific conditions.

This protocol details the Vilsmeier-Haack reaction to produce BCFI.

  • Reaction Setup: In a suitable reactor, charge N,N-dimethylformamide (DMF).

  • Reagent Addition: Cool the DMF and slowly add phosphorus oxychloride (POCl₃) while maintaining a low temperature to form the Vilsmeier reagent.

  • Reactant Addition: Add (pentanimidoylamino)acetic acid to the Vilsmeier reagent.

  • Reaction: Heat the reaction mixture, typically to around 100°C, for several hours until the reaction is complete as monitored by TLC or HPLC.[9][10]

  • Work-up: Cool the reaction mixture and carefully quench it by pouring it into crushed ice or cold water.

  • Extraction & Purification: Neutralize the mixture and extract the product with an organic solvent (e.g., toluene). The organic layer can be treated with activated carbon to remove impurities.[17]

  • Crystallization: Concentrate the organic solution and cool to 0-5°C to induce crystallization. Filter the solid product, wash with a cold solvent, and dry to obtain crystalline BCFI.[10][17]

This protocol describes the alkylation of BCFI with Bromo OTBN.

  • Reaction Setup: To a stirred solution of water and sodium hydroxide, add toluene, a phase transfer catalyst (e.g., Benzyl triethylammonium chloride - TEBAC), 4'-(Bromomethyl)-2-cyanobiphenyl (Bromo OTBN), and this compound (BCFI) at room temperature (25-30°C).[13]

  • Reaction: Stir the biphasic solution at room temperature for 28-30 hours. Monitor the reaction progress by TLC.[13]

  • Phase Separation: Once the reaction is complete, separate the organic (toluene) layer. Extract the aqueous layer with additional toluene.[13][19]

  • Washing: Combine the organic layers and wash sequentially with a dilute sodium hydroxide solution and then with water.[13][19]

  • Isolation: Concentrate the organic layer to yield the crude cyano aldehyde. The product can be further purified by trituration or crystallization from a solvent like isopropyl alcohol.[18][19]

  • Reaction Setup: Dissolve the cyano aldehyde intermediate in a mixture of toluene and water.[13]

  • Reducing Agent Addition: Add sodium borohydride (NaBH₄) to the solution.[13]

  • Reaction: Raise the temperature to 40-45°C and slowly add methanol over approximately one hour. Maintain this temperature for 3 hours, monitoring by TLC.[13]

  • Work-up: After completion, cool the reaction to 25-30°C and add water. Further cool to 10-15°C to precipitate the product.[13]

  • Isolation: Filter the solid product and wash with water to obtain the cyano alcohol.[13]

Conclusion

This compound is an indispensable intermediate in the synthesis of Losartan, a globally significant antihypertensive medication.[1][2][6] Its chemical structure provides the essential imidazole framework upon which the final API is constructed. A thorough understanding of its properties, synthesis, and reaction pathways is crucial for pharmaceutical chemists and process engineers involved in the development and manufacturing of Losartan and other sartan-class drugs. The efficiency of the synthetic routes to and from BCFI directly impacts the yield, purity, and economic viability of the final drug product, highlighting the importance of continued process optimization and research in this area.

References

The Biological Versatility of 2-Butyl-4-chloro-5-formylimidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic imidazole derivative, 2-Butyl-4-chloro-5-formylimidazole (BCFI), and its analogues represent a class of heterocyclic compounds with significant and diverse biological activities. This technical guide provides an in-depth overview of their antimicrobial and angiotensin II receptor antagonist properties, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows. The inherent structural motifs of these compounds make them promising scaffolds for the development of novel therapeutic agents.

Core Biological Activities

Derivatives of this compound have demonstrated notable efficacy in two primary areas of therapeutic interest: as antimicrobial agents and as antagonists of the angiotensin II type 1 (AT1) receptor, a key player in the regulation of blood pressure.

Antimicrobial Activity

Chalcone and thiosemicarbazone derivatives of BCFI have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic bacteria and fungi.[1] These modifications of the core imidazole structure have yielded compounds with a range of antimicrobial potencies.

Angiotensin II Receptor Antagonism

The 2-butyl-4-chloro-imidazole moiety is a crucial pharmacophore in the design of nonpeptide angiotensin II receptor antagonists.[2] These compounds competitively inhibit the binding of angiotensin II to the AT1 receptor, thereby blocking the vasoconstrictive and other hypertensive effects of this potent peptide hormone. This mechanism of action is central to the therapeutic effect of widely used antihypertensive drugs like Losartan, for which BCFI is a key synthetic intermediate.[3]

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activity of this compound derivatives.

Table 1: Antimicrobial Activity of a this compound Thiosemicarbazone Derivative and its Manganese (II) Complex [4]

CompoundE. coli (MIC, µg/mL)B. megaterium (MIC, µg/mL)S. aureus (MIC, µg/mL)
This compound thiosemicarbazone12562.531.25
[Mn(BCFI-TSC)₂]Cl₂12562.531.25

MIC: Minimum Inhibitory Concentration

Table 2: Angiotensin II Receptor 1 (AT1) and Angiotensin-Converting Enzyme (ACE) Inhibitory Activity of 2-Butyl-4-chloro-imidazole Derivatives

CompoundTargetIC₅₀
2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid, sodium salt (S-8307)[2]Angiotensin II Type 1 Receptor (AT1)4 x 10⁻⁵ M
N-(1-(2-butyl-4-chloro-1H-imidazol-1-yl)ethyl)benzamide derivative (4b)Angiotensin-Converting Enzyme (ACE)1.31 ± 0.026 µM

IC₅₀: Half-maximal Inhibitory Concentration

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound Derivatives
  • Dissolve this compound (0.01 mol) in methanol.

  • Add thiosemicarbazide (0.01 mol) to the solution with vigorous stirring.

  • Reflux the reaction mixture for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to allow for the precipitation of the product.

  • Collect the precipitate by filtration and recrystallize from ethanol.

Antimicrobial Susceptibility Testing
  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Prepare an inoculum of the test microorganism and adjust its concentration to a 0.5 McFarland standard.

  • Add the standardized inoculum to each well of the microtiter plate.

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Angiotensin II Receptor Binding Assay[2]
  • Prepare membranes from a suitable tissue source expressing the AT1 receptor (e.g., rat adrenal cortex).

  • Incubate the membranes with a radiolabeled angiotensin II analogue (e.g., [³H]angiotensin II) in the presence of varying concentrations of the test compound.

  • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the activity of this compound derivatives.

Angiotensin_II_Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Cellular_Response Cellular Response Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Gq_protein Gq Protein Activation AT1_Receptor->Gq_protein PLC Phospholipase C (PLC) Gq_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation Physiological_Effects Vasoconstriction, Aldosterone Secretion, Cell Growth Ca_release->Physiological_Effects PKC_activation->Physiological_Effects BCFI_Derivative This compound Derivative (Antagonist) BCFI_Derivative->AT1_Receptor Blocks Antimicrobial_Workflow cluster_Preparation Preparation cluster_Inoculation Inoculation & Incubation cluster_Analysis Data Analysis Start Start: Synthesize & Purify BCFI Derivative Prepare_Stock Prepare Stock Solution (e.g., in DMSO) Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (e.g., 37°C for 24h) Inoculate_Plate->Incubate Read_Plate Visually Inspect for Growth & Measure Optical Density Incubate->Read_Plate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Plate->Determine_MIC End End: Report MIC Value Determine_MIC->End

References

The Antimicrobial and Antifungal Potential of 2-Butyl-4-chloro-5-formylimidazole (BCFI) Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimicrobial and antifungal properties of novel analogues derived from 2-Butyl-4-chloro-5-formylimidazole (BCFI). The focus is on recently synthesized chalcone and thiosemicarbazone derivatives, outlining their synthesis, biological activity, and proposed mechanisms of action. This document is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, microbiology, and drug development.

Introduction

The emergence of multidrug-resistant microbial pathogens represents a significant global health challenge. This has spurred research into novel chemical scaffolds with the potential for development into new antimicrobial and antifungal agents. Imidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities. This compound (BCFI) is a key intermediate in the synthesis of various pharmaceuticals.[1] Recent research has explored the modification of the BCFI core to generate novel compounds with enhanced antimicrobial and antifungal properties.

This guide focuses on two promising classes of BCFI analogues: chalcones and thiosemicarbazones. These derivatives have demonstrated significant in vitro activity against a range of bacterial and fungal strains.[2]

Synthesis of BCFI Analogues

The synthesis of the target chalcone and thiosemicarbazone analogues of BCFI involves a multi-step process, starting from the core BCFI molecule. The general synthetic pathways are outlined below.

Synthesis of Chalcone Analogues (7a-j)

The synthesis of chalcone derivatives of BCFI proceeds via a Claisen-Schmidt condensation reaction. This involves the reaction of an N-substituted BCFI-acetamide intermediate with various substituted aromatic aldehydes.

cluster_0 Step 1: Synthesis of Intermediate 5a cluster_1 Step 2: Claisen-Schmidt Condensation BCFI This compound (BCFI) Intermediate5a 2-(2'-n-Butyl-4'-chloro-5'-formyl-1'H-imidazol-1'-yl)-N-phenylethanamide (5a) BCFI->Intermediate5a Reflux, 3-4h K2CO3 K2CO3 K2CO3->Intermediate5a Chloroacetamide 2-chloro-N-phenylethanamide (3a) Chloroacetamide->Intermediate5a Intermediate5a_ref Intermediate 5a Chalcone BCFI Chalcone Analogue (7a-j) Intermediate5a_ref->Chalcone SubstitutedAldehyde Substituted Aromatic Aldehyde (6a-j) SubstitutedAldehyde->Chalcone NaOH NaOH/Methanol NaOH->Chalcone Catalyst

Caption: Synthetic pathway for BCFI chalcone analogues.

Synthesis of Thiosemicarbazone Analogues (9a-j)

The thiosemicarbazone derivatives are synthesized by the condensation of the same N-substituted BCFI-acetamide intermediate with thiosemicarbazide.

cluster_0 Step 1: Starting Material cluster_1 Step 2: Condensation Reaction Intermediate5a 2-(2'-n-Butyl-4'-chloro-5'-formyl-1'H-imidazol-1'-yl)-N-phenylethanamide (5a) Thiosemicarbazone BCFI Thiosemicarbazone Analogue (9a-j) Intermediate5a->Thiosemicarbazone Reflux, 14h Thiosemicarbazide Thiosemicarbazide (8) Thiosemicarbazide->Thiosemicarbazone AceticAcid Glacial Acetic Acid AceticAcid->Thiosemicarbazone Catalyst

Caption: Synthetic pathway for BCFI thiosemicarbazone analogues.

Antimicrobial and Antifungal Activity

The synthesized chalcone and thiosemicarbazone analogues of BCFI were screened for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as a fungal strain. The activity was assessed using the agar well diffusion method, and the results are presented as the zone of inhibition.

Data Presentation

Table 1: Antibacterial Activity of BCFI Chalcone Analogues (7a-j) [2]

CompoundR-groupBacillus subtilis (mm)Staphylococcus epidermidis (mm)Pseudomonas aeruginosa (mm)Proteus vulgaris (mm)
7a-H13141211
7b4-OCH315161312
7c4-CH314151211
7d 4-Cl 18 19 16 15
7e4-Br16171413
7f4-F15161312
7g 4-NO2 19 20 17 16
7h 2-Cl 17 18 15 14
7i2-NO216171413
7j3-NO216171413
Streptomycin-22242120

Table 2: Antifungal Activity of BCFI Chalcone Analogues (7a-j) against Aspergillus niger [2]

CompoundR-groupZone of Inhibition (mm)
7a-H12
7b4-OCH314
7c4-CH313
7d 4-Cl 17
7e4-Br15
7f4-F14
7g 4-NO2 18
7h 2-Cl 16
7i2-NO215
7j3-NO215
Nystatin-21

Table 3: Antibacterial Activity of BCFI Thiosemicarbazone Analogues (9a-j) [2]

CompoundR-groupBacillus subtilis (mm)Staphylococcus epidermidis (mm)Pseudomonas aeruginosa (mm)Proteus vulgaris (mm)
9a -H 16 17 14 13
9b4-OCH314151211
9c4-CH313141110
9d4-Cl15161312
9e4-Br14151211
9f4-F13141110
9g 4-NO2 17 18 15 14
9h2-Cl15161312
9i 2-NO2 16 17 14 13
9j 3-NO2 16 17 14 13
Streptomycin-22242120

Table 4: Antifungal Activity of BCFI Thiosemicarbazone Analogues (9a-j) against Aspergillus niger [2]

CompoundR-groupZone of Inhibition (mm)
9a-H14
9b4-OCH312
9c4-CH311
9d 4-Cl 16
9e4-Br13
9f4-F12
9g4-NO215
9h2-Cl14
9i2-NO215
9j 3-NO2 17
Nystatin-21

Note: The most active compounds in each series are highlighted in bold.

Proposed Mechanisms of Action

While the precise signaling pathways and molecular targets of these specific BCFI analogues have not been fully elucidated, the known mechanisms of action for chalcones and thiosemicarbazones provide a strong basis for their observed antimicrobial and antifungal activities.

Chalcone Analogues

Chalcones are known to exert their antimicrobial effects through various mechanisms.[3][4] These include the disruption of bacterial cell walls, inhibition of key enzymes, and interference with bacterial efflux pumps.[3][5] One of the validated molecular targets for chalcones is DNA gyrase, an essential enzyme for bacterial DNA replication.[4]

cluster_bacterial_cell Bacterial Cell Chalcone BCFI Chalcone Analogue Inhibition Inhibition Chalcone->Inhibition Disruption Disruption Chalcone->Disruption DNAGyrase DNA Gyrase EffluxPump Efflux Pump CellWall Cell Wall Synthesis Inhibition->DNAGyrase Inhibition->EffluxPump Disruption->CellWall

Caption: Proposed antibacterial mechanisms of BCFI chalcones.

Thiosemicarbazone Analogues

The antifungal activity of thiosemicarbazones is often attributed to their ability to chelate metal ions essential for fungal enzymes.[6] Additionally, they are known to disrupt the function of the fungal cell membrane and inhibit protein synthesis, ultimately leading to cell death.[7]

cluster_fungal_cell Fungal Cell Thiosemicarbazone BCFI Thiosemicarbazone Analogue Disruption Disruption Thiosemicarbazone->Disruption Inhibition Inhibition Thiosemicarbazone->Inhibition CellMembrane Cell Membrane Function ProteinSynth Protein Synthesis Disruption->CellMembrane Inhibition->ProteinSynth

Caption: Proposed antifungal mechanisms of BCFI thiosemicarbazones.

Experimental Protocols

Detailed methodologies for the synthesis and antimicrobial screening of the BCFI analogues are provided below.

General Procedure for the Synthesis of 2-(2'-n-Butyl-4'-chloro-5'-formyl-1'H-imidazol-1'-yl)-N-phenylethanamide (Intermediate 5a)[2]
  • A mixture of 2-n-butyl-4-chloro-5-formylimidazole (BCFI) (1.5 mmol) and potassium carbonate (K2CO3) is stirred in a round bottom flask for 2 hours at room temperature.

  • 2-chloro-N-phenylethanamide (1.5 mmol) is added to the reaction mixture.

  • The mixture is refluxed for 3-4 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured into ice-cold water.

  • The resulting solid crystalline product is filtered and dried.

General Procedure for the Synthesis of Chalcone Analogues (7a-j)[2]
  • A solution of intermediate 5a (1 mmol) in methanol is prepared in a round bottom flask.

  • A substituted aromatic aldehyde (1 mmol) and a catalytic amount of NaOH are added to the solution.

  • The reaction mixture is stirred at room temperature for 6-8 hours and monitored by TLC.

  • After completion, the mixture is cooled to room temperature and poured into crushed ice.

  • The solid product formed is filtered and recrystallized from methanol.

General Procedure for the Synthesis of Thiosemicarbazone Analogues (9a-j)[2]
  • A solution of intermediate 5a (1 mmol) in methanol is prepared in a round bottom flask.

  • Thiosemicarbazide (2 mmol) is added, followed by 2-3 drops of glacial acetic acid as a catalyst.

  • The reaction mixture is refluxed for 14 hours and monitored by TLC.

  • After completion, the mixture is cooled to ambient temperature.

  • The solid particles formed are separated by filtration.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method[2]

cluster_workflow Agar Well Diffusion Assay Workflow PrepMedia Prepare and sterilize Nutrient Agar medium PourPlates Pour agar into sterile Petri dishes and allow to solidify PrepMedia->PourPlates Inoculation Inoculate agar surface with a standardized microbial suspension PourPlates->Inoculation CreateWells Create wells (6mm diameter) in the agar using a sterile borer Inoculation->CreateWells AddCompounds Add test compounds (dissolved in DMSO) and control standards to the wells CreateWells->AddCompounds Incubation Incubate plates at 37°C for 24 hours AddCompounds->Incubation MeasureZones Measure the diameter of the zone of inhibition in mm Incubation->MeasureZones

Caption: Workflow for the agar well diffusion assay.

  • Media Preparation: Nutrient agar is prepared, sterilized by autoclaving, and poured into sterile Petri dishes.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Inoculation: The surface of the agar plates is uniformly inoculated with the microbial suspension.

  • Well Creation: Wells of 6 mm diameter are created in the agar using a sterile cork borer.

  • Compound Application: A specific concentration of the test compound (dissolved in DMSO) and standard drugs (Streptomycin for bacteria, Nystatin for fungi) are added to the wells.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Data Collection: The diameter of the zone of inhibition around each well is measured in millimeters.

Conclusion and Future Directions

The chalcone and thiosemicarbazone analogues of this compound represent a promising new class of antimicrobial and antifungal agents. The synthetic routes are straightforward, and the initial in vitro screening has demonstrated significant activity, particularly for analogues containing electron-withdrawing groups such as chloro and nitro substituents.

Further research is warranted to fully explore the potential of these compounds. Key areas for future investigation include:

  • Quantitative Structure-Activity Relationship (QSAR) studies to optimize the antimicrobial and antifungal activity.

  • Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) to provide a more quantitative assessment of their potency.

  • Elucidation of the specific molecular targets and mechanisms of action to understand their mode of action and potential for resistance development.

  • In vivo efficacy and toxicity studies to evaluate their therapeutic potential in animal models.

The findings presented in this guide provide a solid foundation for the further development of BCFI analogues as a new generation of antimicrobial and antifungal drugs.

References

2-Butyl-4-chloro-5-formylimidazole: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Synthesis, Properties, and Research Applications of a Key Pharmaceutical Intermediate

Abstract

2-Butyl-4-chloro-5-formylimidazole (BCFI) is a pivotal chemical intermediate, most notably recognized for its role in the synthesis of Losartan, a widely prescribed angiotensin II receptor antagonist for the management of hypertension. Beyond its established use in pharmaceutical manufacturing, the unique structural attributes of the imidazole core in BCFI have prompted further investigation into the biological activities of its derivatives, particularly in the realms of antimicrobial and anticancer research. This technical guide provides a comprehensive overview of BCFI, including its chemical and physical properties, detailed synthesis protocols, and its application as a biochemical reagent. Furthermore, it explores the biological context of its principal application by detailing the Renin-Angiotensin System (RAS) and AT1 receptor signaling pathway. Experimental protocols for the synthesis and potential biological evaluation of related compounds are also presented to facilitate further research and development.

Chemical and Physical Properties

This compound is a yellow to light yellow crystalline powder.[1] Its chemical structure consists of a five-membered imidazole ring substituted with a butyl group at the 2-position, a chloro group at the 4-position, and a formyl group at the 5-position. This arrangement of functional groups makes it a versatile reagent in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₁ClN₂O[2][3]
Molecular Weight 186.64 g/mol [2][3]
CAS Number 83857-96-9[1]
Appearance Yellow to light yellow crystalline powder[1]
Melting Point 96-100 °C[2]
Boiling Point 384.1 °C (predicted)[3]
Solubility Soluble in DMF, DMSO, Ethanol, and Methanol. Slightly soluble in water (1.18 g/L at 20°C).[2][4]
LogP 2.5[4]

Table 2: Spectroscopic Data for this compound and its Derivatives

Spectroscopic TechniqueDataReference(s)
Infrared (IR) Spectroscopy (Derivative) 3410 cm⁻¹ (N-H stretch), 3155 cm⁻¹ (Ar C-H stretch), 2955, 2870 cm⁻¹ (Aliphatic C-H stretch), 1689 cm⁻¹ (C=O stretch)[5]
¹H NMR (Derivative in DMSO-d₆, δ ppm) 11.32 (s, 1H, NH), 10.29 (s, 1H, CHO), 2.51 (t, 2H, CH₂), 1.91 (m, 2H, CH₂), 1.62 (m, 2H, CH₂), 1.41 (t, 3H, CH₃)[5]
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 186[2]

Note: The provided IR and ¹H NMR data are for a derivative of BCFI and are illustrative of the expected spectral features.

Synthesis of this compound

Several synthetic routes for this compound have been developed, with a common method being the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring.

Experimental Protocol: Glycine-based Synthesis

This method utilizes glycine and methyl pentanimidate as starting materials.

Materials:

  • Glycine

  • Methanolic Sodium Hydroxide solution

  • Methyl Pentanimidate

  • Toluene

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylformamide (DMF)

  • Water

  • Hi-flow celite

  • 30% aqueous Sodium Hydroxide solution

  • Activated carbon

Procedure:

  • Add 25 kg of Glycine to a freshly prepared solution of 13.32 kg of Sodium Hydroxide in 125 L of Methanol at 30-35°C and stir for 15 minutes.

  • Add 40 kg of Methylpentanimidate to the suspension at 30-35°C over 10-15 minutes and continue stirring for 5-6 hours.

  • Distill off the methanol under vacuum at a temperature below 50°C.

  • To the residue, add 250 L of Toluene, followed by the addition of 160 kg of Phosphorus oxychloride at 30-80°C over 60 minutes.

  • Slowly add 75 kg of N,N-dimethylformamide over 2-3 hours.

  • Heat the reaction mixture to 100°C and stir for 2-3 hours.

  • Cool the mixture to 30°C and quench the reaction by adding it to 130 L of cold water, ensuring the temperature remains below 25°C.

  • Add 15 kg of hi-flow celite and adjust the pH to 1.2-1.3 with a 30% aqueous sodium hydroxide solution.

  • Filter the mixture and wash the filter cake with 50 L of Toluene.

  • Separate the aqueous and toluene layers, and wash the toluene layer twice with 200 L of water.

  • Add 4 kg of activated carbon to the toluene layer and stir for 30 minutes at 30-35°C.

  • Filter the mixture and wash with 50 L of Toluene.

  • Concentrate the collected toluene filtrate to 50% of its volume under vacuum below 60°C.

  • Cool the concentrated solution to 0-5°C and stir for 2-3 hours to induce crystallization.

  • Filter the crystalline product, wash with 15 L of chilled Toluene, and dry at 50-55°C in a rotary vacuum drier to obtain crystalline this compound.[6]

Synthesis Workflow Diagram

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Vilsmeier-Haack Reaction cluster_2 Step 3: Purification Glycine Glycine Intermediate (Pentanimidoylamino)acetic acid intermediate Glycine->Intermediate MePent Methyl Pentanimidate MePent->Intermediate BCFI_crude Crude BCFI Intermediate->BCFI_crude POCl3 POCl₃ POCl3->BCFI_crude DMF DMF DMF->BCFI_crude Quenching Quenching (Water) BCFI_crude->Quenching Extraction Extraction (Toluene) Quenching->Extraction Crystallization Crystallization Extraction->Crystallization BCFI_pure Pure BCFI Crystallization->BCFI_pure

Caption: Synthesis workflow for this compound.

Application in Pharmaceutical Research: Losartan Synthesis

The primary application of this compound is as a key starting material in the multi-step synthesis of Losartan.[2][7][8] Losartan is an angiotensin II receptor blocker (ARB) that selectively antagonizes the Angiotensin II Type 1 (AT1) receptor.[9]

The Renin-Angiotensin System (RAS) and AT1 Receptor Signaling

The Renin-Angiotensin System is a critical hormonal cascade that regulates blood pressure and fluid balance.[10][11]

Mechanism of Action of Losartan:

  • Renin Release: When blood pressure drops, the kidneys release the enzyme renin.

  • Angiotensin I Formation: Renin cleaves angiotensinogen, a protein produced by the liver, to form angiotensin I.

  • Angiotensin II Conversion: Angiotensin-Converting Enzyme (ACE) converts angiotensin I to angiotensin II.

  • AT1 Receptor Activation: Angiotensin II, a potent vasoconstrictor, binds to AT1 receptors on vascular smooth muscle cells and other tissues. This binding triggers a signaling cascade that leads to vasoconstriction, aldosterone secretion (which promotes sodium and water retention), and an increase in blood pressure.

  • Losartan's Role: Losartan competitively blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting its pressor effects and leading to a reduction in blood pressure.[5][12]

Renin-Angiotensin System Signaling Pathway

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Aldosterone->BP_Increase Renin Renin (from Kidney) ACE ACE Losartan Losartan Losartan->AT1R blocks

Caption: The Renin-Angiotensin System and the mechanism of action of Losartan.

Research on Derivatives of this compound

While BCFI itself is primarily an intermediate, its imidazole scaffold has been utilized to synthesize various derivatives with potential biological activities. Research has explored the antimicrobial and anticancer properties of these novel compounds.

Antimicrobial and Anticancer Activity

Studies have shown that derivatives of BCFI, such as chalcones and thiosemicarbazones, exhibit activity against various bacterial and fungal strains.[2][3] Additionally, some metal complexes of BCFI derivatives have been investigated for their cytotoxic effects on cancer cell lines.

Table 3: Reported Biological Activities of this compound Derivatives

Derivative ClassTargetActivityQuantitative DataReference(s)
ChalconesBacteria and FungiPotentially active-[5]
ThiosemicarbazonesBacteria and FungiModerately to good activity-[5]
Cobalt (II) ComplexS. aureusPotent antimicrobial activityMIC: 12.0 µg/mL
N-substituted derivativesAngiotensin-Converting Enzyme (ACE)InhibitionIC₅₀: 1.31 ± 0.026 μM (for compound 4b)

Note: The table presents data for derivatives of BCFI, as data for the parent compound is not widely available.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol provides a general method for determining the Minimum Inhibitory Concentration (MIC) of imidazole derivatives against bacterial strains.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Test imidazole derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Control antibiotics (e.g., ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compounds: Prepare a stock solution of the imidazole derivative in DMSO. Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a suspension of the test bacteria in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial suspension to each well of the microtiter plate containing the diluted test compounds. Include positive control wells (bacteria and broth) and negative control wells (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density using a microplate reader.

Workflow for Antimicrobial Screening

Antimicrobial_Screening Start Start: Imidazole Derivative Stock Prepare Stock Solution (in DMSO) Start->Stock Dilution Serial Dilution in Broth Stock->Dilution Inoculation Inoculate 96-well Plate Dilution->Inoculation Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculation Incubation Incubate (37°C, 24h) Inoculation->Incubation MIC Determine MIC Incubation->MIC End End: MIC Value MIC->End

Caption: General workflow for antimicrobial susceptibility testing.

Conclusion

This compound is a compound of significant interest in pharmaceutical chemistry, primarily due to its indispensable role as a precursor to Losartan. Its well-defined synthesis and versatile chemical nature make it a valuable building block for organic chemists. While the direct biological activities of BCFI are not extensively documented, the exploration of its derivatives has opened new avenues for research into novel antimicrobial and anticancer agents. The information and protocols provided in this guide aim to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, facilitating a deeper understanding and further exploration of this important biochemical reagent and its potential applications.

References

Methodological & Application

Synthesis of 2-Butyl-4-chloro-5-formylimidazole from Glycine: An Essential Intermediate for Angiotensin II Receptor Blockers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 2-Butyl-4-chloro-5-formylimidazole (BCFI), a critical intermediate in the manufacturing of angiotensin II receptor blockers (ARBs), notably Losartan.[1][2] The synthesis commences from the readily available amino acid, glycine, and proceeds through a two-step reaction sequence involving the formation of an N-acylated glycine intermediate, followed by a Vilsmeier-Haack cyclization and formylation. This protocol offers a reproducible and scalable method for obtaining high-purity BCFI.

Introduction

This compound (BCFI) is a key building block in the synthesis of several sartans, a class of drugs used to treat hypertension and related cardiovascular diseases.[1][2] The imidazole core of BCFI is a crucial pharmacophore that mimics the side chain of histidine, enabling potent and selective antagonism of the angiotensin II type 1 (AT1) receptor. The synthetic route starting from glycine offers an efficient and cost-effective approach to this important pharmaceutical intermediate.[3] The overall process involves the reaction of glycine with methyl pentanimidate to form (pentanimidoylamino)acetic acid, which is subsequently converted to BCFI via a Vilsmeier-Haack reaction.[1][3]

Synthetic Pathway

The synthesis of this compound from glycine can be conceptually divided into two main stages:

  • Formation of (pentanimidoylamino)acetic acid: Glycine is reacted with methyl pentanimidate. This step forms the backbone of the final imidazole ring.

  • Vilsmeier-Haack Reaction: The intermediate, (pentanimidoylamino)acetic acid, undergoes cyclization, chlorination, and formylation in a one-pot reaction using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to yield the target compound, BCFI.[1][4]

Below is a diagram illustrating the overall synthetic workflow.

Synthesis_Workflow Glycine Glycine Intermediate (pentanimidoylamino)acetic acid Glycine->Intermediate Methanolic NaOH MethylPentanimidate Methyl Pentanimidate MethylPentanimidate->Intermediate BCFI This compound (BCFI) Intermediate->BCFI Toluene, Heat VilsmeierReagent Vilsmeier Reagent (POCl₃, DMF) VilsmeierReagent->BCFI

Caption: Overall synthetic workflow from Glycine to BCFI.

Experimental Protocols

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySource
GlycineC₂H₅NO₂75.07≥99%Sigma-Aldrich
Sodium HydroxideNaOH40.00≥98%Fisher Scientific
MethanolCH₃OH32.04Anhydrous, ≥99.8%Merck
Methyl PentanimidateC₆H₁₃NO115.17-Synthesized in-house or sourced commercially
TolueneC₇H₈92.14Anhydrous, ≥99.8%VWR
Phosphorus OxychloridePOCl₃153.33≥99%Acros Organics
N,N-DimethylformamideC₃H₇NO73.09Anhydrous, ≥99.8%Alfa Aesar
Protocol 1: Synthesis of (pentanimidoylamino)acetic acid
  • Preparation of Methanolic Sodium Hydroxide: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 26.64 g (0.666 mol) of sodium hydroxide in 250 mL of methanol at 0°C.[3]

  • Addition of Glycine: To the freshly prepared methanolic sodium hydroxide solution, add 50 g (0.666 mol) of glycine at 0°C and stir for 15 minutes.[3]

  • Reaction with Methyl Pentanimidate: To the suspension, add 80 g (0.70 mol) of methyl pentanimidate over 10-15 minutes, maintaining the temperature between 0-5°C.[3]

  • Reaction Progression: Continue stirring the reaction mixture for 16 hours at room temperature.[3]

  • Solvent Removal: Distill off the solvent under vacuum at a temperature below 50°C to obtain the crude (pentanimidoylamino)acetic acid as a residue.[3]

Protocol 2: Synthesis of this compound (BCFI)
  • Vilsmeier-Haack Reaction Setup: To the residue from the previous step, add 500 mL of toluene.[5]

  • Addition of Reagents: To the toluene suspension, add 160 kg of Phosphorus oxychloride at a temperature between 30-80°C over 60 minutes.[5] Then, slowly add 75 kg of N,N-dimethylformamide over 2-3 hours.[5]

  • Reaction Conditions: Heat the reaction mixture to 100°C and stir for 2-3 hours.[5]

  • Quenching: Cool the reaction mixture to 30°C and quench by slowly adding it to 130 L of cold water, ensuring the temperature remains below 25°C.[5]

  • Work-up:

    • Add Hi-flow (filter aid) and adjust the pH to 1.2-1.3 with a 30% aqueous sodium hydroxide solution.[5]

    • Filter the mixture and wash the filter cake with toluene.[5]

    • Separate the aqueous and toluene layers. Wash the toluene layer twice with water.[5]

  • Purification and Isolation:

    • Add activated carbon to the toluene layer and stir for 30 minutes at 30-35°C.[5]

    • Filter the mixture and wash the carbon cake with toluene.[5]

    • Concentrate the combined toluene filtrate to about 50% of its volume under vacuum at 50-55°C.[5]

    • Cool the concentrated solution to 0-5°C and stir for 2-3 hours to induce crystallization.[5]

    • Filter the precipitated product, wash with chilled toluene, and dry at 50-55°C to a constant weight.[5]

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Glycine, Methyl PentanimidateNaOHMethanol0-5, then RT16--
2(pentanimidoylamino)acetic acidPOCl₃, DMFToluene1002-370-75>99.5 (HPLC)

Yield and purity are based on glycine as the starting material.[3][6]

Signaling Pathway Diagram

The Vilsmeier-Haack reaction is a key step in this synthesis. The following diagram illustrates the formation of the Vilsmeier reagent and its subsequent reaction to form the imidazole ring.

Vilsmeier_Haack cluster_0 Formation of Vilsmeier Reagent cluster_1 Cyclization and Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate (pentanimidoylamino)acetic acid Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Vilsmeier Reagent BCFI This compound Cyclized_Intermediate->BCFI Hydrolysis

Caption: Vilsmeier-Haack reaction mechanism for BCFI synthesis.

Conclusion

The described protocol provides a comprehensive guide for the synthesis of this compound from glycine. The method is robust, scalable, and yields a high-purity product suitable for use in the synthesis of active pharmaceutical ingredients. Adherence to the specified reaction conditions and purification procedures is crucial for achieving the desired yield and purity. This application note serves as a valuable resource for researchers and professionals in the field of pharmaceutical development and manufacturing.

References

Application Notes and Protocols: Synthesis of 2-Butyl-4-chloro-5-formylimidazole via Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyl-4-chloro-5-formylimidazole (BCFI), a key intermediate in the synthesis of the widely used antihypertensive drug Losartan, is efficiently synthesized through the Vilsmeier-Haack reaction.[1] This reaction allows for the formylation and cyclization of a precursor to form the desired imidazole derivative. The following application notes provide a detailed overview of the synthesis, including reaction parameters, quantitative data, and experimental protocols. BCFI presents as a yellow to light yellow crystalline powder with a melting point of 96-99°C.[2]

Reaction Scheme

The synthesis of this compound typically proceeds via the reaction of an intermediate, (pentanimidoylamino)acetic acid, with a Vilsmeier reagent.[3][4] The Vilsmeier reagent, a chloromethyleneiminium salt, is generated in situ from the reaction of a chlorinating agent like phosphorus oxychloride (POCl₃) with an N,N-disubstituted formamide, most commonly N,N-dimethylformamide (DMF).[5][6]

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the Vilsmeier-Haack synthesis of this compound.

ParameterValueReference
Yield 70-75% (based on glycine)[3][7]
Purity (HPLC) > 99%, often > 99.5%[3][7]
Molecular Formula C₈H₁₁ClN₂O[1]
Molecular Weight 186.64 g/mol [1][2]
Melting Point 95-99 °C[3][7]

Spectroscopic Data

Spectroscopic MethodKey Data PointsReference
Infrared (IR) Spectroscopy N-H stretch: ~3248 cm⁻¹, C=O stretch: ~1698 cm⁻¹[1]
Mass Spectrometry (MS) Molecular ion peak (m/z): 186[1]

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound.

Part 1: Preparation of the Intermediate: (pentanimidoylamino)acetic acid

This intermediate is synthesized from glycine and methyl pentanimidate.

Reagents:

  • Glycine

  • Methyl pentanimidate

  • Methanolic sodium hydroxide solution

  • Toluene

Procedure:

  • To a freshly prepared methanolic sodium hydroxide solution, add glycine at 0°C and stir for 15 minutes.[3]

  • Slowly add methyl pentanimidate to the suspension at 0-5°C over 10-15 minutes.[3]

  • Continue stirring the reaction mixture for 16 hours at room temperature.[3]

  • Distill off the solvent under vacuum at a temperature below 50°C.[3] The resulting (pentanimidoylamino)acetic acid is used in the next step without extensive purification.[8]

Part 2: Vilsmeier-Haack Reaction for the Synthesis of this compound

Reagents:

  • (pentanimidoylamino)acetic acid (from Part 1)

  • Toluene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Aqueous sodium hydroxide solution (30%)

  • Optional: Copper(II) trifluoromethanesulfonate catalyst

Procedure:

  • Suspend the (pentanimidoylamino)acetic acid in toluene.

  • For a catalyzed reaction, add a catalytic amount of Copper(II) trifluoromethanesulfonate (0.5-5 wt% based on glycine).[3]

  • Add phosphorus oxychloride (POCl₃) to the reaction mixture over a period of 60 minutes, maintaining the temperature.[3] The molar ratio of chlorinating agent to formamide is typically between 1:1 and 4:1.[3]

  • Subsequently, add N,N-dimethylformamide (DMF) over 2 hours.[3]

  • Heat the reaction mixture to 100°C and stir for 2 hours.[3][8]

  • Cool the mixture to 30°C and carefully quench the reaction by adding it to cooled deionized water, ensuring the temperature remains below 25°C.[3][8]

  • Adjust the pH of the mixture to 1.2 using a 30% aqueous sodium hydroxide solution.[3]

  • Separate the organic (toluene) layer.

  • Combine all toluene layers and concentrate to 50% volume under vacuum at a temperature below 55°C.[3][7]

  • Cool the concentrated solution to 0-5°C and stir for 2 hours to facilitate precipitation of the product.[3][7]

  • Filter the precipitated crystalline product, wash with chilled toluene, and dry at 50-55°C to a constant weight.[3][7]

Visualizations

Reaction Mechanism

The following diagram illustrates the key steps in the Vilsmeier-Haack reaction for the synthesis of this compound.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Imidazole Synthesis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyleneiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Cyclization Cyclization & Formylation Vilsmeier_Reagent->Cyclization Reacts with Intermediate (pentanimidoylamino)acetic acid Intermediate->Cyclization Product This compound Cyclization->Product

Caption: Vilsmeier-Haack reaction mechanism for BCFI synthesis.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis.

Experimental_Workflow start Start: (pentanimidoylamino)acetic acid in Toluene add_reagents 1. Add POCl₃ 2. Add DMF start->add_reagents heating Heat to 100°C for 2h add_reagents->heating cooling Cool to 30°C heating->cooling quench Quench in cold water cooling->quench ph_adjust Adjust pH to 1.2 quench->ph_adjust extraction Separate organic layer ph_adjust->extraction concentration Concentrate Toluene extraction->concentration crystallization Cool to 0-5°C Stir for 2h concentration->crystallization filtration Filter and wash with chilled Toluene crystallization->filtration drying Dry at 50-55°C filtration->drying end Final Product: This compound drying->end

References

Application Notes and Protocols for the Preparation of N-(biphenylylmethyl)imidazoles using 2-Butyl-4-chloro-5-formylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(biphenylylmethyl)imidazoles are a critical class of compounds in medicinal chemistry, most notably for their potent and selective antagonism of the angiotensin II type 1 (AT1) receptor. This activity makes them highly effective antihypertensive agents. A key starting material for the synthesis of many of these compounds, including the blockbuster drug Losartan, is 2-Butyl-4-chloro-5-formylimidazole (BCFI). This document provides detailed application notes and experimental protocols for the preparation of N-(biphenylylmethyl)imidazoles via the N-alkylation of BCFI.

The core reaction involves the nucleophilic substitution of a biphenylmethyl halide by the imidazole nitrogen of BCFI. Subsequent modifications, such as the reduction of the formyl group and conversion of a cyano group to a tetrazole, yield the final active pharmaceutical ingredients.

Angiotensin II Receptor Signaling Pathway

N-(biphenylylmethyl)imidazoles function by blocking the Angiotensin II Type 1 (AT1) receptor, thereby inhibiting the downstream signaling cascade that leads to vasoconstriction and other physiological effects contributing to hypertension. Angiotensin II, a potent vasoconstrictor, binds to the AT1 receptor, a G-protein coupled receptor (GPCR). This binding activates various signaling pathways, including the Gq/11 pathway which leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ and activated PKC contribute to vascular smooth muscle contraction, leading to an increase in blood pressure.[1][2][3][4] By blocking the AT1 receptor, N-(biphenylylmethyl)imidazoles prevent these downstream effects.

Angiotensin II Receptor Signaling Pathway AngII Angiotensin II AT1R AT1 Receptor (GPCR) AngII->AT1R Binds Gq11 Gq/11 AT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Vasc_Contraction Vascular Smooth Muscle Contraction Ca_release->Vasc_Contraction PKC->Vasc_Contraction Antagonist N-(biphenylylmethyl)imidazole (e.g., Losartan) Antagonist->AT1R Blocks

Caption: Angiotensin II Receptor Signaling Pathway and Site of Action for N-(biphenylylmethyl)imidazole Antagonists.

Experimental Protocols

The synthesis of N-(biphenylylmethyl)imidazoles from BCFI generally follows a two-step pathway: N-alkylation of the imidazole ring followed by reduction of the formyl group. The subsequent conversion to a tetrazole is necessary for drugs like Losartan.

General Experimental Workflow

General_Experimental_Workflow Start Start Materials: - this compound (BCFI) - Substituted Biphenylmethyl Halide Alkylation N-Alkylation Reaction Start->Alkylation Workup1 Reaction Work-up & Isolation of Aldehyde Intermediate Alkylation->Workup1 Reduction Reduction of Formyl Group Workup1->Reduction Workup2 Reaction Work-up & Purification of Final Product Reduction->Workup2 End N-(biphenylylmethyl)imidazole Product Workup2->End

Caption: General workflow for the synthesis of N-(biphenylylmethyl)imidazoles from BCFI.

Protocol 1: Synthesis of 2-n-butyl-4-chloro-1-[2'-(cyanobiphenyl-4-yl)methyl]-5-formylimidazole

This protocol details the N-alkylation of BCFI, a key step in the synthesis of Losartan.

Materials:

  • 2-n-butyl-4-chloro-5-formylimidazole (BCFI)

  • 4'-(Bromomethyl)-2-cyanobiphenyl

  • Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)

  • Phase transfer catalyst (e.g., Benzyl triethyl ammonium chloride (TEBAC) or Tetrabutylammonium bromide (TBAB))

  • Toluene

  • Deionized water

Procedure:

  • To a stirred solution of deionized water and sodium hydroxide flakes (or potassium carbonate), add toluene and the phase transfer catalyst at room temperature (25-30 °C).

  • Add 4'-(Bromomethyl)-2-cyanobiphenyl and 2-n-butyl-4-chloro-5-formylimidazole to the reaction mixture.

  • Stir the solution vigorously at room temperature for 28-30 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by crystallization or column chromatography.

Protocol 2: Reduction of the Formyl Group to a Hydroxymethyl Group

This protocol describes the reduction of the aldehyde intermediate to the corresponding alcohol, another crucial step in the synthesis of many angiotensin II receptor antagonists.

Materials:

  • 2-n-butyl-4-chloro-1-[2'-(cyanobiphenyl-4-yl)methyl]-5-formylimidazole

  • Sodium borohydride (NaBH4)

  • Methanol or Ethanol

Procedure:

  • Dissolve the aldehyde intermediate in methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride in portions to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates the completion of the reaction.

  • Quench the reaction by the slow addition of water.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude alcohol product, which can be further purified by crystallization or chromatography.

Data Presentation

The following table summarizes representative reaction conditions and yields for the N-alkylation of this compound (BCFI) with various biphenylmethyl halides.

EntryBiphenylmethyl HalideBaseCatalystSolventTemp (°C)Time (h)Yield (%)Reference
14'-(Bromomethyl)-2-cyanobiphenylNaOHTEBACToluene/Water25-3028-30>98 (crude)[2][3]
24'-(Bromomethyl)-2-cyanobiphenylK2CO3-AcetonitrileReflux3-4High[5]
3N-(Triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazoleBase (unspecified)-UnspecifiedUnspecifiedUnspecifiedNot Reported[2]
4p-carbomethoxybenzylbromideUnspecified-UnspecifiedUnspecifiedUnspecifiedNot Reported[6]

Conclusion

This compound is a versatile and essential building block for the synthesis of a wide range of N-(biphenylylmethyl)imidazole-based angiotensin II receptor antagonists. The N-alkylation reaction is a robust and high-yielding transformation that can be achieved under various conditions, including phase-transfer catalysis. The protocols and data presented here provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development for the efficient preparation of these important therapeutic agents.

References

Application Notes and Protocols: The Use of 2-Butyl-4-chloro-5-formylimidazole in Angiotensin II Antagonist Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyl-4-chloro-5-formylimidazole (BCFI) is a critical starting material in the synthesis of a class of antihypertensive drugs known as angiotensin II receptor antagonists, or "sartans." This heterocyclic aldehyde provides the core imidazole structure essential for the pharmacological activity of these drugs.[1] Angiotensin II receptor antagonists lower blood pressure by selectively blocking the angiotensin II type 1 (AT1) receptor, thus inhibiting the vasoconstrictive effects of angiotensin II.[2] This document provides detailed application notes and experimental protocols for the synthesis of Losartan, a widely prescribed angiotensin II receptor antagonist, using BCFI as the key intermediate.

Angiotensin II Signaling Pathway and Mechanism of Action

Angiotensin II receptor antagonists exert their therapeutic effect by interfering with the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS is a hormonal cascade that plays a central role in regulating blood pressure and fluid balance.[3] The diagram below illustrates the RAAS pathway and the point of intervention for angiotensin II receptor antagonists.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Blood_Pressure_Increase Increased Blood Pressure Vasoconstriction->Blood_Pressure_Increase Na_H2O_Retention Sodium and Water Retention Aldosterone->Na_H2O_Retention Na_H2O_Retention->Blood_Pressure_Increase Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) Sartans Angiotensin II Receptor Antagonists (e.g., Losartan) Sartans->AT1_Receptor Blocks

Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of Angiotensin II Receptor Antagonists.

Synthetic Pathway for Losartan from BCFI

The synthesis of Losartan from BCFI is a multi-step process that involves the formation of a biphenyl imidazole intermediate, followed by the creation of the characteristic tetrazole ring.[4] The overall synthetic workflow is depicted below.

Losartan_Synthesis_Workflow Start Start Materials: This compound (BCFI) 4'-(Bromomethyl)-2-cyanobiphenyl Step1 Step 1: Condensation Reaction Start->Step1 Intermediate1 Intermediate: 1-((2'-cyanobiphenyl-4-yl)methyl)-2-butyl- 4-chloro-5-formylimidazole Step1->Intermediate1 Step2 Step 2: Reduction of Aldehyde Intermediate1->Step2 Intermediate2 Intermediate: 1-((2'-cyanobiphenyl-4-yl)methyl)-2-butyl- 4-chloro-5-hydroxymethylimidazole Step2->Intermediate2 Step3 Step 3: Tetrazole Ring Formation Intermediate2->Step3 Product Final Product: Losartan Step3->Product Purification Purification (Crystallization) Product->Purification Final_Product Purified Losartan Purification->Final_Product

Figure 2: General workflow for the synthesis of Losartan from BCFI.

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of Losartan from BCFI.

Step 1: Synthesis of 1-((2'-cyanobiphenyl-4-yl)methyl)-2-butyl-4-chloro-5-formylimidazole

This step involves the N-alkylation of BCFI with 4'-(bromomethyl)-2-cyanobiphenyl.

Materials:

ReagentMolecular WeightQuantity (molar eq.)
This compound (BCFI)186.64 g/mol 1.0
4'-(Bromomethyl)-2-cyanobiphenyl272.14 g/mol 1.0 - 1.1
Potassium Carbonate (K₂CO₃)138.21 g/mol 1.5 - 2.0
Acetonitrile (CH₃CN)41.05 g/mol Solvent

Procedure:

  • To a stirred suspension of potassium carbonate in acetonitrile, add this compound (BCFI) at room temperature.

  • Add a solution of 4'-(bromomethyl)-2-cyanobiphenyl in acetonitrile to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-82 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane.

Expected Yield: 85-95%

Step 2: Synthesis of 1-((2'-cyanobiphenyl-4-yl)methyl)-2-butyl-4-chloro-5-hydroxymethylimidazole

This step involves the selective reduction of the aldehyde group to a primary alcohol.

Materials:

ReagentMolecular WeightQuantity (molar eq.)
1-((2'-cyanobiphenyl-4-yl)methyl)-2-butyl-4-chloro-5-formylimidazole377.88 g/mol 1.0
Sodium Borohydride (NaBH₄)37.83 g/mol 1.0 - 1.5
Methanol (CH₃OH)32.04 g/mol Solvent

Procedure:

  • Dissolve 1-((2'-cyanobiphenyl-4-yl)methyl)-2-butyl-4-chloro-5-formylimidazole in methanol and cool the solution to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the cooled solution, maintaining the temperature below 10 °C.[5]

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Expected Yield: 90-98%

Step 3: Synthesis of Losartan (2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol)

This final step involves the conversion of the nitrile group to a tetrazole ring.[6]

Materials:

ReagentMolecular WeightQuantity (molar eq.)
1-((2'-cyanobiphenyl-4-yl)methyl)-2-butyl-4-chloro-5-hydroxymethylimidazole379.9 g/mol 1.0
Sodium Azide (NaN₃)65.01 g/mol 1.5 - 2.0
Triethylamine Hydrochloride (Et₃N·HCl)137.65 g/mol 1.5 - 2.0
N,N-Dimethylformamide (DMF) or Toluene73.09 g/mol Solvent

Procedure:

  • To a solution of 1-((2'-cyanobiphenyl-4-yl)methyl)-2-butyl-4-chloro-5-hydroxymethylimidazole in DMF or toluene, add sodium azide and triethylamine hydrochloride.

  • Heat the reaction mixture to 110-120 °C and maintain for 24-48 hours.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with an aqueous acid (e.g., hydrochloric acid) to pH 3-4 to quench the excess azide and precipitate the product.

  • Filter the precipitated solid, wash with water, and dry under vacuum to obtain crude Losartan.

Expected Yield: 70-85%

Purification of Losartan

Crude Losartan can be purified by crystallization to obtain the final product with high purity.

Procedure:

  • Dissolve the crude Losartan in a suitable solvent such as acetonitrile or a mixture of THF and an anti-solvent.[7]

  • Heat the solution to obtain a clear solution and then cool it slowly to room temperature to allow for crystallization.

  • The crystallization can be initiated by seeding with a small crystal of pure Losartan.

  • Filter the crystallized product, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data Summary

StepReactantProductReagentsSolventTypical Yield (%)Reference Purity (%)
1. CondensationBCFI, 4'-(Bromomethyl)-2-cyanobiphenyl1-((2'-cyanobiphenyl-4-yl)methyl)-2-butyl-4-chloro-5-formylimidazoleK₂CO₃Acetonitrile85 - 95>98 (after cryst.)
2. Reduction1-((2'-cyanobiphenyl-4-yl)methyl)-2-butyl-4-chloro-5-formylimidazole1-((2'-cyanobiphenyl-4-yl)methyl)-2-butyl-4-chloro-5-hydroxymethylimidazoleNaBH₄Methanol90 - 98>98
3. Tetrazole Formation1-((2'-cyanobiphenyl-4-yl)methyl)-2-butyl-4-chloro-5-hydroxymethylimidazoleLosartanNaN₃, Et₃N·HClDMF / Toluene70 - 85>99 (after cryst.)

Concluding Remarks

This compound is a versatile and indispensable intermediate in the synthesis of Losartan and other related angiotensin II receptor antagonists. The protocols outlined in this document provide a comprehensive guide for the laboratory-scale synthesis of Losartan. Researchers should pay close attention to reaction conditions and safety precautions, particularly when handling sodium azide. The provided data and workflows are intended to support drug development professionals in the efficient and high-yield synthesis of these important therapeutic agents.

References

Application Notes and Protocols: Synthesis of Chalcone Derivatives from 2-Butyl-4-chloro-5-formylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of novel chalcone derivatives starting from 2-Butyl-4-chloro-5-formylimidazole. The primary synthetic route employed is the Claisen-Schmidt condensation. These application notes include comprehensive experimental procedures, purification methods, and characterization data. Furthermore, protocols for evaluating the biological activity of these synthesized compounds, specifically their antimicrobial and Angiotensin-Converting Enzyme (ACE) inhibitory effects, are presented. All quantitative biological data is summarized in structured tables for clear comparison. Diagrams illustrating the synthetic workflow and the relevant biological pathway are also provided to enhance understanding.

Introduction

Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system.[1] They serve as important precursors in the biosynthesis of flavonoids and isoflavonoids and have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The imidazole nucleus is a key heterocyclic motif found in many biologically active molecules. The synthesis of hybrid molecules containing both a chalcone scaffold and an imidazole ring, such as those derived from this compound, presents a promising strategy for the development of new therapeutic agents.[4][5]

The Claisen-Schmidt condensation is a reliable and versatile method for the synthesis of chalcones, involving the base-catalyzed reaction between an aromatic aldehyde (in this case, this compound) and an acetophenone derivative.[6][7] This document outlines the detailed procedures for the synthesis and biological evaluation of such chalcone derivatives.

Experimental Protocols

Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes the general procedure for the synthesis of chalcone derivatives from this compound and various substituted acetophenones.

Materials:

  • This compound

  • Substituted Acetophenones (e.g., acetophenone, 4-chloroacetophenone, 4-methoxyacetophenone, 4-nitroacetophenone)

  • Methanol or Ethanol

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Glacial Acetic Acid or Hydrochloric Acid (HCl) for neutralization

  • Distilled Water

  • Ice

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Solvents for TLC (e.g., ethyl acetate/hexane mixture)

  • Solvents for recrystallization (e.g., methanol, ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted acetophenone (1 equivalent) in methanol or ethanol.

  • Initiation of Condensation: To the stirred solution, add a 10% aqueous solution of NaOH or KOH (a catalytic amount).[8][9]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice.

  • Neutralization and Precipitation: Neutralize the mixture with a few drops of glacial acetic acid or dilute HCl. The solid product (chalcone derivative) will precipitate out of the solution.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold distilled water, and air dry.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as methanol or ethanol, to obtain the pure chalcone derivative.[4]

  • Characterization: Characterize the purified compound using spectroscopic methods such as IR, ¹H-NMR, and Mass Spectrometry to confirm its structure.

Protocol 2: Antimicrobial Activity Assay (Microdilution Method)

This protocol outlines the procedure for determining the Minimum Inhibitory Concentration (MIC) of the synthesized chalcone derivatives against various bacterial and fungal strains.

Materials:

  • Synthesized chalcone derivatives

  • Bacterial strains (e.g., Bacillus subtilis, Staphylococcus epidermidis, Pseudomonas aeruginosa, Proteus vulgaris)[4]

  • Fungal strains (e.g., Aspergillus niger)[4]

  • Nutrient Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Standard antibiotic (e.g., Streptomycin) and antifungal (e.g., Nystatin) drugs[4]

  • Dimethyl sulfoxide (DMSO)

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the synthesized chalcone derivatives and standard drugs in DMSO.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms.

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions of the test compounds and standard drugs with the appropriate broth to obtain a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 3: Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes an in vitro assay to evaluate the ACE inhibitory activity of the synthesized chalcone derivatives.

Materials:

  • Synthesized chalcone derivatives

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • Borate buffer

  • Ethyl acetate

  • Standard ACE inhibitor (e.g., Captopril)

  • Spectrophotometer

Procedure:

  • Preparation of Solutions: Prepare solutions of the test compounds, ACE, and HHL in the appropriate buffer.

  • Enzyme Reaction: In a test tube, pre-incubate the ACE solution with the test compound solution (or standard inhibitor) for a specific period at 37°C.

  • Substrate Addition: Initiate the enzymatic reaction by adding the HHL substrate solution to the mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a defined time.

  • Reaction Termination and Extraction: Stop the reaction by adding an acid. Extract the hippuric acid formed with ethyl acetate.

  • Quantification: After evaporating the ethyl acetate, dissolve the residue in a suitable solution and measure the absorbance at a specific wavelength using a spectrophotometer.

  • Calculation of Inhibition: The percentage of ACE inhibition is calculated by comparing the absorbance of the sample with that of a control (without inhibitor). The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) is then determined.

Data Presentation

Table 1: Antimicrobial Activity of Synthesized Chalcone Derivatives (7a-7j)

CompoundR-group on AcetophenoneBacillus subtilis (MIC, µg/mL)Staphylococcus epidermidis (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)Proteus vulgaris (MIC, µg/mL)Aspergillus niger (MIC, µg/mL)
7d 4-Chloro125125250250125
7g 4-Methoxy125250125250250
7h 4-Nitro250125250125125
Streptomycin -100100100100-
Nystatin -----100

Data summarized from a study on new chalcone derivatives containing the 2-n-Butyl-4-chloro-5-formyl imidazole nucleus.[4]

Table 2: ACE Inhibitory Activity of Selected Chalcone Derivatives

CompoundR-group on AcetophenoneIC50 (µM)
4i 5-chlorothiophen-2-yl3.60
4l 1H-pyrrol-2-yl2.24
4q dibenzo[b,d]thiophen-2-yl2.68

Data from a study on 2-butyl-4-chloro-1-methylimidazole embedded chalcones as ACE inhibitors.[5][9]

Visualization

G cluster_synthesis Synthesis Workflow cluster_bioassay Biological Evaluation Start Start Reactants This compound + Substituted Acetophenone Start->Reactants ClaisenSchmidt Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH/KOH) Reactants->ClaisenSchmidt Workup Work-up and Purification (Neutralization, Filtration, Recrystallization) ClaisenSchmidt->Workup Product Chalcone Derivative Workup->Product Characterization Spectroscopic Characterization (IR, NMR, Mass Spec) Product->Characterization BioAssayStart Purified Chalcone Derivative Antimicrobial Antimicrobial Assay (Microdilution Method) BioAssayStart->Antimicrobial ACE ACE Inhibition Assay BioAssayStart->ACE MIC Determine MIC Values Antimicrobial->MIC IC50 Determine IC50 Values ACE->IC50

Caption: Experimental workflow for the synthesis and biological evaluation of chalcone derivatives.

G Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE ACE Angiotensin-Converting Enzyme (ACE) AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction ChalconeDerivative Chalcone Derivative (Inhibitor) ChalconeDerivative->ACE Inhibition

Caption: Inhibition of the Renin-Angiotensin System by chalcone derivatives.

References

Application Note: Synthesis of Novel Thiosemicarbazone Derivatives of 2-Butyl-4-chloro-5-formylimidazole for Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and microbiology.

Abstract

This application note provides a detailed protocol for the synthesis of thiosemicarbazone derivatives using 2-Butyl-4-chloro-5-formylimidazole as a key precursor. Thiosemicarbazones are a versatile class of ligands known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The coordination of these ligands with transition metals can further enhance their therapeutic potential. This document outlines the synthetic procedure, characterization methods, and presents antimicrobial activity data for a representative thiosemicarbazone derivative and its manganese (II) complex.

Introduction

Thiosemicarbazones are formed through the condensation reaction of a thiosemicarbazide with an aldehyde or ketone.[1] The resulting Schiff bases are excellent chelating agents for transition metals, with the sulfur and hydrazinic nitrogen atoms acting as donor sites.[1] The biological activity of thiosemicarbazones and their metal complexes is a subject of significant research interest.[2] The imidazole moiety is also a well-known pharmacophore present in many clinically used drugs. The synthesis of hybrid molecules combining the imidazole core with the thiosemicarbazone scaffold presents a promising strategy for the development of new therapeutic agents. This compound is a readily accessible starting material for the synthesis of a library of novel thiosemicarbazone derivatives with potential antimicrobial properties.[3]

Experimental Protocols

General Synthesis of this compound Thiosemicarbazone Derivatives

This protocol describes a general method for the synthesis of thiosemicarbazone derivatives from this compound.

Materials:

  • This compound

  • Thiosemicarbazide (or a substituted thiosemicarbazide)

  • Methanol

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.

  • To this solution, add thiosemicarbazide (or a substituted thiosemicarbazide) (1 equivalent).

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • The reaction mixture is then refluxed for 3 to 14 hours.[3][4] The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[3]

  • After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature.

  • The precipitated solid product is collected by filtration.

  • The crude product is purified by recrystallization from ethanol to yield the pure thiosemicarbazone derivative.[3]

Expected Yield: 71-75%.[3][4]

Characterization

The synthesized thiosemicarbazone derivatives can be characterized by standard spectroscopic techniques:

  • FT-IR Spectroscopy: To confirm the presence of characteristic functional groups such as N-H, C=N, and C=S.

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the molecule.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.[3]

  • Elemental Analysis: To determine the elemental composition of the final product.[3]

Data Presentation

The antimicrobial activity of the synthesized this compound thiosemicarbazone (L) and its Manganese (II) complex (Mn(II)L₂) was evaluated against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized in the table below.

CompoundS. aureus (μg/mL)B. subtilis (μg/mL)E. coli (μg/mL)P. aeruginosa (μg/mL)
Ligand (L) 12.513.214.213.5
Mn(II)L₂ Complex 12.813.514.513.9

Table 1: Minimum Inhibitory Concentration (MIC) values of this compound thiosemicarbazone (L) and its Mn(II) complex. Data sourced from[3].

Visualizations

Experimental Workflow for the Synthesis of Thiosemicarbazone Derivatives

experimental_workflow reagents This compound + Thiosemicarbazide dissolution Dissolve in Methanol reagents->dissolution catalysis Add Glacial Acetic Acid dissolution->catalysis reflux Reflux (3-14 hours) catalysis->reflux cooling Cool to Room Temperature reflux->cooling filtration Filtration cooling->filtration purification Recrystallization (Ethanol) filtration->purification product Pure Thiosemicarbazone Derivative purification->product characterization Characterization (FT-IR, NMR, MS) product->characterization

Caption: Synthetic workflow for the preparation of thiosemicarbazone derivatives.

Conclusion

The protocol described herein provides a straightforward and efficient method for the synthesis of novel thiosemicarbazone derivatives based on a this compound scaffold. The resulting compounds exhibit promising antimicrobial activity, as demonstrated by the MIC values against a panel of pathogenic bacteria. This synthetic strategy can be readily adapted to generate a diverse library of thiosemicarbazones and their metal complexes for further investigation in antimicrobial drug discovery programs.

References

Application Notes and Protocols: Alkylation of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde with Phenacyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the N-alkylation of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde with various substituted phenacyl bromides. This reaction is a key step in the synthesis of a novel series of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives that have shown potential as Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2] The subsequent reduction of the keto and aldehyde functionalities yields the final bioactive compounds.

The protocols outlined below are based on the successful synthesis of six derivatives, demonstrating the versatility of this method for creating a library of compounds for structure-activity relationship (SAR) studies in drug discovery.

Experimental Overview

The synthesis is a two-step process. The first step involves the alkylation of the imidazole nitrogen of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde with a substituted phenacyl bromide. The resulting intermediate, a ketone, is then subjected to a reduction reaction using sodium borohydride to yield the final di-hydroxyl product.[2]

Quantitative Data Summary

The following tables summarize the yields of the final products and their in vitro Angiotensin-Converting Enzyme (ACE) inhibitory activity.

Table 1: Synthesis Yields of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives (4a-f)

Compound IDPhenacyl Bromide Substituent (R)Final Product Yield (%)
4aH85
4b4-F92
4c4-Cl88
4d4-Br89
4e4-CH₃82
4f4-OCH₃80

Table 2: In Vitro ACE Inhibitory Activity of Synthesized Compounds (4a-f)

Compound IDIC₅₀ (µM)
4a2.15 ± 0.031
4b1.31 ± 0.026
4c1.89 ± 0.042
4d1.95 ± 0.038
4e2.87 ± 0.051
4f3.42 ± 0.045
Lisinopril0.09 ± 0.002

Detailed Experimental Protocols

Part 1: Alkylation of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (Synthesis of Intermediates 3a-f)

This protocol describes the general procedure for the N-alkylation of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde with various substituted phenacyl bromides.

Materials:

  • 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (1)

  • Substituted phenacyl bromide (2a-f)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dry Acetone

  • Magnetic stirrer and hotplate

  • Round bottom flask

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • To this suspension, add the respective substituted phenacyl bromide (1.1 eq).

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude intermediate product (3a-f).

  • The crude intermediate can be used in the next step without further purification.

Part 2: Reduction of Intermediates (Synthesis of Final Products 4a-f)

This protocol details the reduction of the keto and aldehyde groups of the intermediate compounds to yield the final di-hydroxyl derivatives.

Materials:

  • Crude intermediate from Part 1 (3a-f)

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Magnetic stirrer

  • Round bottom flask

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve the crude intermediate (1.0 eq) in methanol.

  • Cool the solution in an ice bath.

  • To the cooled solution, add sodium borohydride (2.5 eq) portion-wise, ensuring the temperature remains low.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully add cold water to quench the excess sodium borohydride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude final product (4a-f).

  • Purify the crude product by column chromatography or recrystallization to obtain the pure final compounds.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the two-step synthesis process for the preparation of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives.

Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Reduction start 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde + Phenacyl Bromide reagents1 K₂CO₃, Acetone, Reflux start->reagents1 intermediate Intermediate Product (3a-f) reagents1->intermediate reagents2 NaBH₄, Methanol intermediate->reagents2 intermediate->reagents2 final_product Final Product (4a-f) reagents2->final_product

Caption: Two-step synthesis of N-substituted imidazole derivatives.

References

Application Notes and Protocols: Reduction of 2-Butyl-4-chloro-5-formylimidazole Derivatives with Sodium Borohydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of 2-butyl-4-chloro-5-formylimidazole to its corresponding alcohol, 2-butyl-4-chloro-5-hydroxymethylimidazole, is a critical transformation in synthetic organic chemistry, particularly in the pharmaceutical industry. This reaction is a key step in the synthesis of Losartan, a widely prescribed angiotensin II receptor antagonist used in the management of hypertension.[1] Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this conversion due to its mild nature and chemoselectivity for aldehydes and ketones.[2][3] This document provides detailed application notes and protocols for this reduction, aimed at researchers, scientists, and drug development professionals.

Chemical Reaction Scheme

The reduction of the aldehyde functional group in this compound to a primary alcohol is achieved using sodium borohydride, typically in an alcoholic solvent like methanol or ethanol.

Figure 1: General reaction scheme for the sodium borohydride reduction of this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the sodium borohydride reduction of this compound.

ParameterValueReference
Substrate This compound-
Reagent Sodium Borohydride (NaBH₄)-
Product 2-Butyl-4-chloro-5-hydroxymethylimidazole-
Typical Yield ~48%[4]
Purity (by HPLC) ~97%[4]
Solvent Methanol or Ethanol[3]
Reaction Temperature 0-25 °CGeneral Knowledge
Reaction Time 2-4 hoursGeneral Knowledge

Experimental Protocols

This section provides a detailed, step-by-step protocol for the laboratory-scale reduction of this compound using sodium borohydride.

Materials and Equipment
  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Protocol
  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (10-15 mL per gram of substrate).

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Sodium Borohydride:

    • Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C. Caution: Hydrogen gas is evolved during the addition.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature (20-25 °C) for 2-4 hours.

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) until the starting material is consumed.

  • Work-up Procedure:

    • Once the reaction is complete, cool the mixture again to 0 °C in an ice bath.

    • Quench the reaction by the slow and careful addition of deionized water to decompose the excess sodium borohydride.

    • Acidify the mixture to pH ~6 with 1 M hydrochloric acid.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add ethyl acetate to extract the product.

    • Transfer the mixture to a separatory funnel and perform the extraction. Repeat the extraction with ethyl acetate (2-3 times).

    • Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude 2-butyl-4-chloro-5-hydroxymethylimidazole can be further purified by recrystallization (e.g., from ethyl acetate/hexane) or column chromatography on silica gel if necessary to achieve high purity.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the reduction of this compound.

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Dissolve Substrate in Methanol B Cool to 0 °C A->B C Add NaBH4 B->C D Stir at Room Temperature C->D E Quench with Water D->E F Acidify with HCl E->F G Remove Methanol F->G H Extract with Ethyl Acetate G->H I Wash with NaHCO3 and Brine H->I J Dry Organic Layer I->J K Concentrate J->K L Recrystallize / Column Chromatography K->L M Pure Product L->M

Caption: Workflow for the reduction of this compound.

Signaling Pathway: Renin-Angiotensin System and Mechanism of Action of Losartan

The product of this reduction, 2-butyl-4-chloro-5-hydroxymethylimidazole, is a crucial intermediate in the synthesis of Losartan. Losartan functions by blocking the Angiotensin II receptor type 1 (AT1 receptor) within the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure.[5][6]

G cluster_0 Renin-Angiotensin-Aldosterone System (RAAS) cluster_1 Mechanism of Losartan Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin Renin (from Kidney) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE ACE Angiotensin-Converting Enzyme (ACE) AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Aldosterone->IncreasedBP Losartan Losartan Losartan->Block Block->AT1R X

Caption: The Renin-Angiotensin System and the inhibitory action of Losartan.

References

Application Notes & Protocols for the Industrial Scale Synthesis of 2-Butyl-4-chloro-5-formylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Butyl-4-chloro-5-formylimidazole (BCFI) is a critical intermediate in the synthesis of potent angiotensin II receptor blockers (ARBs), most notably Losartan, a widely prescribed medication for the treatment of hypertension.[1][2][3] The efficiency and scalability of the BCFI synthesis are paramount for the pharmaceutical industry to ensure a reliable and cost-effective supply chain for these life-saving drugs. This document provides detailed protocols for the industrial-scale synthesis of BCFI, focusing on a robust and high-yield pathway starting from glycine and methylpentanimidate.

Synthesis Pathway Overview

The presented synthesis is a multi-step process that has been optimized for large-scale production, avoiding the need for high-pressure equipment and resulting in high purity and yield.[4][5] The overall strategy involves the reaction of glycine with methylpentanimidate, followed by a Vilsmeier-Haack reaction to concurrently form the imidazole ring, chlorinate the 4-position, and formylate the 5-position.[2][6]

Synthesis_Pathway cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Vilsmeier-Haack Reaction Glycine Glycine Intermediate (Pentanimidoylamino)acetic acid Glycine->Intermediate Methanolic NaOH Methylpentanimidate Methylpentanimidate Methylpentanimidate->Intermediate BCFI This compound Intermediate->BCFI Toluene POCl3 Phosphorus oxychloride (POCl3) POCl3->BCFI DMF N,N-Dimethylformamide (DMF) DMF->BCFI

Figure 1: Synthesis pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound from Glycine and Methylpentanimidate

This protocol is adapted from established industrial processes and is designed for scalability.[1][4][7]

Materials and Reagents:

Reagent/MaterialGradeSupplier
GlycinePharmaceuticalSigma-Aldrich
MethylpentanimidateIndustrialTCI Chemicals
Sodium HydroxideReagentMerck
MethanolAnhydrousFisher Scientific
TolueneAnhydrousVWR
Phosphorus OxychlorideReagentBASF
N,N-DimethylformamideAnhydrousAvantor
Hydrochloric Acid37%J.T. Baker
Sodium BicarbonateReagentEMD Millipore
Celite® (Diatomaceous Earth)---MilliporeSigma
Activated CarbonDecolorizingCabot

Equipment:

  • Glass-lined reactor with temperature control, overhead stirrer, and reflux condenser

  • Addition funnels

  • Vacuum distillation setup

  • Filtration unit (e.g., Nutsche filter)

  • Rotary vacuum dryer

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Procedure:

  • Preparation of Methanolic Sodium Hydroxide: In a suitable reactor, dissolve 13.32 kg of sodium hydroxide in 125 L of methanol under stirring at 30-35°C.

  • Formation of the Glycine Adduct: To the freshly prepared methanolic sodium hydroxide solution, add 25 kg of glycine and stir for 15 minutes.[7]

  • Reaction with Methylpentanimidate: Add 40 kg of methylpentanimidate to the suspension over 10-15 minutes, maintaining the temperature at 30-35°C. Continue stirring for 5-6 hours.[7]

  • Solvent Removal: Distill off the methanol under vacuum at a temperature below 50°C.

  • Vilsmeier-Haack Reaction:

    • To the residue, add 250 L of toluene.

    • Add 160 kg of phosphorus oxychloride over 60 minutes, maintaining the temperature between 30-80°C.

    • Slowly add 75 kg of N,N-dimethylformamide over 2-3 hours.[7]

    • Heat the reaction mixture to 100°C and stir for 2-3 hours.[7]

  • Quenching and Work-up:

    • Cool the reaction mixture to 30°C and carefully quench it into 130 L of cold water, ensuring the temperature remains below 25°C.

    • Add diatomaceous earth (e.g., Hi-flow) and adjust the pH to 1.2-1.3 with a 30% aqueous sodium hydroxide solution.

    • Filter the mixture and wash the filter cake with toluene.

    • Separate the organic (toluene) layer from the aqueous layer.

    • Wash the toluene layer twice with water.[7]

  • Purification and Isolation:

    • Add activated carbon to the toluene solution and stir for 30 minutes at 30-35°C.

    • Filter the solution to remove the carbon.

    • Concentrate the toluene solution to about 50% of its volume under vacuum at 50-55°C.

    • Cool the concentrated solution to 0-5°C and stir for 2-3 hours to induce crystallization.

    • Collect the crystalline product by filtration and wash with chilled toluene.

    • Dry the product at 50-55°C in a rotary vacuum dryer until the loss on drying (LOD) is below 0.5%.[1][7]

Quantitative Data Summary

ParameterValueReference
Starting Materials
Glycine25 kg[7]
Methylpentanimidate40 kg[7]
Phosphorus Oxychloride160 kg[7]
N,N-Dimethylformamide75 kg[7]
Reaction Conditions
Intermediate Formation Temp.30-35°C[7]
Vilsmeier-Haack Temp.100°C[7]
Crystallization Temp.0-5°C[1][7]
Product Yield and Purity
Final Product Weight~28 kg[7]
Yield~70%[1]
Purity (by HPLC)>99.5%[4][7]
Melting Point90°C[8]

Experimental Workflow

Experimental_Workflow start Start prep_naoh Prepare Methanolic NaOH start->prep_naoh add_glycine Add Glycine prep_naoh->add_glycine add_methylpentanimidate Add Methylpentanimidate (Stir 5-6h) add_glycine->add_methylpentanimidate distill Distill Methanol add_methylpentanimidate->distill vilsmeier_reagents Add Toluene, POCl3, and DMF distill->vilsmeier_reagents vilsmeier_reaction Heat to 100°C (Stir 2-3h) vilsmeier_reagents->vilsmeier_reaction quench Quench in Cold Water vilsmeier_reaction->quench ph_adjust Adjust pH to 1.2-1.3 quench->ph_adjust filter_separate Filter and Separate Layers ph_adjust->filter_separate wash Wash Toluene Layer with Water filter_separate->wash carbon_treatment Treat with Activated Carbon wash->carbon_treatment concentrate Concentrate Toluene Solution carbon_treatment->concentrate crystallize Cool to 0-5°C to Crystallize concentrate->crystallize filter_dry Filter and Dry Product crystallize->filter_dry end End filter_dry->end

References

Application Note: Synthesis of 2-Butyl-4-chloro-5-formylimidazole (BCFI)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Butyl-4-chloro-5-formylimidazole (BCFI), CAS number 83857-96-9, is a critical organic intermediate in the pharmaceutical industry.[1] Its most prominent application is serving as a key building block in the multi-step synthesis of Losartan, an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension.[1][2] The synthesis of BCFI is a crucial step for pharmaceutical manufacturers, and various methods have been developed to produce this compound with high yield and purity.

The protocol detailed below describes a robust and commonly employed synthetic route that utilizes the Vilsmeier-Haack reaction.[2][3] This reaction is a powerful method for introducing a formyl group onto an electron-rich substrate.[4] In this synthesis, an initial condensation reaction forms a key intermediate, (pentanimidoylamino)acetic acid, which then undergoes cyclization and formylation using a Vilsmeier reagent generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3] This method is advantageous due to its efficiency and suitability for industrial-scale production.[2]

Experimental Protocol: Vilsmeier-Haack Synthesis of BCFI

This protocol outlines the laboratory-scale preparation of this compound starting from glycine and methyl pentanimidate. The procedure involves two primary stages: the formation of the (pentanimidoylamino)acetic acid intermediate and its subsequent conversion to BCFI via the Vilsmeier-Haack reaction.

Reaction Parameters and Reagents

The following table summarizes the key quantitative data and reaction conditions for the synthesis.

Parameter Value / Reagent Stage Purpose Reference
Starting Materials Glycine, Methyl Pentanimidate1. Intermediate FormationReactants for initial condensation[5]
(Pentanimidoylamino)acetic acid2. Vilsmeier-HaackIntermediate for cyclization[2]
Reagents Methanolic Sodium Hydroxide1. Intermediate FormationBase for condensation reaction[5]
Toluene2. Vilsmeier-HaackSolvent[2][5]
Phosphorus Oxychloride (POCl₃)2. Vilsmeier-HaackVilsmeier reagent component[2][3]
N,N-dimethylformamide (DMF)2. Vilsmeier-HaackVilsmeier reagent component[2][3]
Molar Ratios POCl₃ to Intermediate2.0 - 2.8 : 1Vilsmeier Reaction[3][6]
DMF to Intermediate2.0 - 3.0 : 1Vilsmeier Reaction[3][6]
Reaction Temperature Intermediate Formation30 - 35°CCondensation[5]
Vilsmeier-Haack Reaction100°CCyclization & Formylation[2][5]
Quenching< 25°CReaction termination[5]
Crystallization0 - 5°CProduct Purification[2][5]
Reaction Time Intermediate Formation5 - 6 hoursCondensation[5]
Vilsmeier-Haack Reaction2 - 3 hoursCyclization & Formylation[2][5]
Expected Yield ~70 - 75% (based on glycine)-Overall Process Yield[7]
Expected Purity > 99.5% (by HPLC)-Final Product Purity[2][7]
Detailed Methodology

Part 1: Synthesis of (Pentanimidoylamino)acetic Acid Intermediate

  • Prepare a solution of methanolic sodium hydroxide by dissolving 13.32 kg of sodium hydroxide in 125 L of methanol.[5]

  • To this solution, add 25 kg of glycine at a temperature of 30-35°C and stir the mixture for 15 minutes.[5]

  • Add 40 kg of methyl pentanimidate to the suspension over 10-15 minutes, maintaining the temperature at 30-35°C.[5]

  • Stir the reaction mixture for 5-6 hours at the same temperature.[5]

  • After the reaction is complete, distill off the methanol solvent under vacuum at a temperature below 50°C to obtain the crude (pentanimidoylamino)acetic acid intermediate as a residue.[5]

Part 2: Vilsmeier-Haack Reaction and BCFI Isolation

  • To the residue from Part 1, add 250 L of toluene.[5]

  • Add 160 kg of phosphorus oxychloride (POCl₃) to the toluene suspension over 60 minutes, maintaining the temperature between 30-80°C.[5]

  • Slowly add 75 kg of N,N-dimethylformamide (DMF) over a period of 2-3 hours.[2][5]

  • Heat the reaction mixture to 100°C and stir for 2-3 hours to drive the reaction to completion.[2][5]

  • Cool the mixture to 30°C and then quench the reaction by carefully adding it to 130 L of cold water, ensuring the temperature of the quench mixture remains below 25°C.[5]

Part 3: Work-up and Purification

  • Adjust the pH of the quenched mixture to 1.2-1.3 using a 30% aqueous sodium hydroxide solution.[5]

  • Filter the mixture to remove insoluble material. Wash the filter cake with 50 L of toluene.[5]

  • Combine the filtrate and the toluene wash, and transfer to a separatory funnel. Separate the organic (toluene) and aqueous layers, discarding the aqueous layer.[5]

  • Wash the toluene layer twice with 200 L of water each time, discarding the aqueous layer after each wash.[5]

  • To the resulting toluene solution, add 4 kg of activated carbon and stir for 30 minutes at 30-35°C to decolorize the solution.[5]

  • Filter the mixture to remove the activated carbon, washing the filter with 50 L of toluene.[5]

  • Collect the combined toluene filtrate and concentrate it to approximately 50% of its original volume by distillation under vacuum at a temperature below 60°C.[5]

  • Cool the concentrated solution to 0-5°C and stir for 2-3 hours to induce crystallization of the product.[2][5]

  • Collect the crystalline solid by filtration (e.g., centrifuge) and wash the product cake with 15 L of chilled toluene.[5]

  • Dry the final product, this compound, in a rotary vacuum drier at 50-55°C until the loss on drying (LOD) is below 0.5%.[5] The resulting product is typically a white to off-white crystalline powder with a melting point of approximately 90°C.[8]

Workflow Visualization

The following diagram illustrates the overall experimental workflow for the synthesis of this compound.

G cluster_start Starting Materials cluster_stage1 Stage 1: Intermediate Formation cluster_stage2 Stage 2: Vilsmeier-Haack Reaction cluster_stage3 Stage 3: Purification & Isolation Glycine Glycine Condensation Condensation (30-35°C, 5-6h) Glycine->Condensation 1. React MeP Methyl Pentanimidate MeP->Condensation 1. React Base Methanolic NaOH Base->Condensation 1. React Distill1 Solvent Distillation (<50°C, Vacuum) Condensation->Distill1 Intermediate (Pentanimidoylamino)acetic acid (Crude Residue) Distill1->Intermediate VH_Reaction Vilsmeier-Haack Reaction (Heat to 100°C, 2-3h) Intermediate->VH_Reaction 2. Add & React VilsmeierReagents Toluene, POCl₃, DMF VilsmeierReagents->VH_Reaction 2. Add & React Quench Quenching (Cold Water, <25°C) VH_Reaction->Quench Workup Extraction & Washes (Toluene/Water) Quench->Workup 3. Purify Concentrate Concentration (<60°C, Vacuum) Workup->Concentrate Crystallize Crystallization (Cool to 0-5°C) Concentrate->Crystallize FilterDry Filtration & Drying (50-55°C, Vacuum) Crystallize->FilterDry Product Final Product: This compound (>99.5% Purity) FilterDry->Product

Caption: Workflow for the synthesis of BCFI via Vilsmeier-Haack reaction.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Butyl-4-chloro-5-formylimidazole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Butyl-4-chloro-5-formylimidazole (BCFI) by recrystallization. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of pure this compound (BCFI)?

Pure BCFI is typically a yellow solid.[1] Its melting point is reported in the range of 93 °C to 100 °C.[2][3]

Q2: What are suitable solvents for the recrystallization of BCFI?

Based on available data, several solvents and solvent systems have been successfully used for the recrystallization of BCFI. The choice of solvent will depend on the specific impurities present in the crude material.

  • Single Solvents: Toluene and acetonitrile are commonly used single solvents.[4][5] BCFI is also soluble in ethanol and methanol.[2]

  • Solvent Systems: A mixture of dichloromethane and hexane is another effective option.[4][5]

Q3: What is the general solubility profile of BCFI?

BCFI exhibits moderate lipophilicity with a logP value of 2.5.[6] It has low solubility in water (1.18 g/L at 20 °C).[6] It is soluble in polar organic solvents such as DMF, DMSO, ethanol, and methanol.[2]

Q4: What are the potential impurities in crude BCFI?

Crude BCFI is often synthesized via a Vilsmeier-Haack reaction.[3] Potential impurities may include:

  • Unreacted starting materials.

  • Reagents from the Vilsmeier-Haack reagent formation (e.g., phosphorus oxychloride, DMF).[3]

  • Side-products from the formylation reaction.

  • Residual solvents from the reaction work-up.

Q5: What purity and yield can be expected after a successful recrystallization?

With a well-optimized recrystallization protocol, it is possible to achieve a purity of over 99.5% for BCFI, as determined by HPLC.[4][5] Yields can be high, often in the range of 70-75% from the final synthesis step.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of BCFI.

Issue 1: The crude BCFI does not fully dissolve in the hot solvent.

  • Possible Cause: Insufficient solvent.

  • Solution: Add a small amount of additional hot solvent portion-wise until the solid dissolves completely. Avoid adding a large excess of solvent, as this will reduce the recovery yield.

  • Possible Cause: The presence of insoluble impurities.

  • Solution: If a small amount of solid remains undissolved even after adding a reasonable amount of hot solvent, it is likely an insoluble impurity. Perform a hot filtration to remove the insoluble material before allowing the solution to cool.

Issue 2: The BCFI "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is too concentrated, or the cooling rate is too fast.

  • Solution:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of additional solvent to decrease the concentration.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling.

Issue 3: No crystals form upon cooling, even after an extended period.

  • Possible Cause: The solution is too dilute, or nucleation has not been initiated.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

      • Seeding: Add a tiny crystal of pure BCFI (a "seed crystal") to the solution to initiate crystal growth.

    • Increase Concentration: If induction methods fail, reheat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.

Issue 4: The resulting crystals are discolored.

  • Possible Cause: Presence of colored impurities.

  • Solution:

    • Redissolve the crystals in a minimal amount of hot solvent.

    • Add a small amount of activated carbon to the hot solution and swirl for a few minutes. Caution: Do not add activated carbon to a boiling solution, as this can cause bumping.

    • Perform a hot filtration to remove the activated carbon.

    • Allow the filtrate to cool and crystallize as usual.

Issue 5: Low recovery yield of purified BCFI.

  • Possible Cause: Using too much solvent for dissolution or washing.

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.

    • The filtrate (mother liquor) can be concentrated and cooled to obtain a second crop of crystals, which may be of slightly lower purity.

Data Presentation

Table 1: Solvent Selection for BCFI Recrystallization

Solvent/Solvent SystemTypical Dissolution TemperatureTypical Crystallization TemperatureExpected PurityReference(s)
TolueneNear boiling0-5 °C>99.5%[4][5]
Acetonitrile65-70 °C0-5 °C>97%[4]
Dichloromethane/HexaneNear boilingNot specified>98%[4][5]
EthanolSolubleNot specifiedNot specified[2]
MethanolSolubleNot specifiedNot specified[2]

Experimental Protocol: Recrystallization of BCFI using Toluene

This protocol is a general guideline and may require optimization based on the purity of the starting material.

  • Dissolution:

    • Place the crude BCFI in an Erlenmeyer flask.

    • Add a minimal amount of toluene to the flask.

    • Heat the mixture with stirring on a hot plate in a fume hood until the toluene begins to boil and the BCFI has completely dissolved. If the solid does not fully dissolve, add small portions of hot toluene until a clear solution is obtained.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon and swirl the flask.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If activated carbon was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold toluene to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals under vacuum to a constant weight. The drying temperature should be kept well below the melting point of BCFI (e.g., 50-55 °C).[5]

Mandatory Visualization

G start Start Recrystallization dissolve Dissolve Crude BCFI in Minimal Hot Solvent start->dissolve check_dissolution Does it fully dissolve? dissolve->check_dissolution hot_filtration Perform Hot Filtration check_dissolution->hot_filtration No cool Cool Solution Slowly check_dissolution->cool Yes hot_filtration->cool check_crystals Crystals Form? cool->check_crystals induce_crystallization Induce Crystallization (Scratch/Seed) check_crystals->induce_crystallization No check_oil Oiling Out? check_crystals->check_oil Yes induce_crystallization->cool reheat_add_solvent Reheat, Add More Solvent, Cool Slowly check_oil->reheat_add_solvent Yes collect_crystals Collect Crystals by Filtration check_oil->collect_crystals No reheat_add_solvent->cool wash_crystals Wash with Ice-Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end Pure BCFI dry_crystals->end

Caption: Troubleshooting workflow for the recrystallization of BCFI.

References

Technical Support Center: Optimizing Vilsmeier Reaction Conditions for Formylimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the Vilsmeier-Haack reaction for the synthesis of formylimidazoles. Formylimidazoles are valuable intermediates in the development of novel therapeutics, and precise control over their synthesis is crucial for efficient drug discovery pipelines.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for formylimidazole synthesis?

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings, such as imidazoles.[1] The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt. This reagent is typically prepared in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[2][3] The Vilsmeier reagent is a relatively mild electrophile, making it suitable for functionalizing sensitive heterocyclic substrates like imidazoles that might decompose under harsher formylation conditions.

Q2: How is the Vilsmeier reagent prepared and what are the key safety considerations?

The Vilsmeier reagent is typically prepared by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under an inert atmosphere.[4] This reaction is exothermic and should be performed with careful temperature control to prevent the formation of byproducts. The reagent is a moisture-sensitive and corrosive species, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The reaction should be conducted in a well-ventilated fume hood.

Q3: What are the most common side reactions observed during the Vilsmeier formylation of imidazoles?

Common side reactions include:

  • Over-formylation: Introduction of multiple formyl groups onto the imidazole ring, especially with highly activated substrates.[5]

  • Chlorination: Introduction of a chlorine atom onto the imidazole ring, particularly when using POCl₃ at higher temperatures.

  • Polymerization/Decomposition: Sensitive imidazole substrates can degrade or polymerize under harsh reaction conditions.

  • Formation of colored impurities: The reaction mixture can sometimes develop a deep green or blue color, which can complicate purification.

Q4: How can I control the regioselectivity of the Vilsmeier reaction on substituted imidazoles?

The position of formylation on the imidazole ring is influenced by both electronic and steric factors of the substituents already present. Generally, formylation occurs at the most electron-rich and sterically accessible position. For many substituted imidazoles, the C5 position is preferentially formylated.[5] The regiochemical outcome can be influenced by the choice of solvent and reaction temperature.

Troubleshooting Guide

This guide addresses common issues encountered during the Vilsmeier formylation of imidazoles and provides potential solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive Vilsmeier reagent due to moisture contamination. 2. Insufficiently activated imidazole substrate. 3. Reaction temperature is too low. 4. Incomplete hydrolysis of the iminium intermediate during workup.1. Use anhydrous DMF and fresh, high-quality POCl₃. Prepare the Vilsmeier reagent fresh for each reaction. 2. Consider using a more electron-donating protecting group on the imidazole nitrogen if applicable. 3. Gradually increase the reaction temperature and monitor the reaction by TLC. 4. Ensure the pH of the aqueous workup is appropriate to facilitate complete hydrolysis.
Formation of a Precipitate/Stuck Stir Bar During Reagent Preparation 1. The concentration of POCl₃ and DMF is too high. 2. Inefficient cooling leading to localized heating.1. Use a co-solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to keep the Vilsmeier reagent in solution. 2. Ensure vigorous stirring and slow, dropwise addition of POCl₃ to a well-chilled DMF solution.
Multiple Formylation Products (Di- or Tri-formylation) 1. Excess of Vilsmeier reagent. 2. Prolonged reaction time. 3. Highly activated imidazole substrate.1. Carefully control the stoichiometry. A 1:1 to 1.5:1 ratio of Vilsmeier reagent to substrate is a good starting point.[5] 2. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed. 3. Consider adding the Vilsmeier reagent dropwise to the substrate solution to avoid high local concentrations of the reagent.[5]
Presence of Chlorinated Byproducts 1. High reaction temperature. 2. Excess POCl₃.1. Run the reaction at the lowest effective temperature. 2. Use a minimal excess of POCl₃. 3. Consider alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF.
Difficult Workup or Product Isolation 1. Incomplete quenching of the reaction. 2. Formation of emulsions during extraction. 3. Presence of highly colored impurities.1. Pour the reaction mixture slowly into a vigorously stirred ice/water mixture. Adjust the pH carefully during neutralization. 2. Add brine to the aqueous layer to break up emulsions. 3. Treat the crude product with activated carbon or perform column chromatography to remove colored impurities.

Data Presentation: Vilsmeier-Haack Formylation of Imidazole Derivatives

The following tables summarize representative quantitative data for the Vilsmeier-Haack formylation of various imidazole substrates. Yields can vary based on the specific reaction conditions and the nature of the substituents.

SubstrateReagents (Equivalents)SolventTemperature (°C)Time (h)Product(s)Yield (%)Reference
2-Butyl-1H-imidazol-5(4H)-onePOCl₃ (2.5), DMF (2.5)Toluene100-10522-Butyl-4-chloro-5-formylimidazole-[Patent CN103214420A]
6-Arylimidazo[2,1-b]thiazolePOCl₃ (3.0), DMFDMF6026-Aryl-5-formylimidazo[2,1-b]thiazoleExcellent[5]
1,3-Disubstituted-5-chloro-1H-pyrazolePOCl₃, DMF-12025-Chloro-1H-pyrazole-4-carbaldehydeGood[6]
(E)-1-Aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazinePOCl₃, DMF-556(E)-N-(Aryl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehydeExcellent[6]

Experimental Protocols

General Protocol for the Vilsmeier-Haack Formylation of 6-Arylimidazo[2,1-b]thiazoles[6]
  • Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF (used as solvent) to 0°C in an ice bath. Add phosphorus oxychloride (3.0 equiv.) dropwise to the cooled DMF with constant stirring. Maintain the temperature at 0°C during the addition.

  • Addition of Substrate: To the freshly prepared Vilsmeier reagent, add the 6-arylimidazo[2,1-b]thiazole (1.0 equiv.) portion-wise at 0-5°C.

  • Reaction Progression: Stir the reaction mixture for 30 minutes at 0-5°C, then allow it to warm to room temperature and continue stirring for an additional 2 hours.

  • Heating: Heat the reaction mixture to 60°C and maintain this temperature for 2 hours.

  • Quenching and Work-up: Cool the reaction mixture in an ice-water bath and carefully quench by the slow addition of cold water.

  • Basification: Basify the reaction mixture to a pH of 8-9 by the addition of a 10% aqueous sodium carbonate solution, ensuring the temperature is kept low with external cooling.

  • Hydrolysis: Heat the basified mixture to 80-90°C for 2 hours to ensure complete hydrolysis of the iminium intermediate.

  • Extraction: After cooling to room temperature, extract the aqueous mixture with chloroform (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Mandatory Visualizations

Experimental Workflow for Formylimidazole Synthesis

G cluster_0 Vilsmeier Reagent Preparation cluster_1 Formylation Reaction cluster_2 Work-up and Purification reagent_prep 1. Add POCl3 to DMF at 0°C reagent_stir 2. Stir at 0°C reagent_prep->reagent_stir add_substrate 3. Add Imidazole Substrate to Vilsmeier Reagent reagent_stir->add_substrate Freshly Prepared Reagent reaction 4. Stir at Controlled Temperature add_substrate->reaction quench 5. Quench with Ice/Water reaction->quench Reaction Mixture hydrolysis 6. Hydrolyze Iminium Salt (Base/Heat) quench->hydrolysis extraction 7. Extract with Organic Solvent hydrolysis->extraction purification 8. Purify by Chromatography extraction->purification product product purification->product Pure Formylimidazole

Caption: A generalized experimental workflow for the Vilsmeier-Haack formylation of imidazoles.

Logical Relationship for Troubleshooting Low Yield

G cluster_reagent Vilsmeier Reagent Issues cluster_reaction Reaction Condition Issues cluster_workup Work-up Issues start Low Yield of Formylimidazole reagent_quality Check Reagent Quality (Anhydrous DMF, Fresh POCl3) start->reagent_quality Possible Cause reagent_prep Optimize Reagent Preparation (Slow addition, 0°C) start->reagent_prep Possible Cause temperature Optimize Temperature (Gradual increase, monitor by TLC) start->temperature Possible Cause time Optimize Reaction Time (Monitor by TLC) start->time Possible Cause stoichiometry Adjust Stoichiometry (1.1-1.5 eq. Vilsmeier reagent) start->stoichiometry Possible Cause hydrolysis Ensure Complete Hydrolysis (Adjust pH, heat if necessary) start->hydrolysis Possible Cause extraction Improve Extraction Efficiency (Different solvent, multiple extractions) start->extraction Possible Cause solution solution reagent_quality->solution Improved Yield reagent_prep->solution temperature->solution time->solution stoichiometry->solution hydrolysis->solution extraction->solution

Caption: A troubleshooting decision tree for addressing low yields in formylimidazole synthesis.

Signaling Pathway: Imidazole Derivatives as Kinase Inhibitors in Cancer

Many imidazole-based compounds, including those that can be synthesized from formylimidazole precursors, have been investigated as potent inhibitors of protein kinases involved in cancer progression. A key pathway often targeted is the PI3K/Akt/mTOR signaling cascade, which is frequently hyperactivated in various cancers, leading to uncontrolled cell growth, proliferation, and survival.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Survival Cell Survival mTORC1->Survival Promotes Imidazole Formylimidazole-Derived Kinase Inhibitor Imidazole->PI3K Inhibition Imidazole->Akt Inhibition Imidazole->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by formylimidazole-derived kinase inhibitors.

References

Technical Support Center: 2-Butyl-4-chloro-5-formylimidazole (BCFI)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of 2-Butyl-4-chloro-5-formylimidazole (BCFI).

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, this compound should be kept in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][3][4][5] Some suppliers recommend storage in an inert atmosphere at temperatures between 2-8°C.[6] It is crucial to protect the compound from light, heat, and sparks.[2]

Q2: How stable is this compound at ambient temperatures?

A2: this compound is stable under normal temperatures and pressures.[1] It is generally considered stable under ordinary conditions of use and storage.[2] While it possesses thermal stability, prolonged exposure to high temperatures should be avoided to prevent degradation.[7]

Q3: What are the known incompatibilities for this compound?

A3: this compound is incompatible with strong oxidizing agents and strong acids.[2][3] Contact with these substances should be strictly avoided to prevent hazardous reactions.

Q4: I observed a change in the color of my this compound sample. Does this indicate degradation?

A4: this compound is typically a light yellow to orange powder or crystal.[2] A significant change in color could indicate degradation or contamination. This may be caused by improper storage, such as exposure to light, air, or incompatible materials. It is recommended to re-test the purity of the material if a color change is observed.

Q5: What are the hazardous decomposition products of this compound?

A5: When heated to decomposition, this compound may emit toxic fumes, including hydrogen chloride, nitrogen oxides, carbon monoxide, and carbon dioxide.[1][2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected degradation of the compound Improper storage conditions (e.g., exposure to high temperatures, light, or humidity).Verify that the storage conditions meet the recommendations (cool, dry, dark, tightly sealed container).
Contamination with incompatible materials (e.g., strong oxidizing agents, strong acids).Review all materials and solvents that have come into contact with the compound. Ensure dedicated and clean equipment is used.
Inconsistent experimental results Degradation of the stock solution.Prepare fresh stock solutions for each experiment. If storing solutions, protect them from light and consider refrigeration.
Incomplete dissolution of the solid.Ensure the compound is fully dissolved in a suitable solvent. This compound is slightly soluble in DMSO and methanol.[2]
Physical changes in the solid (e.g., clumping, discoloration) Absorption of moisture due to improper sealing of the container.Store in a desiccator or a controlled low-humidity environment. Ensure the container is always tightly sealed after use.
Exposure to light.Store the container in a dark place or use an amber vial to protect it from light.

Summary of Storage and Stability Data

Parameter Recommendation References
Storage Temperature Cool, dry place; Long-term: 2-8°C[1][2][3][4][6]
Atmosphere Tightly closed container; Inert atmosphere recommended for long-term storage[1][2][4][5][6]
Light Protect from light[2]
Incompatible Materials Strong oxidizing agents, strong acids[2][3]
General Stability Stable under normal temperatures and pressures[1]
Hazardous Decomposition Hydrogen chloride, nitrogen oxides, carbon monoxide, carbon dioxide upon heating to decomposition[1][2][3]

Experimental Protocols

Protocol: General Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound under various conditions.

1. Objective: To evaluate the stability of this compound under specific stress conditions (e.g., temperature, humidity, light) over a defined period.

2. Materials:

  • This compound

  • Calibrated stability chambers (for controlled temperature and humidity)

  • Photostability chamber

  • Amber and clear glass vials with airtight seals

  • Appropriate analytical instrumentation (e.g., HPLC with a UV detector)

  • Reference standard of this compound

  • Suitable solvents (e.g., HPLC-grade methanol or DMSO)

3. Methodology:

  • Sample Preparation:

    • Accurately weigh samples of this compound into both amber and clear vials.

    • Prepare a sufficient number of samples for each time point and condition to be tested.

  • Initial Analysis (Time Zero):

    • Analyze a baseline sample to determine the initial purity and concentration. This will serve as the reference for calculating degradation.

  • Stress Conditions:

    • Thermal Stability: Place samples in stability chambers at elevated temperatures (e.g., 40°C, 60°C) and controlled humidity (e.g., 75% RH).

    • Photostability: Expose samples in both clear and amber vials to a controlled light source as per ICH Q1B guidelines. Include a dark control in the same chamber.

    • Solution Stability: Prepare solutions of known concentration in relevant solvents and store them under different temperature and light conditions.

  • Time Points:

    • Define the time points for sample analysis (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis:

    • At each time point, remove the samples from the stress conditions.

    • Allow the samples to equilibrate to room temperature.

    • Prepare solutions of the stressed samples and analyze them using a validated stability-indicating analytical method (e.g., HPLC).

    • Quantify the amount of remaining this compound and any degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition and time point relative to the initial analysis.

    • Identify and, if possible, characterize any significant degradation products.

    • Determine the degradation kinetics if sufficient data is collected.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for BCFI Stability Issues start Start: Unexpected Degradation Observed check_storage Verify Storage Conditions (Temp, Light, Humidity) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok check_container Inspect Container Seal (Tightly Closed?) container_ok Container Seal Intact? check_container->container_ok check_incompatibles Review Handling Procedures (Potential Contamination?) incompatibles_ok No Incompatible Materials Contact? check_incompatibles->incompatibles_ok storage_ok->check_container Yes correct_storage Action: Correct Storage Conditions storage_ok->correct_storage No container_ok->check_incompatibles Yes replace_container Action: Use New, Tightly Sealed Container container_ok->replace_container No revise_handling Action: Revise Handling Procedures to Avoid Cross-Contamination incompatibles_ok->revise_handling No retest_purity Retest Purity of the Material incompatibles_ok->retest_purity Yes correct_storage->retest_purity replace_container->retest_purity revise_handling->retest_purity

Caption: Troubleshooting workflow for stability issues with BCFI.

BCFI_Storage_Decision_Tree Decision Tree for Proper BCFI Storage start Start: Storing BCFI duration Storage Duration? start->duration short_term Short-Term (< 1 month) duration->short_term Short long_term Long-Term (> 1 month) duration->long_term Long storage_conditions_short Store in a cool, dry, dark place in a tightly sealed container. short_term->storage_conditions_short storage_conditions_long Store at 2-8°C under an inert atmosphere in a tightly sealed, light-resistant container. long_term->storage_conditions_long check_incompatibles Ensure storage is away from incompatible materials (strong acids, oxidizers). storage_conditions_short->check_incompatibles storage_conditions_long->check_incompatibles

Caption: Decision tree for selecting appropriate BCFI storage conditions.

References

Technical Support Center: Synthesis of 2-Butyl-4-chloro-5-formylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Butyl-4-chloro-5-formylimidazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Vilsmeier-Haack reaction, which involves the cyclization and formylation of an N-substituted glycine derivative. A key intermediate in this process is (pentanimidoylamino)acetic acid, formed from the reaction of glycine and methyl pentanimidate.[1] This intermediate is then treated with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield the final product.[1]

Q2: What are the critical reaction parameters to control during the Vilsmeier-Haack step?

A2: Several parameters are crucial for a successful synthesis:

  • Temperature: The reaction temperature for the Vilsmeier reaction is preferably between 60 and 200°C.[2]

  • Reagent Stoichiometry: The molar ratio of the chlorinating agent (e.g., POCl₃) to the formamide (e.g., DMF) is expediently between 1:1 and 4:1.[2] The Vilsmeier reagent is often used in excess, sometimes serving as a solvent.[2]

  • Quenching: After the reaction, the mixture is typically cooled to around 30°C before being carefully quenched in cold water, ensuring the temperature remains below 25°C.[1][3]

Q3: What are the expected yield and purity for this synthesis?

A3: With optimized conditions, the synthesis of this compound can achieve a yield of about 70-75% based on glycine, with a purity of more than 99%, and in some cases, exceeding 99.5% as determined by HPLC.[4] However, without optimal conditions or catalysts, yields can be lower, for instance around 66.4% with a purity of 92.5%.[2]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors throughout the synthetic process. Here’s a breakdown of potential issues and their solutions:

  • Incomplete Formation of the Intermediate: The initial reaction between glycine and methyl pentanimidate to form (pentanimidoylamino)acetic acid is critical. Ensure the pH is appropriately controlled (around 9.6) during this step and that the reaction goes to completion.[5]

  • Suboptimal Vilsmeier-Haack Reaction Conditions:

    • Temperature: If the reaction temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to degradation. The optimal range is typically 80-100°C.[3][5]

    • Reaction Time: A reaction time of 2-3 hours at 100°C is commonly reported.[3] Monitor the reaction by TLC or HPLC to determine the optimal time.

    • Reagent Ratio: The ratio of POCl₃ and DMF to the intermediate is crucial. An excess of the Vilsmeier reagent is generally used.[2] Experiment with varying the molar equivalents to find the optimal balance for your specific setup.

  • Inefficient Quenching and Work-up: Improper quenching can lead to product loss. The reaction mass should be cooled before being slowly and carefully added to cold water to avoid uncontrolled hydrolysis and side reactions.[3]

  • Purification Losses: Extensive purification steps, such as charcoal treatment, can sometimes lead to a drop in yield.[2] Optimize your crystallization procedure to maximize recovery.

Problem 2: Presence of Significant Impurities in the Final Product

Q: My final product shows multiple spots on TLC and significant impurities in HPLC analysis. What are the likely side reactions and byproducts?

A: The formation of impurities is a common challenge. Below are potential side reactions and the resulting byproducts:

  • Incomplete Cyclization: If the cyclization of the (pentanimidoylamino)acetic acid intermediate is not complete, you may have unreacted starting material or partially reacted intermediates in your final product.

  • Over-chlorination: The Vilsmeier-Haack reagent is a chlorinating agent. It is possible to get dichlorinated or other over-chlorinated imidazole species, especially with prolonged reaction times or an excess of the reagent.

  • Formation of Isomers: While the primary product is this compound, the formation of the isomeric 2-butyl-5-chloro-4-formylimidazole has been reported.[6] The separation of these isomers can be challenging.

  • Hydrolysis of Intermediates: The iminium salt intermediate formed during the Vilsmeier-Haack reaction is sensitive to water. Premature or uncontrolled hydrolysis during the reaction can lead to various byproducts. Ensure anhydrous conditions are maintained until the quenching step.

  • Side Reactions of the Vilsmeier Reagent: The Vilsmeier reagent itself can undergo side reactions. For example, it can react with residual solvents like methanol from the previous step. It is crucial to remove methanol completely before the Vilsmeier-Haack reaction.[3]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents for the Vilsmeier-Haack step.

  • Control Stoichiometry: Carefully control the molar ratios of POCl₃ and DMF.

  • Optimize Reaction Time and Temperature: Monitor the reaction to avoid prolonged reaction times that can lead to over-chlorination.

  • Purification: Employ efficient purification techniques such as recrystallization from appropriate solvents (e.g., toluene, or a mixture of dichloromethane and hexane) to remove impurities.[1][2] Charcoal treatment can also be used to remove colored impurities.[2]

Data Presentation

Table 1: Summary of Reaction Conditions and Outcomes

ParameterCondition 1Condition 2Condition 3
Intermediate Formation
Glycine (mol)0.6660.250.25
Methyl Pentanimidate (mol)0.700.250.25
SolventMethanolic NaOHMethanol/WaterToluene
Temperature (°C)0-50, then RTRT
Reaction Time (h)16185
Vilsmeier-Haack Reaction
Intermediate (mol)~0.660.10.1
POCl₃ (mol)2.080.280.28
DMF (mol)2.050.280.28
SolventTolueneTolueneToluene
Temperature (°C)100100100
Reaction Time (h)222
Outcome
Yield (%)716285 (purity)
Purity (%)99.885-
Reference[2][2][5]

Experimental Protocols

Key Experiment: Vilsmeier-Haack Synthesis of this compound

This protocol is a generalized procedure based on common practices reported in the literature.[2][3][5]

1. Formation of (pentanimidoylamino)acetic acid intermediate:

  • To a freshly prepared solution of sodium hydroxide in methanol, add glycine at 30-35°C and stir for 15 minutes.

  • Add methyl pentanimidate to the suspension over 10-15 minutes and continue stirring for 5-6 hours.

  • Distill off the solvent under vacuum at a temperature below 50°C.

2. Vilsmeier-Haack Reaction:

  • To the residue from the previous step, add toluene.

  • Add phosphorus oxychloride over 60 minutes, maintaining the temperature between 30-80°C.

  • Slowly add N,N-dimethylformamide over 2-3 hours.

  • Heat the reaction mixture to 100°C and stir for 2-3 hours.

  • Cool the reaction mixture to 30°C.

3. Quenching and Work-up:

  • Quench the reaction mass by slowly adding it to cold water, ensuring the temperature does not exceed 25°C.

  • Adjust the pH to 1.2-1.3 with an aqueous sodium hydroxide solution.

  • Filter the mixture and wash the solid with toluene.

  • Separate the aqueous and toluene layers. Wash the toluene layer with water.

4. Purification:

  • Treat the toluene solution with activated carbon and filter.

  • Concentrate the toluene solution under vacuum.

  • Cool the concentrated solution to 0-5°C to induce crystallization.

  • Filter the crystalline product, wash with chilled toluene, and dry under vacuum at 50-55°C.

Visualizations

Synthesis_Pathway Glycine Glycine Intermediate (pentanimidoylamino)acetic acid (Intermediate) Glycine->Intermediate Condensation MethylPentanimidate Methyl Pentanimidate MethylPentanimidate->Intermediate Product This compound Intermediate->Product Vilsmeier-Haack Reaction VilsmeierReagent Vilsmeier Reagent (POCl₃ + DMF) VilsmeierReagent->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Flowchart Start Low Yield or High Impurity CheckIntermediate Check Intermediate Formation (TLC/HPLC) Start->CheckIntermediate CheckVilsmeier Review Vilsmeier Conditions Start->CheckVilsmeier CheckWorkup Examine Quenching & Work-up Start->CheckWorkup IncompleteReaction Incomplete Reaction? CheckIntermediate->IncompleteReaction AnhydrousConditions Ensure Anhydrous Conditions CheckVilsmeier->AnhydrousConditions ControlledQuench Slow Quench in Cold Water CheckWorkup->ControlledQuench IncompleteReaction->CheckVilsmeier No OptimizeVilsmeier Optimize Temp, Time, & Reagent Ratios IncompleteReaction->OptimizeVilsmeier Yes Success Improved Yield & Purity OptimizeVilsmeier->Success AnhydrousConditions->OptimizeVilsmeier OptimizePurification Optimize Purification ControlledQuench->OptimizePurification OptimizePurification->Success Side_Reactions Intermediate (pentanimidoylamino)acetic acid DesiredProduct Desired Product Intermediate->DesiredProduct Ideal Pathway IncompleteCyclization Incomplete Cyclization (Unreacted Intermediate) Intermediate->IncompleteCyclization Side Reaction 1 IsomerFormation Isomer Formation (5-chloro-4-formyl) Intermediate->IsomerFormation Side Reaction 3 OverChlorination Over-chlorination (e.g., Dichloro-imidazole) DesiredProduct->OverChlorination Side Reaction 2 (Excess Reagent/Time)

References

Technical Support Center: Purification of 2-Butyl-4-chloro-5-formylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 2-Butyl-4-chloro-5-formylimidazole (BCFI).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the purification of BCFI, offering practical solutions and preventative measures.

Q1: My crude BCFI is a dark or colored oil/solid. How can I remove the colored impurities?

A1: The presence of color in crude BCFI is a common issue, often arising from polymeric byproducts or other colored contaminants formed during the Vilsmeier-Haack reaction.

  • Troubleshooting:

    • Activated Carbon Treatment: This is a highly effective method for removing colored impurities.[1] After dissolving the crude product in a suitable solvent like toluene, add activated carbon and stir for a period before filtering.[1]

    • Solvent Selection: Ensure the solvent used for extraction and crystallization is appropriate. Toluene is commonly used for extraction, and subsequent crystallization by cooling can help isolate the pure, lighter-colored product.[1]

    • Washing: Thoroughly wash the organic layer with water during extraction to remove water-soluble impurities that may contribute to color.[1]

Q2: I am having trouble removing residual N,N-dimethylformamide (DMF) from my purified product. What are the best methods?

A2: DMF is a high-boiling point solvent used in the Vilsmeier-Haack reaction and can be challenging to remove completely.

  • Troubleshooting:

    • Aqueous Washes: During the workup, wash the organic extract (e.g., in ethyl acetate or dichloromethane) multiple times with water or brine. For every 5 mL of DMF, using 5 x 10 mL of water for washing is a good rule of thumb.

    • Lithium Chloride (LiCl) Wash: Washing the organic layer with a 5% aqueous LiCl solution can be very effective in partitioning DMF into the aqueous phase.

    • Azeotropic Removal: Adding a solvent like toluene and performing a rotary evaporation can help to azeotropically remove DMF at a lower temperature.

    • High Vacuum Evaporation: For final traces, drying the product under high vacuum at a slightly elevated temperature (e.g., 50-60°C) can be effective.

Q3: My final product shows the presence of unreacted starting materials or intermediates. How can I remove them?

A3: Incomplete reactions can lead to the presence of starting materials like glycine and methyl pentanimidate, or intermediates such as (pentanimidoylamino)acetic acid and 2-butyl-1H-imidazol-5(4H)-one in your crude product.

  • Troubleshooting:

    • Extraction: The acidic intermediate, (pentanimidoylamino)acetic acid, can be removed by washing the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). Conversely, basic impurities can be removed with a dilute acid wash.

    • Recrystallization: This is a powerful technique for separating the desired product from less soluble or more soluble impurities. Common solvent systems for BCFI recrystallization include dichloromethane/hexane and acetonitrile.

    • Chromatography: For challenging separations, column chromatography on silica gel can be employed. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) can effectively separate compounds with different polarities.

Q4: I have identified byproducts from the Vilsmeier-Haack reaction in my product. What are they and how can I remove them?

A4: The Vilsmeier-Haack reaction, while effective, can sometimes lead to the formation of byproducts. The specific byproducts will depend on the reaction conditions. Over-formylation or reactions at other positions on the imidazole ring are possibilities, though less common for this specific substrate. Incomplete chlorination could also result in hydroxylated analogs.

  • Troubleshooting:

    • Reaction Control: Optimizing reaction parameters such as temperature and stoichiometry of reagents can minimize byproduct formation.

    • Purification Techniques: A combination of the purification methods mentioned above (extraction, recrystallization, and chromatography) will be necessary to remove these structurally similar impurities. Careful selection of recrystallization solvents and chromatography elution conditions is crucial.

Data Presentation

Table 1: Summary of Purification Methods and Achieved Purity of this compound

Purification MethodSolvents/ReagentsPurity Achieved (by HPLC)Reference
Extraction and CrystallizationToluene> 99.5%[1]
RecrystallizationDichloromethane and Hexane98%
RecrystallizationAcetonitrile97%
Extraction and Crystallization with Activated CarbonToluene, Activated Carbon99.8%[1]

Experimental Protocols

Protocol 1: Purification by Extraction and Crystallization

  • Quenching: After the reaction is complete, cool the reaction mixture to approximately 30°C and then quench by slowly adding it to cold water, ensuring the temperature remains below 25°C.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as toluene or dichloromethane. For example, extract the aqueous layer three times with 150 ml of dichloromethane.

  • Washing: Combine the organic extracts and wash them multiple times with water to remove water-soluble impurities and residual DMF. A final wash with brine can aid in drying the organic layer.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure.

  • Crystallization: Cool the concentrated solution to 0-5°C and stir for several hours to induce crystallization.

  • Isolation: Collect the solid product by filtration, wash it with a small amount of chilled solvent (e.g., toluene or hexane), and dry under vacuum.[1]

Protocol 2: Purification by Recrystallization

  • Dissolution: Dissolve the crude BCFI in a minimum amount of a suitable hot solvent or solvent mixture (e.g., dichloromethane/hexane or acetonitrile).

  • Cooling: Slowly cool the solution to room temperature and then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Crude Product cluster_purification Purification Steps cluster_final Final Product crude_product Crude this compound dissolution Dissolution in Organic Solvent (e.g., Toluene) crude_product->dissolution extraction Aqueous Washes (Water, Brine, optional LiCl) dissolution->extraction carbon_treatment Activated Carbon Treatment (Optional, for color removal) extraction->carbon_treatment drying Drying over Na2SO4 carbon_treatment->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crystallization Crystallization/Recrystallization (e.g., Cooling, Antisolvent) concentration->crystallization filtration Filtration and Washing crystallization->filtration pure_product Pure this compound filtration->pure_product

Caption: Experimental workflow for the purification of crude this compound.

troubleshooting_guide cluster_issues Potential Issues cluster_solutions Troubleshooting Solutions start Analysis of Purified BCFI colored_product Colored Product start->colored_product residual_dmf Residual DMF start->residual_dmf starting_materials Unreacted Starting Materials/ Intermediates start->starting_materials byproducts Reaction Byproducts start->byproducts solution_color Activated Carbon Treatment Recrystallization colored_product->solution_color If color is present solution_dmf Extensive Aqueous Washes (H2O, LiCl) Azeotropic Removal residual_dmf->solution_dmf If DMF is detected solution_sm Acid/Base Extraction Recrystallization Column Chromatography starting_materials->solution_sm If starting materials/ intermediates are present solution_bp Optimize Reaction Conditions Recrystallization Column Chromatography byproducts->solution_bp If byproducts are detected

Caption: Troubleshooting guide for common impurities in this compound.

References

Troubleshooting low purity of 2-Butyl-4-chloro-5-formylimidazole via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Butyl-4-chloro-5-formylimidazole (BCFI). The following information is intended to assist in troubleshooting low purity issues identified via High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound (BCFI)?

A1: this compound, also known as BCFI, is a key intermediate in the synthesis of the angiotensin II receptor antagonist, Losartan.[1][2][3] Its purity is critical for the successful synthesis of the final active pharmaceutical ingredient (API).

Q2: What is the expected purity of BCFI after synthesis?

A2: With optimized and well-controlled manufacturing processes, the purity of crystalline this compound as determined by HPLC can exceed 99.5%.[4] However, without careful control of reaction conditions, purity can be significantly lower.[4]

Q3: What are the common impurities that can lower the purity of BCFI?

A3: Several process-related impurities and side products can arise during the synthesis of BCFI. The most common include:

  • Unreacted starting materials: Such as 2-butyl-1H-imidazol-5(4H)-one.

  • Side-products from the Vilsmeier-Haack reaction: This can include by-products from incomplete reaction or over-formylation, though specific structures are not always detailed in literature.

  • pH-related condensation by-products: During the formation of the imidazole ring, improper pH control can lead to the formation of condensation by-products.[5]

  • Precursor impurities: 2-butyl-4-chloro-5-hydroxymethylimidazole can be a precursor and a potential impurity if the oxidation step is incomplete.[6]

  • Degradation products: Such as the Losartan BCFI Azido Impurity and BCFI Nitroso Impurity which are known derivatives.[7][8][9]

Q4: What is a suitable analytical technique to assess the purity of BCFI?

A4: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for determining the purity of BCFI and for the simultaneous quantitation of its related impurities.[4][10][11][12]

HPLC Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of BCFI that may indicate low purity.

Issue 1: Multiple Peaks in the Chromatogram Besides the Main BCFI Peak

Possible Cause: Presence of synthesis-related impurities.

Troubleshooting Steps:

  • Identify the Impurities: If possible, use a mass spectrometer (LC-MS) to get the mass-to-charge ratio of the unknown peaks to help in their identification. Compare the retention times with known standards of potential impurities if available.

  • Review Synthesis Conditions:

    • Vilsmeier-Haack Reaction: Ensure the stoichiometry of the reagents (POCl₃ and DMF) and the reaction temperature are strictly controlled to prevent side reactions.

    • pH Control: During the imidazole ring formation, maintain the pH within the optimal range (e.g., 6.0-7.5) to avoid the formation of condensation by-products.[5]

  • Purification: If impurities are confirmed, repurification of the BCFI batch may be necessary. Common methods include recrystallization from solvents like toluene or a mixture of dichloromethane and hexane, and treatment with activated carbon to remove colored impurities.[13]

Issue 2: Poor Peak Shape (Tailing or Fronting) of the BCFI Peak

Possible Cause:

  • Column Overload: Injecting too concentrated a sample.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the imidazole ring, leading to poor peak shape.

  • Secondary Interactions with Column: Residual silanols on the silica-based C18 column can interact with the basic imidazole moiety.

Troubleshooting Steps:

  • Sample Concentration: Dilute the sample and re-inject.

  • Mobile Phase pH Adjustment: Add a small amount of an acidifier like formic acid or phosphoric acid to the mobile phase to suppress the ionization of the imidazole nitrogen, which typically improves peak shape.

  • Use a Different Column: Consider using a column with end-capping to minimize silanol interactions or a different stationary phase altogether.

Issue 3: Inconsistent Retention Times

Possible Cause:

  • Inadequate Column Equilibration: The column is not sufficiently equilibrated with the mobile phase before injection.

  • Fluctuations in Mobile Phase Composition: Improperly mixed mobile phase or pump issues.

  • Temperature Variations: Changes in column temperature can affect retention times.

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is equilibrated with the mobile phase for a sufficient time (e.g., 15-30 minutes) before the first injection.

  • Mobile Phase Preparation: Prepare fresh mobile phase and degas it properly.

  • Column Temperature Control: Use a column oven to maintain a constant temperature.

Data Presentation

Table 1: Potential Impurities of this compound

Impurity NamePotential Origin
2-butyl-1H-imidazol-5(4H)-oneUnreacted starting material
Condensation by-productsImproper pH control during synthesis[5]
2-butyl-4-chloro-5-hydroxymethylimidazoleIncomplete oxidation of the precursor[6]
Losartan BCFI Azido ImpuritySide reaction or degradation product[7][9]
BCFI Nitroso ImpuritySide reaction or degradation product[8]

Table 2: Recommended HPLC Method Parameters for BCFI Purity Analysis

ParameterRecommended Condition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 65% A / 35% B
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm or 254 nm
Column Temperature 30 °C
Injection Volume 10 µL

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis
  • Accurately weigh approximately 10 mg of the BCFI sample.

  • Dissolve the sample in 10 mL of a diluent (typically a mixture of the mobile phase components, e.g., 50:50 acetonitrile:water) to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the diluent to a final concentration of approximately 0.05 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injecting into the HPLC system.

Protocol 2: HPLC Analysis of BCFI
  • Set up the HPLC system according to the parameters outlined in Table 2.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the prepared BCFI sample solution.

  • Analyze the resulting chromatogram for the presence of the main BCFI peak and any impurity peaks.

  • Calculate the purity of the sample by the area normalization method:

    • % Purity = (Area of BCFI peak / Total area of all peaks) x 100

Mandatory Visualization

Troubleshooting_Low_Purity_BCFI start Low Purity of BCFI Detected by HPLC check_chromatogram Analyze Chromatogram: - Unexpected Peaks? - Poor Peak Shape? start->check_chromatogram unexpected_peaks Unexpected Peaks Present check_chromatogram->unexpected_peaks Yes peak_shape_issue Poor Peak Shape (Tailing/Fronting) check_chromatogram->peak_shape_issue Yes identify_impurities Identify Impurities (LC-MS, Standards) unexpected_peaks->identify_impurities optimize_hplc Optimize HPLC Method: - Adjust Mobile Phase pH - Check Sample Concentration - Equilibrate Column peak_shape_issue->optimize_hplc review_synthesis Review Synthesis Protocol: - Vilsmeier-Haack Conditions - pH Control identify_impurities->review_synthesis repurify Repurify BCFI Batch (Recrystallization, Charcoal) review_synthesis->repurify end_pure High Purity BCFI repurify->end_pure end_reanalyze Re-analyze Sample optimize_hplc->end_reanalyze

Caption: Troubleshooting workflow for low purity of this compound.

BCFI_Synthesis_Impurities cluster_impurities Potential Impurities precursor 2-butyl-1H-imidazol-5(4H)-one bcfi This compound (BCFI) precursor->bcfi Vilsmeier-Haack Reaction unreacted_precursor Unreacted Precursor precursor->unreacted_precursor condensation_byproducts Condensation By-products (Incorrect pH) precursor->condensation_byproducts Incorrect pH during ring formation vilsmeier_reagent Vilsmeier Reagent (POCl3 + DMF) vilsmeier_reagent->bcfi hydroxymethyl_impurity 2-butyl-4-chloro-5-hydroxymethylimidazole (From Precursor Oxidation) bcfi->hydroxymethyl_impurity Incomplete Reaction

Caption: Synthesis of BCFI and potential process-related impurities.

References

2-Butyl-4-chloro-5-formylimidazole handling and safety precautions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling, safety, and troubleshooting related to 2-Butyl-4-chloro-5-formylimidazole (BCFI).

Frequently Asked Questions (FAQs) - Safety & Handling

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a skin sensitizer (Category 1) and is toxic to aquatic life with long-lasting effects.[1][2][3][4] It may cause an allergic skin reaction.[1][2][3][4][5][6] Ingestion may cause irritation of the digestive tract, and inhalation may cause respiratory tract irritation.[7] Direct contact can cause eye irritation.[7]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: A comprehensive set of PPE is necessary to ensure safety. This includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[1][4]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing to prevent skin contact.[1][7] Contaminated work clothing should not be allowed out of the workplace.[1][2][3][4]

  • Respiratory Protection: In case of inadequate ventilation or potential for dust/aerosol formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][7]

Q3: What are the proper storage conditions for this compound?

A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][3][5][7] Keep it away from incompatible materials such as oxidizing agents and strong acids.[5]

Q4: What should I do in case of accidental exposure?

A4: Immediate action is crucial. Follow these first-aid measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][5][7]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][5][7] If skin irritation or a rash occurs, get medical advice.[1][2][3][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[1][2][5][7]

Q5: How should I handle a spill of this compound?

A5: For a spill, ensure adequate ventilation and wear appropriate PPE.[1] Avoid dust formation.[1] Vacuum or sweep up the material and place it into a suitable, closed container for disposal.[7] Prevent the product from entering drains or waterways.[2][4]

Q6: What is the proper disposal method for this chemical?

A6: Dispose of the contents and container in accordance with local, regional, and national regulations.[1][3][4] Avoid release to the environment.[1][2][3][4]

Hazard Identification and PPE Summary

Hazard ClassGHS PictogramSignal WordHazard StatementRecommended PPE
Skin Sensitization, Category 1GHS07WarningH317: May cause an allergic skin reaction.[1][2][3][4][5][6]Protective gloves, protective clothing.[1][2][3][4][6][7]
Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2GHS09WarningH411: Toxic to aquatic life with long lasting effects.[1][2][3][4][5]Avoid release to the environment.[1][2][3][4]
Eye Irritation (Potential)GHS07WarningMay cause eye irritation.[7]Safety goggles with side-shields or face shield.[1][4]
Respiratory Irritation (Potential)GHS07WarningMay cause respiratory tract irritation.[7]Approved respirator if ventilation is inadequate.[4][7]

Troubleshooting Guide for Synthesis

The synthesis of this compound often involves a Vilsmeier-Haack reaction. Below are common issues and troubleshooting steps.

Problem 1: Low Yield of Final Product

Potential CauseTroubleshooting Steps
Incomplete reaction: Incorrect temperature or reaction time.Ensure the reaction mixture is heated to the appropriate temperature (e.g., 100°C) for a sufficient duration (e.g., 2-3 hours) during the Vilsmeier reaction.[8]
Moisture in reagents or solvents: Water can quench the Vilsmeier reagent.Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Suboptimal pH during workup: Incorrect pH can lead to product loss.Carefully adjust the pH of the reaction mixture during the workup and extraction steps as specified in the protocol.[2]
Inefficient purification: Product loss during crystallization or chromatography.Optimize the recrystallization solvent system. If using chromatography, select the appropriate stationary and mobile phases. Chilling the toluene solution to 0-5°C can improve crystallization.[2]

Problem 2: Impurities in the Final Product

Potential CauseTroubleshooting Steps
Side reactions: Formation of byproducts due to incorrect temperature or stoichiometry.Maintain strict control over reaction temperatures. Ensure precise measurement and addition of reagents. The formation of various impurities has been noted in the synthesis of losartan, a downstream product.[9]
Incomplete chlorination or formylation: Leads to the presence of starting materials or intermediates.Verify the quality and quantity of the Vilsmeier reagent (e.g., phosphorus oxychloride and DMF).[8]
Residual starting materials: Reaction did not go to completion.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure full consumption of starting materials.
Degradation of the product: The product may be sensitive to prolonged heat or acidic/basic conditions.Minimize the time the product is exposed to high temperatures and harsh pH conditions during workup and purification.

Experimental Workflow & Logic Diagrams

Below are diagrams illustrating key processes and decision-making for handling this compound.

experimental_workflow Experimental Workflow: Synthesis of BCFI reagent_prep Reagent & Glassware Preparation (Anhydrous Conditions) reaction Vilsmeier-Haack Reaction (e.g., POCl3, DMF) reagent_prep->reaction workup Reaction Workup (Quenching, pH Adjustment) reaction->workup extraction Product Extraction (e.g., with Toluene) workup->extraction purification Purification (Recrystallization/Chromatography) extraction->purification analysis Product Analysis (HPLC, NMR, MS) purification->analysis spill_response_procedure Spill Response Procedure spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain Spill (Prevent spread & entry into drains) ppe->contain cleanup Clean Up Spill (Absorb with inert material) contain->cleanup dispose Dispose of Waste (In sealed container) cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate first_aid_decision_tree First Aid Decision Tree action_node action_node exposure Exposure Event inhalation Inhalation? exposure->inhalation skin_contact Skin Contact? inhalation->skin_contact No move_to_fresh_air Move to Fresh Air Administer O2 if needed Seek Medical Attention inhalation->move_to_fresh_air Yes eye_contact Eye Contact? skin_contact->eye_contact No wash_skin Remove Contaminated Clothing Wash with Soap & Water (15 min) Seek Medical Attention if Irritation Persists skin_contact->wash_skin Yes ingestion Ingestion? eye_contact->ingestion No flush_eyes Flush Eyes with Water (15 min) Seek Immediate Medical Attention eye_contact->flush_eyes Yes rinse_mouth Rinse Mouth Do NOT Induce Vomiting Seek Immediate Medical Attention ingestion->rinse_mouth Yes

References

Incompatibilities of 2-Butyl-4-chloro-5-formylimidazole with other chemicals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the chemical incompatibilities of 2-Butyl-4-chloro-5-formylimidazole. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical incompatibilities of this compound?

Based on safety data sheets and chemical reactivity principles, this compound is incompatible with strong oxidizing agents, strong reducing agents, and strong acids.[1][2] Contact with these substances can lead to decomposition or unintended reactions.

Q2: What are the known hazardous decomposition products?

When heated to decomposition, this compound may emit toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[1][2][3]

Q3: How should this compound be stored?

To ensure stability, it should be stored in a cool, dry, and well-ventilated place in a tightly closed container.[2] Avoid exposure to light, heat, sparks, open flames, and other ignition sources.[1]

Q4: Can this compound undergo polymerization?

Hazardous polymerization of this compound is not expected to occur under normal conditions of use and storage.[1][2]

Troubleshooting Guide

Issue 1: Unexpected Side Reactions or Product Degradation

Potential Cause: Contamination with or unintentional introduction of incompatible chemicals.

Troubleshooting Steps:

  • Review Reaction Scheme: Carefully examine all reagents and solvents in your experimental setup for the presence of strong oxidizing agents, strong reducing agents, or strong acids.

  • Solvent Purity: Ensure the solvents used are of high purity and free from acidic or oxidizing impurities. For example, aged ethers can form peroxides (oxidizing agents).

  • Inert Atmosphere: If your reaction is sensitive to oxidation, consider running it under an inert atmosphere (e.g., nitrogen or argon).

  • pH Control: During aqueous workups, carefully control the pH. The synthesis of this compound often involves pH adjustments, and deviation from the optimal range can lead to side product formation.[4][5]

Issue 2: Discoloration of the Compound or Reaction Mixture

Potential Cause: Decomposition due to exposure to heat, light, or incompatible substances.

Troubleshooting Steps:

  • Storage Conditions: Verify that the compound has been stored correctly, protected from light and heat.

  • Reaction Temperature: Ensure the reaction temperature is within the recommended range for the specific protocol. The Vilsmeier-Haack reaction for its synthesis, for instance, requires careful temperature control.[4]

  • Air Exposure: Minimize exposure of the compound and reaction mixtures to air, as this can lead to gradual oxidation.

Incompatibility with Reducing Agents

While generally incompatible with reducing agents, specific controlled reductions are utilized in synthetic pathways. A common issue is the unintentional reduction of the chloro or formyl groups.

Example Experiment: Hydrodehalogenation

A known reaction is the selective removal of the chloro group (hydrodehalogenation) to synthesize 2-butyl-5-formylimidazole.[4]

Experimental Protocol: Catalytic Hydrodehalogenation [4][6]

  • Reaction Setup: In an autoclave, combine this compound (1 equivalent) with methanol as the solvent.

  • Reagents: Add triethylamine (to neutralize the HCl byproduct) and 10% Palladium on Carbon (catalyst).[4][6]

  • Conditions: Maintain a hydrogen pressure of 4-5 kg/cm ² at a temperature of 20-25°C for 8-10 hours.[6]

  • Monitoring: Track the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, remove the solvent under reduced pressure. Add deionized water and adjust the pH to 1.2 with dilute hydrochloric acid.

ParameterValue
ReactantThis compound
Catalyst10% Palladium on Carbon
SolventMethanol
ReagentTriethylamine
H₂ Pressure4-5 kg/cm ²
Temperature20-25°C
Reaction Time8-10 hours
Product2-Butyl-5-formylimidazole

Caption: Summary of conditions for the catalytic hydrodehalogenation of this compound.

Troubleshooting Undesired Reduction:

  • Problem: The formyl group is reduced to an alcohol.

  • Solution: Use a milder reducing agent or a more selective catalyst system. Ensure the reaction temperature does not exceed the recommended range.

Incompatibility with Oxidizing Agents

Strong oxidizing agents can lead to the degradation of the imidazole ring or the over-oxidation of the formyl group to a carboxylic acid. While specific studies on the incompatibility of the final product are not detailed in the search results, the oxidation of its precursor is a key synthetic step.

Example Experiment: Oxidation of 2-Butyl-4-chloro-5-hydroxymethylimidazole

The formyl group of this compound is synthesized by the oxidation of the corresponding alcohol.

Experimental Protocol: Oxidation with Ammonium Cerium(IV) Nitrate [7]

  • Reactants: Dissolve 2-butyl-4-chloro-5-hydroxymethylimidazole in a mixture of glacial acetic acid and water.

  • Oxidizing Agent: Slowly add a 1M solution of ammonium cerium(IV) nitrate in water while maintaining the temperature at 10-15°C.

  • Reaction Time: Allow the reaction to proceed for 2.5 hours at room temperature.

  • Workup: Adjust the pH to 4 with 2N KOH. Extract the product with dichloromethane, wash with saturated aqueous NaHCO₃ solution, dry with Na₂SO₄, and concentrate to yield the final product.

ParameterValue
Reactant2-Butyl-4-chloro-5-hydroxymethylimidazole
Oxidizing AgentAmmonium Cerium(IV) Nitrate
SolventGlacial Acetic Acid / Water
Initial Temperature10-15°C
Reaction Time2.5 hours at Room Temperature
ProductThis compound
Approximate Yield~89%

Caption: Summary of conditions for the oxidation of 2-Butyl-4-chloro-5-hydroxymethylimidazole.

Troubleshooting Over-oxidation:

  • Problem: Formation of 2-butyl-4-chloro-imidazole-5-carboxylic acid.

  • Solution: Use a stoichiometric amount of the oxidizing agent. Monitor the reaction closely by TLC to stop it upon completion. Consider using a milder oxidizing agent.

Incompatibility with Strong Acids

The imidazole ring is basic and will react with strong acids. While this can be a desired effect for purification or salt formation, uncontrolled exposure to strong acids can lead to degradation, especially at elevated temperatures. During its synthesis via the Vilsmeier-Haack reaction, acidic conditions are present.

Logical Workflow for Handling Unexpected Reactions

start Unexpected Reaction or Product Degradation check_reagents Review all reagents and solvents for incompatibilities start->check_reagents check_conditions Verify reaction conditions (temperature, atmosphere, pH) start->check_conditions oxidizing_agent Presence of oxidizing agent? check_reagents->oxidizing_agent Yes reducing_agent Presence of reducing agent? check_reagents->reducing_agent No oxidizing_agent->reducing_agent No over_oxidation Investigate over-oxidation of formyl group oxidizing_agent->over_oxidation Yes strong_acid Presence of strong acid? reducing_agent->strong_acid No unwanted_reduction Check for reduction of chloro or formyl group reducing_agent->unwanted_reduction Yes ring_degradation Assess potential for imidazole ring degradation strong_acid->ring_degradation Yes

Caption: Troubleshooting workflow for unexpected reactions.

Vilsmeier-Haack Synthesis Pathway and Key Reagents

cluster_vilsmeier Vilsmeier-Haack Reagent Formation cluster_synthesis Synthesis of this compound DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier_Reagent Final_Product This compound Vilsmeier_Reagent->Final_Product Reacts with Intermediate (Pentanimidoylamino)acetic acid intermediate Intermediate->Final_Product

Caption: Key reagents in the Vilsmeier-Haack synthesis.

References

Technical Support Center: Synthesis of 2-Butyl-4-chloro-5-formylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 2-Butyl-4-chloro-5-formylimidazole (BCFI), particularly when scaling up the process.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of BCFI, offering potential causes and solutions to optimize yield and purity.

Issue 1: Low Yield in the Vilsmeier-Haack Reaction Step

  • Question: We are experiencing significantly lower than expected yields (~40-50%) during the Vilsmeier-Haack formylation and chlorination step when scaling up from lab to pilot scale. What are the likely causes and how can we improve the yield?

  • Answer: Low yields in the Vilsmeier-Haack reaction during scale-up are a common challenge and can be attributed to several factors. Here’s a systematic approach to troubleshoot this issue:

    • Inadequate Temperature Control: The formation of the Vilsmeier reagent (from DMF and POCl₃) is an exothermic process. Insufficient cooling during addition can lead to reagent decomposition and side reactions. On a larger scale, heat dissipation is less efficient.

      • Solution: Ensure your reactor has adequate cooling capacity. Add the phosphorus oxychloride (POCl₃) dropwise to N,N-dimethylformamide (DMF) at a controlled rate, maintaining a low temperature, typically between 0-5°C.[1][2] Monitor the internal temperature closely throughout the addition.

    • Localized Reagent Concentration: Poor mixing can lead to localized high concentrations of POCl₃, promoting side reactions.

      • Solution: Use an efficient overhead stirrer and ensure vigorous agitation throughout the reagent addition and the reaction.

    • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Water will quench the reagent and reduce its effectiveness.

      • Solution: Use anhydrous solvents and reagents.[3] Ensure all glassware and reactors are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Sub-optimal Reaction Temperature and Time: The optimal reaction temperature and time can vary depending on the substrate.

      • Solution: The reaction is often heated to around 100°C for 2-3 hours after the addition of the imidazole precursor.[4][5] Monitor the reaction progress using an appropriate analytical method like TLC or HPLC to determine the optimal reaction time.

    • Improper Quenching: The quenching step is critical for hydrolyzing the intermediate iminium salt to the aldehyde. Improper pH or temperature control during quenching can lead to product degradation.

      • Solution: The reaction mixture should be cooled before being slowly and carefully added to a cold aqueous solution (e.g., ice water or a solution of sodium acetate in ice-water).[1][4] Maintain a low temperature during the quench.

Issue 2: Formation of Impurities and Purification Challenges

  • Question: Our final product shows multiple spots on TLC, and we are struggling with purification on a larger scale. What are the common impurities and how can we minimize their formation and improve purification?

  • Answer: Impurity formation is a frequent issue, especially during scale-up. Here are some common impurities and strategies to mitigate them:

    • Over-formylation or Di-formylation: This can occur with highly activated substrates or if an excess of the Vilsmeier reagent is used.

      • Solution: Carefully control the stoichiometry of the Vilsmeier reagent to the substrate.[1] A 1:1 to 1.5:1 molar ratio of Vilsmeier reagent to the substrate is a good starting point for optimization.

    • Incomplete Chlorination: This can lead to the presence of 2-butyl-5-formylimidazole as an impurity.

      • Solution: Ensure a sufficient amount of the chlorinating agent (derived from POCl₃) is present and that the reaction goes to completion. Monitor the reaction for the disappearance of the non-chlorinated intermediate.

    • Residual Solvents and Reagents: Toluene, DMF, and residual phosphorus-containing byproducts are common process impurities.

      • Solution: After quenching, perform thorough aqueous washes to remove water-soluble impurities like DMF and inorganic salts. Toluene can be removed by distillation under reduced pressure.[4][6]

    • Purification Strategy:

      • Crystallization: BCFI is a crystalline solid.[4][7] A well-optimized crystallization process is the most effective method for purification on a large scale. Toluene is a commonly used solvent for crystallization.[4][6] The concentrated toluene solution is typically cooled to 0-5°C to induce crystallization.[4][6]

      • Carbon Treatment: Treatment with activated carbon can be used to remove colored impurities.[4][6]

      • Washing: The filtered solid should be washed with a cold solvent (e.g., chilled toluene) to remove residual impurities.[4][6]

Issue 3: Handling and Safety Concerns with Phosphorus Oxychloride (POCl₃)

  • Question: We are scaling up a process that uses a large volume of phosphorus oxychloride. What are the key safety precautions we need to take?

  • Answer: Phosphorus oxychloride is a highly corrosive and reactive chemical that requires careful handling, especially on a large scale.

    • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, a lab coat, and full-face protection (goggles and face shield).

    • Ventilation: Work in a well-ventilated fume hood or a contained system to avoid inhaling the corrosive vapors.

    • Reaction with Water: POCl₃ reacts violently with water, releasing heat and toxic gases. Ensure all equipment is dry and avoid any contact with moisture.

    • Quenching: The quenching of the reaction mixture containing residual POCl₃ must be done with extreme caution. The reaction mass should be added slowly to a large volume of cold water or a basic solution with efficient stirring and cooling.

    • Waste Disposal: Phosphorus-containing wastewater is a significant environmental concern and requires appropriate treatment before disposal.[8]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent synthetic strategies involve the Vilsmeier-Haack reaction. The key variations lie in the starting materials:

  • From Glycine and Methyl Pentanimidate: This route involves the initial reaction of glycine with methyl pentanimidate to form an intermediate, which is then subjected to the Vilsmeier-Haack reaction with POCl₃ and DMF to yield BCFI.[4][5][9]

  • From Pentamidine Hydrochloride and Glyoxal: This method involves the condensation of pentamidine hydrochloride and glyoxal, followed by dehydration to form an imidazole intermediate. This intermediate is then treated with POCl₃ and DMF.[5][10]

  • From 2-Butyl-4-chloro-5-hydroxymethylimidazole: This involves the oxidation of the hydroxymethyl group to a formyl group.[7]

Q2: What are the typical yields and purity I can expect for BCFI synthesis?

A2: With an optimized process, yields of 70-75% and purities greater than 99% (as determined by HPLC) have been reported.[9] However, yields can be lower, around 60-70%, and may require more extensive purification to achieve high purity.[6][9]

Q3: Can you provide a general protocol for the Vilsmeier-Haack synthesis of BCFI starting from glycine?

A3: A general protocol is as follows:

  • Intermediate Formation: React glycine with methyl pentanimidate in a suitable solvent like methanol, often in the presence of a base like sodium hydroxide.[4][9] The reaction is typically stirred for several hours at room temperature.

  • Solvent Removal: The solvent is distilled off, often under vacuum.[4]

  • Vilsmeier-Haack Reaction: The residue is dissolved in a solvent like toluene. Phosphorus oxychloride is added, followed by the slow addition of N,N-dimethylformamide.[4][5]

  • Heating: The reaction mixture is then heated, typically to around 100°C, for a few hours.[4][5]

  • Quenching: The reaction is cooled and then carefully quenched in cold water.[4]

  • Work-up and Purification: The pH is adjusted, and the product is extracted with a solvent like toluene. The organic layer is washed, dried, and concentrated. The product is then crystallized, often from the concentrated toluene solution by cooling.[4][6]

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A4:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used to monitor the progress of the reaction.

  • Final Product Characterization:

    • HPLC: To determine the purity of the final product.[4][9]

    • Melting Point: A sharp melting point is indicative of high purity. The reported melting point is around 90°C.[7]

    • Spectroscopic Methods:

      • FT-IR Spectroscopy: To confirm the presence of functional groups like the formyl C=O and C-Cl bonds.

      • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure of the molecule.

      • Mass Spectrometry: To determine the molecular weight of the compound.

Data Presentation

Table 1: Summary of Reaction Parameters for BCFI Synthesis via Vilsmeier-Haack Reaction

ParameterGlycine & Methyl Pentanimidate RoutePentamidine & Glyoxal Route
Key Reagents Glycine, Methyl Pentanimidate, POCl₃, DMFPentamidine HCl, Glyoxal, POCl₃, DMF
Solvents Methanol, TolueneToluene
Reaction Temp. Intermediate: 0°C to RT; V-H: up to 100°C[4][5][9]Condensation: 15-30°C; V-H: 100-105°C[10]
Reaction Time Intermediate: 5-20 hrs; V-H: 2-3 hrs[4][9]Condensation: 3-6 hrs; V-H: Not specified
Quenching Cold Water (<25°C)[4]Ice Water[10]
Purification Crystallization from Toluene[4][6]Crystallization from Toluene[10]
Reported Yield ~70-75%[9]High (not quantified)[10]
Reported Purity >99.5% (HPLC)[4][9]High (not quantified)[10]

Experimental Protocols

Protocol 1: Synthesis of this compound from Glycine and Methyl Pentanimidate

This protocol is a generalized procedure based on literature reports.[4][9]

  • Preparation of Methanolic Sodium Hydroxide: In a suitable reactor, dissolve sodium hydroxide (13.32 kg) in methanol (125 L).

  • Addition of Glycine: To the freshly prepared methanolic sodium hydroxide solution, add glycine (25 kg) at 30-35°C and stir for 15 minutes.

  • Addition of Methyl Pentanimidate: Add methyl pentanimidate (40 kg) to the suspension at 30-35°C over 10-15 minutes and continue stirring for 5-6 hours.

  • Solvent Distillation: Distill off the methanol under vacuum at a temperature below 50°C.

  • Vilsmeier-Haack Reaction: To the residue, add toluene (250 L). Then, add phosphorus oxychloride (160 kg) over 60 minutes, maintaining the temperature between 30-80°C. Subsequently, add N,N-dimethylformamide (75 kg) slowly over 2-3 hours.

  • Heating: Heat the reaction mixture to 100°C and stir for 2-3 hours.

  • Quenching: Cool the reaction mixture to 30°C and then quench by slowly adding it to cold water (130 L), ensuring the temperature of the quench mixture remains below 25°C.

  • Work-up: Add a filter aid (e.g., Hy-flow), and adjust the pH to 1.2-1.3 with a 30% aqueous sodium hydroxide solution. Filter the mixture. The filtrate will separate into aqueous and toluene layers. Separate the layers.

  • Washing: Wash the toluene layer twice with water.

  • Decolorization: Add activated carbon (4 kg) to the toluene layer and stir for 30 minutes at 30-35°C. Filter to remove the carbon.

  • Concentration and Crystallization: Concentrate the toluene filtrate to about 50% of its volume under vacuum at 50-55°C. Cool the concentrated solution to 0-5°C and stir for 2-3 hours to induce crystallization.

  • Isolation and Drying: Filter the crystalline product, wash it with chilled toluene, and dry it at 50-55°C under vacuum.

Mandatory Visualizations

experimental_workflow Experimental Workflow for BCFI Synthesis cluster_intermediate Intermediate Formation cluster_vh Vilsmeier-Haack Reaction cluster_workup Work-up and Purification A Glycine + Methanolic NaOH B Add Methyl Pentanimidate A->B C Stir for 5-6 hours B->C D Distill Methanol C->D Residue E Add Toluene & POCl3 D->E F Add DMF slowly E->F G Heat to 100°C F->G H Quench in Cold Water G->H Reaction Mixture I pH Adjustment & Extraction H->I J Washing & Carbon Treatment I->J K Concentration & Crystallization J->K L Filtration & Drying K->L M Final Product (BCFI) L->M

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield A Low Yield Observed B Check Temperature Control during POCl3 Addition A->B C Ensure Vigorous Mixing A->C D Verify Anhydrous Conditions A->D E Optimize Reaction Time/Temp A->E F Review Quenching Procedure A->F G Improved Yield B->G Maintain 0-5°C C->G Use Overhead Stirrer D->G Use Dry Solvents/Inert Atm. E->G Monitor by HPLC/TLC F->G Slow Addition to Cold Water

Caption: A logical workflow for troubleshooting low yields in BCFI synthesis.

References

Validation & Comparative

A Comparative Guide to the 1H NMR Analysis of 2-Butyl-4-chloro-5-formylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the proton nuclear magnetic resonance (¹H NMR) spectral data for 2-Butyl-4-chloro-5-formylimidazole, a key intermediate in the synthesis of pharmaceuticals like Losartan.[1] The analysis is contextualized by comparing its ¹H NMR spectrum with those of structurally related imidazole derivatives to elucidate the influence of substituents on the chemical shifts and coupling constants of the imidazole ring protons.

Introduction

This compound is a substituted imidazole derivative with the molecular formula C₈H₁₁ClN₂O. Its structure comprises a central imidazole ring substituted with a butyl group at the 2-position, a chlorine atom at the 4-position, and a formyl (aldehyde) group at the 5-position. The arrangement of these functional groups significantly influences the electron density distribution within the imidazole ring, which is reflected in the chemical shifts of the ring's protons in a ¹H NMR spectrum. Understanding these spectral features is crucial for structural verification, purity assessment, and for monitoring chemical reactions involving this compound.

This guide will present a detailed analysis of the ¹H NMR spectrum of this compound, alongside a comparison with simpler, related molecules: 2-butylimidazole and 4-chloro-5-formylimidazole. This comparative approach will highlight the electronic effects of the butyl, chloro, and formyl substituents on the imidazole proton signals.

¹H NMR Spectral Data Comparison

The following table summarizes the experimental and predicted ¹H NMR spectral data for this compound and its comparator compounds. The data is presented in a structured format for easy comparison.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound -CHO9.68-9.81Singlet-1H
-NH~10.0-12.0Broad Singlet-1H
-CH₂- (α)~2.8-3.0Triplet~7.52H
-CH₂- (β)~1.6-1.8Sextet~7.52H
-CH₂- (γ)~1.3-1.5Sextet~7.52H
-CH₃ (δ)~0.9-1.0Triplet~7.53H
2-Butylimidazole (Predicted) H-4, H-5~6.8-7.2Multiplet-2H
-NH~10.0-12.0Broad Singlet-1H
-CH₂- (α)~2.6-2.8Triplet~7.52H
-CH₂- (β)~1.5-1.7Sextet~7.52H
-CH₂- (γ)~1.2-1.4Sextet~7.52H
-CH₃ (δ)~0.8-1.0Triplet~7.53H
4-Chloro-5-formylimidazole (Predicted) H-2~7.8-8.0Singlet-1H
-CHO~9.7-9.9Singlet-1H
-NH~11.0-13.0Broad Singlet-1H

Note: Predicted chemical shifts are based on established substituent effects on the imidazole ring and data from related compounds.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H NMR spectra of imidazole derivatives is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • The ¹H NMR spectra should be recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • The spectrometer should be properly tuned and the magnetic field shimmed on the sample to achieve optimal resolution and line shape.

  • A standard single-pulse experiment is typically sufficient.

  • Key acquisition parameters should be set as follows:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16 (can be adjusted based on sample concentration)

    • Spectral Width: A range of 0-12 ppm is generally adequate for these compounds.

  • The Free Induction Decay (FID) should be Fourier transformed with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio.

  • The spectrum should be phased and the baseline corrected.

  • The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Mandatory Visualizations

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow for the ¹H NMR analysis of this compound, from sample preparation to spectral interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Tune Tune & Shim Spectrometer Filter->Tune Acquire Acquire FID Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Reference Spectrum Phase->Reference Analyze Analyze Chemical Shifts, Multiplicities, Integrals Reference->Analyze Assign Assign Protons Analyze->Assign Compare Compare with Reference Spectra Assign->Compare Structure Structure Verification Compare->Structure

Caption: Workflow of ¹H NMR analysis.

This guide provides a foundational understanding of the ¹H NMR characteristics of this compound. For more in-depth analysis, two-dimensional NMR techniques such as COSY and HSQC can be employed for unambiguous proton and carbon assignments.

References

FT-IR spectroscopy of 2-Butyl-4-chloro-5-formylimidazole functional groups

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison Guide to FT-IR Spectroscopy of 2-Butyl-4-chloro-5-formylimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the angiotensin II receptor antagonist, Losartan.[1] Accurate characterization of this molecule is crucial for quality control and process optimization in drug development. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and rapid analytical technique for identifying the functional groups present in a molecule, thereby confirming its identity and purity. This guide provides a comprehensive comparison of the FT-IR spectral features of this compound, details the experimental protocol for its analysis, and compares the utility of FT-IR with other analytical techniques.

FT-IR Spectral Data Summary

The FT-IR spectrum of this compound provides a unique fingerprint based on the vibrational frequencies of its constituent functional groups. The table below summarizes the characteristic absorption bands and their assignments.

Functional Group Vibrational Mode **Expected Absorption Range (cm⁻¹) **Reported Absorption (cm⁻¹) for this compound
Imidazole N-HStretching3200-3500 (broad)3248 (strong)[1]
Alkyl C-H (Butyl group)Stretching2850-2960Not explicitly reported, but expected in this region.
Aldehyde C-HStretching2700-2900 (often two weak bands)Not explicitly reported, but expected in this region.
Carbonyl C=O (Formyl group)Stretching1680-17151698 (intense)[1]
Imidazole Ring C=N and C=CStretching1450-1615Not explicitly reported, but expected in this region.
C-ClStretching600-800Not explicitly reported, but expected in this region.

Experimental Protocol: Acquiring an FT-IR Spectrum

The following is a generalized protocol for obtaining an FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is common for its simplicity and minimal sample preparation.

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Perform a background scan to account for atmospheric water and carbon dioxide.

  • Sample Preparation:

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition:

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually collected in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

  • Data Processing:

    • The resulting spectrum is displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

    • Perform any necessary baseline corrections or smoothing.

    • Label the significant peaks and compare them to known literature values or a reference spectrum.

Mandatory Visualizations

FT_IR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Instrument Instrument Warm-up & Diagnostics Background Background Scan (Air) Instrument->Background Sample Place Sample on ATR Crystal Pressure Apply Pressure Sample->Pressure Scan Acquire Spectrum (16-32 scans) Pressure->Scan Process Baseline Correction & Smoothing Scan->Process Analyze Peak Identification & Comparison Process->Analyze Functional_Group_Correlation cluster_molecule This compound cluster_groups Functional Groups cluster_regions FT-IR Absorption Regions (cm⁻¹) mol C₈H₁₁ClN₂O NH N-H Imidazole CH_butyl C-H Butyl CH_aldehyde C-H Aldehyde CO C=O Formyl CN_CC C=N / C=C Imidazole Ring CCl C-Cl r_NH 3200-3500 NH->r_NH r_CH_butyl 2850-2960 CH_butyl->r_CH_butyl r_CH_aldehyde 2700-2900 CH_aldehyde->r_CH_aldehyde r_CO 1680-1715 CO->r_CO r_CN_CC 1450-1615 CN_CC->r_CN_CC r_CCl 600-800 CCl->r_CCl

References

Unveiling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Butyl-4-chloro-5-formylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate world of molecular analysis, understanding the structural nuances of pharmaceutical intermediates is paramount. This guide provides a comprehensive comparison of the mass spectrometry fragmentation pattern of 2-Butyl-4-chloro-5-formylimidazole, a key intermediate in the synthesis of Losartan, with alternative analytical techniques. Supported by experimental data and detailed protocols, this document serves as a practical resource for the structural elucidation of this important compound.

The positive identification and characterization of this compound are critical for ensuring the quality and purity of the final active pharmaceutical ingredient. Mass spectrometry, a powerful analytical technique, provides invaluable insights into the molecular weight and structural features of this compound through the analysis of its fragmentation pattern.

Mass Spectrometry Fragmentation Analysis

Under electron ionization (EI), this compound undergoes characteristic fragmentation, yielding a unique mass spectrum that serves as a molecular fingerprint. The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 186, corresponding to the molecular weight of the compound.[1] The presence of a chlorine atom is confirmed by the characteristic M+2 isotope peak at m/z 188, with a relative intensity of approximately one-third of the molecular ion peak.

The fragmentation of the molecular ion provides further structural information. Key fragmentation pathways include the loss of the formyl group (-CHO), the butyl side chain (-C₄H₉), and the chlorine atom (-Cl). The relative intensities of these fragment ions offer clues to the stability of the resulting ions and the lability of the corresponding bonds.

A detailed summary of the major fragments observed in the electron ionization mass spectrum of this compound is presented in the table below.

Fragment Ion (m/z)Relative Intensity (%)Proposed Fragment Structure/Loss
186100[M]⁺ (Molecular Ion)
158~60[M-CHO]⁺
143Moderate[M-C₃H₇]⁺ (Loss of propyl radical from butyl chain)
131Moderate[M-C₄H₉]⁺
129Low[M-Cl-H₂]⁺
95Moderate[C₄H₄ClN]⁺ (Fragment of the imidazole ring)

Comparison with Alternative Analytical Techniques

While mass spectrometry provides detailed information about the molecular weight and fragmentation of this compound, a comprehensive characterization often involves the use of complementary analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity of atoms within the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the butyl chain, the imidazole ring, and the formyl group, with their chemical shifts and coupling patterns revealing their chemical environment. ¹³C NMR would similarly provide information on the carbon skeleton of the molecule. NMR is particularly powerful for differentiating between isomers, which can be challenging with mass spectrometry alone.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretch of the imidazole ring, the C-H stretches of the butyl group, the C=O stretch of the formyl group, and the C-Cl stretch. This technique is a rapid and non-destructive method for confirming the presence of key functional groups.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity, provides structural information from fragmentationMay not distinguish between isomers, can be destructive
NMR Spectroscopy Detailed atomic connectivity and stereochemistryUnambiguous structure determination, non-destructiveLower sensitivity than MS, requires larger sample amounts
IR Spectroscopy Identification of functional groupsFast, non-destructive, simple to operateProvides limited structural information on its own

Experimental Protocols

Mass Spectrometry (Electron Ionization)

A general protocol for obtaining the electron ionization mass spectrum of this compound is as follows:

  • Sample Preparation: Dissolve a small amount of the solid compound in a volatile organic solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.

  • Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) inlet.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and all significant fragments.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. The presence of the chlorine isotope peak at M+2 should be verified.

Fragmentation Pathway Diagram

The following diagram, generated using DOT language, illustrates the proposed primary fragmentation pathways of this compound under electron ionization.

fragmentation_pathway M [C₈H₁₁ClN₂O]⁺˙ m/z = 186 F1 [C₇H₁₁ClN₂]⁺ m/z = 158 M->F1 - CHO F2 [C₅H₅ClN₂O]⁺˙ m/z = 143 M->F2 - C₃H₇ F3 [C₄H₂ClN₂O]⁺˙ m/z = 131 M->F3 - C₄H₉ F4 [C₈H₁₁N₂O]⁺˙ m/z = 151 M->F4 - Cl

Caption: Proposed fragmentation of this compound.

Conclusion

The structural elucidation of this compound is effectively achieved through a combination of analytical techniques. Mass spectrometry provides essential information on the molecular weight and fragmentation pattern, offering a rapid and sensitive method for identification. When combined with NMR and IR spectroscopy, a complete and unambiguous structural assignment can be made. This comparative guide provides researchers and scientists with the foundational data and methodologies necessary for the confident characterization of this important pharmaceutical intermediate.

References

A Comparative Guide to HPLC Purity Analysis of 2-Butyl-4-chloro-5-formylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. 2-Butyl-4-chloro-5-formylimidazole is a key intermediate in the synthesis of pharmaceuticals, notably the antihypertensive drug Losartan.[1][2] Its purity directly impacts the quality and safety of the final API. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity of such compounds, offering high resolution and quantitative accuracy.[3][4]

This guide provides a comparative analysis of two common reversed-phase HPLC (RP-HPLC) methods suitable for the purity analysis of this compound, supported by typical experimental data and detailed protocols. The selection of an appropriate HPLC method is critical for the accurate determination of purity and the identification of any process-related impurities or degradation products.

Comparative Analysis of HPLC Methods

The following table summarizes the key performance characteristics of two distinct RP-HPLC methods for the purity analysis of this compound. Method A employs a standard C18 column with a simple isocratic mobile phase, while Method B utilizes a C8 column with a gradient elution, which can be beneficial for resolving impurities with different polarities.

ParameterMethod A: Isocratic RP-HPLCMethod B: Gradient RP-HPLC
Principle Separation based on hydrophobicity under constant mobile phase composition.Separation based on hydrophobicity with a changing mobile phase composition, enhancing resolution for a wider range of polarities.
Stationary Phase C18 (Octadecylsilyl) silica gel, 5 µmC8 (Octylsilyl) silica gel, 5 µm
Mobile Phase Acetonitrile : 0.025 M KH2PO4 buffer (pH 3.2) (70:30, v/v)[5]A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Elution IsocraticGradient
Analysis Time ~15 minutes~20 minutes
Resolution Good for principal peak and known impurities.Excellent for complex impurity profiles with varying polarities.
Limit of Detection (LOD) ~0.02%~0.01%
Limit of Quantitation (LOQ) ~0.06%~0.03%
Precision (RSD) < 2%< 1.5%
Accuracy (Recovery) 98-102%99-101%
Advantages Simple, robust, and rapid analysis.Higher resolution for a broader range of impurities, greater flexibility.
Disadvantages May not resolve all unknown impurities effectively.Longer analysis time, more complex method development.

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below. These protocols are based on established practices for the analysis of imidazole derivatives and can be adapted as needed.[5][6]

Method A: Isocratic Reversed-Phase HPLC

1. Instrumentation:

  • HPLC system equipped with a UV detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of Acetonitrile and 0.025 M Potassium Dihydrogen Phosphate buffer (adjusted to pH 3.2 with phosphoric acid) in a 70:30 (v/v) ratio.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm.[6]

  • Injection Volume: 10 µL.

3. Sample and Reference Standard Preparation:

  • Diluent: Mobile phase.

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent to obtain a concentration of 1 mg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of diluent to obtain a concentration of 1 mg/mL.

4. Purity Calculation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Method B: Gradient Reversed-Phase HPLC

1. Instrumentation:

  • HPLC system with a gradient pump and a UV detector.

2. Chromatographic Conditions:

  • Column: C8, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetononitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    15 80
    18 30

    | 20 | 30 |

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 215 nm.[6]

  • Injection Volume: 10 µL.

3. Sample and Reference Standard Preparation:

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent to obtain a concentration of 1 mg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of diluent to obtain a concentration of 1 mg/mL.

4. Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Visualizing the Workflow and Method Comparison

To further clarify the experimental process and the logic behind method selection, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample & Reference Standard Dissolve Dissolve in Diluent Weigh->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for HPLC purity analysis.

Method_Comparison cluster_methods HPLC Method Options cluster_criteria Selection Criteria cluster_recommendation Recommendation Method_A Method A: Isocratic Speed Analysis Speed Method_A->Speed Simplicity Method Simplicity Method_A->Simplicity Method_B Method B: Gradient Resolution Impurity Resolution Method_B->Resolution Routine_QC Routine QC Speed->Routine_QC Impurity_Profiling Impurity Profiling Resolution->Impurity_Profiling Simplicity->Routine_QC

Caption: Logical comparison of HPLC methods.

Conclusion

Both the isocratic and gradient RP-HPLC methods are suitable for the purity analysis of this compound. The choice between them depends on the specific analytical needs. For routine quality control where speed and simplicity are paramount, the isocratic method (Method A) is often preferred. For in-depth impurity profiling or during method development where resolving unknown impurities is critical, the gradient method (Method B) offers superior separation power. In all cases, the chosen method should be validated according to ICH guidelines to ensure its accuracy, precision, specificity, and robustness.

References

A Comparative Guide to the Synthesis of 2-Butyl-4-chloro-5-formylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthesis routes for 2-Butyl-4-chloro-5-formylimidazole (BCFI), a key intermediate in the manufacturing of the angiotensin II receptor blocker, Losartan.[1][2][3] The following sections present a quantitative analysis of different synthetic pathways, detailed experimental protocols, and visual representations of the chemical workflows.

Comparative Analysis of Synthesis Routes

The synthesis of this compound is critical for the production of Losartan, a widely used antihypertensive drug.[1][3] Several synthetic strategies have been developed, each with distinct advantages and disadvantages in terms of yield, purity, and scalability. This section provides a comparative summary of the most common routes.

Synthesis RouteKey ReactantsReported YieldReported PurityKey AdvantagesKey Disadvantages
Route 1: From Glycine and Methyl Pentanimidate Glycine, Methyl Pentanimidate, Vilsmeier Reagent (POCl₃, DMF)66.4% - 75%92.5% - >99.5% (HPLC)High yield and purity achievable through process optimization.[4]Requires the preparation of methyl pentanimidate.
Route 2: From Pentamidine Hydrochloride and Glyoxal Pentamidine Hydrochloride, Glyoxal, Vilsmeier Reagent (POCl₃, DMF)Information not readily availableInformation not readily availableUtilizes different starting materials which may be advantageous based on availability and cost.Yield and purity data are not as widely reported in the reviewed literature.
Route 3: From 2-Butyl-4-chloro-5-hydroxymethylimidazole 2-Butyl-4-chloro-5-hydroxymethylimidazole, (NH₄)₂Ce(NO₃)₆~90%Information not readily availableA direct oxidation step to the final product.Requires the synthesis of the hydroxymethyl intermediate.
Route 4: From Valeronitrile (Pinner Reaction) Valeronitrile, Methanol, HCl, Glycine, Vilsmeier Reagent~69% (overall)Information not readily availableStarts from a readily available nitrile.Involves multiple steps to generate the key intermediate.[5]

Experimental Protocols

The following are detailed experimental methodologies for the key synthesis routes of this compound.

Route 1: Synthesis from Glycine and Methyl Pentanimidate

This route involves the initial formation of a (pentanimidoylamino)acetic acid intermediate, followed by a one-pot cyclization and formylation using the Vilsmeier-Haack reaction.[1][4]

Step 1: Formation of (pentanimidoylamino)acetic acid

  • Suspend glycine in a solution of sodium hydroxide in methanol.[1]

  • Cool the mixture to 0°C.[1]

  • Add methyl pentanimidate to the cooled suspension and stir for several hours at room temperature.[1]

  • Distill the solvent under vacuum.

Step 2: Vilsmeier-Haack Reaction

  • Suspend the residue from Step 1 in a solvent such as toluene.[1]

  • Add phosphorus oxychloride (POCl₃), followed by the slow addition of N,N-dimethylformamide (DMF).[1]

  • Heat the reaction mixture to approximately 100°C for several hours.[1]

  • After the reaction is complete, cool the mixture and quench it with cold water.

  • Extract the product with a suitable organic solvent, wash, dry, and concentrate to yield this compound.[4]

Route 2: Synthesis from Pentamidine Hydrochloride and Glyoxal

This method proceeds through a condensation reaction to form a cyclic ketone intermediate, which is then converted to the final product.[2][6]

Step 1: Condensation and Dehydration

  • React pentamidine hydrochloride with glyoxal in a system where the pH is controlled between 6.0 and 7.5.[2][6]

  • Following the condensation, perform a dehydration reaction to yield 2-butyl-1H-imidazole-5(4H)-one.[2][6]

Step 2: Formylation and Chlorination

  • React the 2-butyl-1H-imidazole-5(4H)-one intermediate with N,N-dimethylformamide (DMF) in the presence of phosphorus oxychloride (POCl₃) to obtain this compound.[2][6]

Route 3: Oxidation of 2-Butyl-4-chloro-5-hydroxymethylimidazole

This route provides a direct conversion of a pre-formed imidazole precursor to the target aldehyde.

  • Dissolve 2-butyl-4-chloro-5-hydroxymethylimidazole in glacial acetic acid.[7]

  • Slowly add a 1M aqueous solution of ammonium cerium(IV) nitrate ((NH₄)₂Ce(NO₃)₆) at 10-15°C.[7]

  • Stir the reaction mixture at room temperature for approximately 2.5 hours.[7]

  • Adjust the pH to 4 with a 2N potassium hydroxide solution.[7]

  • Extract the product multiple times with dichloromethane.[7]

  • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution, dry over sodium sulfate, and concentrate to obtain the final product.[7]

Synthesis Workflow Visualizations

The following diagrams illustrate the logical flow of the described synthesis routes.

Synthesis_Route_1 cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Formation Glycine Glycine Intermediate (Pentanimidoylamino)acetic acid Glycine->Intermediate Condensation MePentanimidate Methyl Pentanimidate MePentanimidate->Intermediate Vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) Intermediate->Vilsmeier Cyclization & Formylation BCFI 2-Butyl-4-chloro-5- formylimidazole Vilsmeier->BCFI

Caption: Workflow for the synthesis of BCFI from Glycine and Methyl Pentanimidate.

Synthesis_Route_2 cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Formation Pentamidine Pentamidine Hydrochloride Intermediate 2-Butyl-1H-imidazole- 5(4H)-one Pentamidine->Intermediate Condensation & Dehydration Glyoxal Glyoxal Glyoxal->Intermediate Vilsmeier Formylation & Chlorination (POCl₃, DMF) Intermediate->Vilsmeier BCFI 2-Butyl-4-chloro-5- formylimidazole Vilsmeier->BCFI

Caption: Workflow for the synthesis of BCFI from Pentamidine Hydrochloride and Glyoxal.

Synthesis_Route_3 cluster_start Starting Material cluster_final Final Product Formation Hydroxymethyl 2-Butyl-4-chloro-5- hydroxymethylimidazole Oxidation Oxidation ((NH₄)₂Ce(NO₃)₆) Hydroxymethyl->Oxidation BCFI 2-Butyl-4-chloro-5- formylimidazole Oxidation->BCFI

Caption: Workflow for the synthesis of BCFI via oxidation.

References

A Comparative Guide to Alternative Precursors for the Synthesis of Losartan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Losartan, a potent and selective angiotensin II receptor antagonist, is a widely prescribed medication for the treatment of hypertension. The synthesis of this complex molecule has been the subject of extensive research, leading to the development of various synthetic routes employing a range of precursors. This guide provides a comparative analysis of alternative synthetic strategies for losartan, with a focus on key intermediates, reaction yields, and detailed experimental protocols to inform process development and optimization.

At a Glance: Comparison of Key Synthetic Routes

The synthesis of losartan can be broadly categorized into three major strategies, each with distinct advantages and disadvantages in terms of efficiency, cost-effectiveness, and environmental impact. The following table summarizes the key quantitative data for these alternative routes.

Synthetic RouteKey PrecursorsKey ReactionsOverall Yield (%)Purity (%)Reference
Route 1: "Classic" Imidazole and Biphenyl Coupling 2-butyl-4-chloro-5-formylimidazole (BCFI), 4'-(bromomethyl)-2-cyanobiphenylAlkylation, Reduction, Tetrazole Formation (from nitrile)>75 (for tetrazole formation step)>97[1]
Route 2: Convergent Suzuki Coupling 2-Trityl-5-phenyltetrazole boronic acid, Halogenated imidazole-biphenyl derivativeSuzuki Coupling, Deprotection80 (overall)High (regioisomer <0.05%)[2]
Route 3: "Green" Suzuki Coupling Approach 2-bromobenzonitrile, 4-methylphenylboronic acid, 2-butyl-4-chloro-5-hydroxymethylimidazoleSuzuki Coupling, Bromination, Imidazole Coupling, Tetrazole Formation27 (overall)Not specified[3]
Route 4: Tri-n-octyltin Azide Method Cyano alcohol intermediate, Tri-n-octyltin azideTetrazole formation94.7Not specified[4]

Signaling Pathway: Mechanism of Action of Losartan

Losartan exerts its therapeutic effect by blocking the Angiotensin II type 1 (AT1) receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This blockade inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.

Losartan Mechanism of Action cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Aldosterone Aldosterone AT1R->Aldosterone Vasoconstriction Vasoconstriction AT1R->Vasoconstriction IncreasedBP Increased Blood Pressure Aldosterone->IncreasedBP Vasoconstriction->IncreasedBP Losartan Losartan Losartan->AT1R blocks

Caption: Mechanism of action of Losartan in the RAAS pathway.

Experimental Workflows and Protocols

This section details the experimental workflows for two prominent synthetic routes to losartan, providing a step-by-step comparison of the methodologies.

Route 1: "Classic" Imidazole and Biphenyl Coupling

This traditional approach involves the initial coupling of the imidazole and biphenyl precursors, followed by the formation of the tetrazole ring from a nitrile intermediate.

Classic Route Workflow cluster_precursors Precursors cluster_synthesis Synthesis Steps BCFI This compound (BCFI) Alkylation Alkylation BCFI->Alkylation BromoOTBN 4'-(bromomethyl)-2-cyanobiphenyl BromoOTBN->Alkylation Reduction Reduction Alkylation->Reduction Cyano aldehyde intermediate Tetrazole Tetrazole Formation Reduction->Tetrazole Cyano alcohol intermediate Purification Purification Tetrazole->Purification Losartan Losartan Purification->Losartan Suzuki Coupling Workflow cluster_fragments Fragment Synthesis cluster_synthesis Coupling and Deprotection BoronicAcid 2-Trityl-5-phenyltetrazole boronic acid Suzuki Suzuki Coupling BoronicAcid->Suzuki ImidazoleBiphenyl Halogenated imidazole-biphenyl ImidazoleBiphenyl->Suzuki Deprotection Deprotection Suzuki->Deprotection Trityl Losartan Losartan Losartan Deprotection->Losartan

References

Efficacy of 2-Butyl-4-chloro-5-formylimidazole Derivatives as ACE Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various 2-Butyl-4-chloro-5-formylimidazole derivatives as Angiotensin-Converting Enzyme (ACE) inhibitors. The information is compiled from preclinical in vitro studies to aid in the research and development of novel antihypertensive agents. While extensive in vitro data is available, in vivo efficacy studies for these specific derivatives are not yet prevalent in the public domain.

Comparative In Vitro Efficacy

The ACE inhibitory potential of several classes of this compound derivatives has been evaluated, primarily through in vitro assays measuring the half-maximal inhibitory concentration (IC50). These derivatives include N-substituted imidazoles, chalcones, pyrazoles, and peptidomimetics. The data presented below summarizes the findings from various studies, with Lisinopril, a clinically approved ACE inhibitor, used as a reference standard.

Compound ClassDerivativeIC50 (µM)Reference Standard (Lisinopril) IC50 (µM)
N-substituted Imidazoles Compound 4b (structure with specific N-substitution)1.31 ± 0.0260.3 ± 0.135
Compound 4f (structure with specific N-substitution)7.57 ± 0.0850.3 ± 0.135
Chalcones (E)-3-(2-butyl-4-chloro-1-methyl-1H-imidazol-5-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one (4l )2.24Not specified in study
(E)-3-(2-butyl-4-chloro-1-methyl-1H-imidazol-5-yl)-1-(dibenzo[b,d]thiophen-2-yl)prop-2-en-1-one (4q )2.68Not specified in study
(E)-3-(2-butyl-4-chloro-1-methyl-1H-imidazol-5-yl)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one (4i )3.60Not specified in study
Peptidomimetics Compound 5i (specific peptide conjugate)0.100Not specified in study
Compound 4k (specific peptide conjugate)0.531Not specified in study
Compound 4i (specific peptide conjugate)0.647Not specified in study
Compound 5h (specific peptide conjugate)0.657Not specified in study
Compound 5e (specific peptide conjugate)1.12Not specified in study

Table 1: Comparative in vitro ACE inhibitory activity (IC50 values) of this compound derivatives.

Experimental Protocols

Synthesis of 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde (Parent Compound)

A common synthetic route to the core scaffold, 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde, involves a multi-step process. One reported method includes the Pinner reaction of valeronitrile to form methyl pentanimidate, followed by reaction with glycine. The resulting intermediate then undergoes a Vilsmeier-Haack reaction using phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to yield the target aldehyde[1]. Another approach involves the reaction of 2-butyl-4-chloro-5-hydroxymethylimidazole with an oxidizing agent like (NH4)2Ce(NO3)6 in acetic acid[2].

Example Two-Step Protocol for N-substituted Derivatives:

  • Alkylation: 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde is alkylated with various phenacyl bromides to form intermediate compounds.

  • Reduction: The intermediates are then reduced using sodium borohydride to yield the final N-substituted-2-butyl-4-chloro-1H-imidazole derivatives[3].

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

The inhibitory activity of the synthesized compounds on ACE is commonly determined by a spectrophotometric method using Hippuryl-Histidyl-Leucine (HHL) as a substrate. The general principle involves the enzymatic cleavage of HHL by ACE to release hippuric acid (HA). The amount of HA produced is quantified by measuring its absorbance at 228 nm after extraction.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-Histidyl-L-Leucine (HHL)

  • Test compounds (this compound derivatives)

  • Lisinopril (positive control)

  • Sodium Borate Buffer (pH 8.3) with NaCl

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

Procedure:

  • Preparation of Reagents: Prepare solutions of ACE, HHL, and test compounds in the sodium borate buffer.

  • Pre-incubation: A solution of the test compound or standard inhibitor is pre-incubated with the ACE solution at 37°C for a defined period (e.g., 10 minutes).

  • Reaction Initiation: The enzymatic reaction is initiated by adding the HHL substrate to the mixture.

  • Incubation: The reaction mixture is incubated at 37°C for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of HCl.

  • Extraction: The hippuric acid formed is extracted from the aqueous solution using an organic solvent like ethyl acetate.

  • Measurement: The absorbance of the extracted hippuric acid in the organic layer is measured using a UV-Vis spectrophotometer at 228 nm.

  • Calculation: The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance in the presence of the test compound. IC50 values are then determined from the dose-response curves.

In Vivo Antihypertensive Activity

However, other imidazole-based ACE inhibitors, like Imidapril, have demonstrated significant antihypertensive effects in SHRs. Oral administration of Imidapril has been shown to inhibit ACE activity in various tissues and lead to a significant reduction in blood pressure[4][5]. This suggests that potent in vitro inhibitors from the this compound series, particularly the peptidomimetics with sub-micromolar IC50 values, are promising candidates for future in vivo studies.

A general protocol for assessing antihypertensive activity in SHRs would involve:

  • Acclimatization of the animals.

  • Oral or intravenous administration of the test compound at various doses.

  • Measurement of systolic and diastolic blood pressure at different time points using tail-cuff plethysmography or telemetry.

  • Comparison of blood pressure changes with a vehicle control group and a positive control group (e.g., Lisinopril).

Visualizations

Signaling Pathway: Renin-Angiotensin System and ACE Inhibition

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleavage Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II conversion ACE ACE (Angiotensin-Converting Enzyme) ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP ACE_Inhibitor 2-Butyl-4-chloro-5- formylimidazole Derivatives ACE_Inhibitor->ACE inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of ACE inhibition.

Experimental Workflow for Efficacy Evaluation

Workflow Start Start: Design & Synthesize This compound Derivatives Characterization Structural Characterization (NMR, Mass Spec, FTIR) Start->Characterization InVitro_Screening In Vitro ACE Inhibition Assay (Spectrophotometric Method) Characterization->InVitro_Screening Data_Analysis Calculate % Inhibition and IC50 Values InVitro_Screening->Data_Analysis Lead_Identification Identify Potent Hits (Low IC50) Data_Analysis->Lead_Identification Lead_Identification->Start Synthesize New Analogs InVivo_Studies In Vivo Antihypertensive Studies (e.g., in SHRs) Lead_Identification->InVivo_Studies Promising Candidates PK_PD Pharmacokinetic/ Pharmacodynamic Analysis InVivo_Studies->PK_PD End Lead Optimization/ Preclinical Development PK_PD->End

Caption: General workflow for the evaluation of novel ACE inhibitors.

Structure-Activity Relationship (SAR) Insights

SAR Core This compound Core N_Substituted N-Substituted Derivatives IC50: 1.31 - 7.57 µM Core->N_Substituted Modification at N1 Chalcones Chalcones IC50: 2.24 - 3.60 µM Core->Chalcones Modification at C5-formyl Peptidomimetics Peptidomimetics IC50: 0.100 - 1.12 µM Core->Peptidomimetics Modification at C5-formyl Potency High Potency (Low IC50) N_Substituted->Potency Chalcones->Potency Peptidomimetics->Potency Most Potent

References

A Comparative Guide to the X-ray Crystallography of N-substituted-2-butyl-4-chloro-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and pharmacology. X-ray crystallography stands as a definitive method for elucidating the atomic arrangement in a crystalline solid, providing invaluable insights into molecular conformation, bond lengths, angles, and intermolecular interactions. This guide offers an objective comparison of the crystallographic data for recently synthesized N-substituted-2-butyl-4-chloro-1H-imidazole derivatives, places this technique in context with other analytical methods, and provides a detailed experimental protocol. Imidazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including their role in treating hypertension.[1][2]

Performance Comparison: Crystallographic Data

The structural parameters of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives, as determined by single-crystal X-ray diffraction, provide a quantitative basis for comparison. Below is a summary of key crystallographic data for a representative compound from this class, alongside other related imidazole derivatives for context.

ParameterCompound 4c (N-substituted-2-butyl-4-chloro-1H-imidazole derivative)[2]2-n-Butyl-5-chloro-3H-imidazole-4-carbaldehyde (BCIC)[3]2-n-Butyl-4-chloro-1[(2'-cyanobiphenyl-4-yl)methyl]-5-hydroxymethyl imidazole (BCCI)[3]
Chemical Formula C₁₇H₁₉ClN₂O₂C₈H₁₁ClN₂OC₂₂H₂₂ClN₃O
Molecular Weight 318.79 g/mol 186.64 g/mol 379.88 g/mol
Crystal System MonoclinicMonoclinicTriclinic
Space Group P2₁/cP2₁/cP-1
Unit Cell Dimensions a = 12.34 Å, b = 10.55 Å, c = 12.55 Å, β = 101.57°a = 7.2617 Å, b = 13.2067 Å, c = 9.8491 Å, β = 101.76°a = 8.198 Å, b = 10.997 Å, c = 11.524 Å, α = 90.83°, β = 94.31°, γ = 109.45°
Volume (ų) 1599.5924.74976.0
Z (molecules/unit cell) 442
Key Structural Features The imidazole and benzene rings are twisted relative to each other.The n-butyl group adopts a bent conformation.The n-butyl group is in an extended conformation. The biphenyl ring system is oriented at an angle of 45.1(1)°.

Alternative Structural Elucidation Methods

While X-ray crystallography provides unparalleled detail for solid-state structures, other analytical techniques offer complementary information, particularly for molecules in solution or when high-quality crystals cannot be obtained.

TechniquePrincipleAdvantagesDisadvantages
X-ray Crystallography Diffraction of X-rays by a single crystal.[4]Provides precise 3D atomic coordinates, bond lengths, and angles.[4]Requires high-quality single crystals, which can be difficult to grow.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides information about the structure and dynamics of molecules in solution. Does not require crystallization.Structure determination for complex molecules can be time-consuming.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Provides highly accurate molecular weight and fragmentation patterns, aiding in structural confirmation.Does not directly provide 3D structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecules, causing vibrational transitions.Provides information about the functional groups present in a molecule.Provides limited information about the overall 3D structure.

Experimental Protocols

A generalized methodology for the single-crystal X-ray diffraction of an N-substituted-2-butyl-4-chloro-1H-imidazole derivative is outlined below.[4]

Synthesis and Crystallization

The initial step involves the synthesis of the target imidazole derivatives. A common route is a two-step protocol starting with the alkylation of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde with different phenacyl bromides, followed by further reactions to yield the final N-substituted products.[2]

Following synthesis and purification, high-quality single crystals are grown. This is a critical and often challenging step. Common techniques include:

  • Slow Evaporation: A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second solvent (the anti-solvent) in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

A screening of various solvents and solvent mixtures is typically necessary to identify the optimal conditions for crystal growth.[4]

Data Collection

A suitable single crystal is selected and mounted on a goniometer head. X-ray diffraction data are then collected using a diffractometer, which consists of an X-ray source (e.g., Mo Kα or Cu Kα radiation), a goniometer to orient the crystal, and a detector.[4] The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and the space group of the crystal. The crystal structure is then solved using computational methods like direct methods or Patterson methods to generate an initial electron density map. This initial model is then refined against the experimental data to improve the accuracy of the atomic positions and other structural parameters.[4] The final result is a detailed three-dimensional model of the molecule within the crystal lattice.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental process and the relationship between different analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction start Starting Materials synthesis Two-Step Synthesis Protocol start->synthesis purification Purification (e.g., Chromatography) synthesis->purification screening Solvent Screening purification->screening growth Crystal Growth (e.g., Slow Evaporation) screening->growth data_collection Data Collection growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final 3D Structure G center_node Molecular Structure Elucidation xray X-ray Crystallography (Solid-State 3D Structure) center_node->xray nmr NMR Spectroscopy (Solution-State Structure) center_node->nmr ms Mass Spectrometry (Molecular Weight & Formula) center_node->ms ftir FTIR Spectroscopy (Functional Groups) center_node->ftir

References

In-Silico Deep Dive: Evaluating 2-Butyl-4-chloro-5-formylimidazole Derivatives as Angiotensin II Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 13, 2025 – A comprehensive in-silico analysis of 2-Butyl-4-chloro-5-formylimidazole (BCFI) derivatives reveals their significant potential as angiotensin II receptor antagonists, offering promising avenues for the development of novel antihypertensive therapeutics. This guide provides a comparative overview of their performance, supported by computational data, and outlines the experimental protocols for their virtual screening and evaluation.

This compound serves as a crucial building block in the synthesis of sartans, a class of drugs widely prescribed for hypertension.[1] The exploration of its derivatives is a focal point for identifying new chemical entities with improved efficacy and safety profiles. This in-silico guide is designed for researchers, scientists, and drug development professionals to navigate the landscape of these promising compounds.

Comparative In-Silico Performance

The effectiveness of BCFI derivatives as angiotensin II receptor antagonists is primarily evaluated through molecular docking studies that predict the binding affinity of these compounds to the Angiotensin II type 1 (AT1) receptor. A lower binding energy or a higher docking score indicates a more stable and potent interaction.

While a direct head-to-head comparison of a comprehensive series of BCFI derivatives is limited in publicly available literature, existing studies on related imidazole-based antagonists provide valuable insights. For instance, in a study of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential Angiotensin-Converting Enzyme (ACE) inhibitors, compound 4b demonstrated a noteworthy IC50 value of 1.31 ± 0.026 μM, indicating significant enzyme inhibition.[1]

To provide a comparative framework, the table below includes in-silico data for Losartan, a well-established angiotensin II receptor blocker derived from BCFI, alongside other relevant imidazole-based compounds. This allows for an indirect performance assessment of the BCFI scaffold.

Compound/DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference Compound
Losartan Angiotensin II (AT1) Receptor-5.099His256, Gln257-
Compound 4b (N-substituted BCFI derivative) Angiotensin-Converting Enzyme (ACE)Not ReportedNot ReportedLisinopril (IC50: 0.3 ± 0.135 μM)
Bisartans (BCFI-related) ACE2/Spike Protein ComplexHigher than known sartansNot specifiedKnown Sartans

Note: The data presented is collated from various studies and may not be directly comparable due to differences in computational methodologies.

The Renin-Angiotensin System: The Target Pathway

The therapeutic action of BCFI derivatives is centered on the inhibition of the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and fluid balance. By blocking the AT1 receptor, these compounds prevent angiotensin II from exerting its potent vasoconstrictive effects, thereby leading to a reduction in blood pressure.

RAS_Pathway cluster_enzymes Enzymatic Conversion Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone Aldosterone Secretion (from Adrenal Gland) Aldosterone->Increased_BP AT1_Receptor->Vasoconstriction AT1_Receptor->Aldosterone BCFI_Derivatives BCFI Derivatives (Antagonists) BCFI_Derivatives->AT1_Receptor Blockade Renin Renin (from Kidney) ACE ACE (from Lungs)

Caption: The Renin-Angiotensin System and the inhibitory action of BCFI derivatives.

Experimental Protocols: A Guide to In-Silico Analysis

The following sections detail the methodologies for the key in-silico experiments cited in the evaluation of BCFI derivatives.

Molecular Docking Protocol for Angiotensin II (AT1) Receptor Antagonists

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

1. Preparation of the Receptor:

  • The three-dimensional crystal structure of the human Angiotensin II type 1 (AT1) receptor is obtained from a protein database such as the Protein Data Bank (PDB).
  • Water molecules and any co-crystallized ligands are removed from the protein structure.
  • Hydrogen atoms are added to the protein, and the structure is energy minimized to relieve any steric clashes.

2. Ligand Preparation:

  • The 2D structures of the BCFI derivatives are drawn using chemical drawing software and converted to 3D structures.
  • The ligands are then energy minimized using a suitable force field.

3. Docking Simulation:

  • A docking software (e.g., AutoDock, Glide, GOLD) is used to perform the docking calculations.
  • A grid box is defined around the active site of the AT1 receptor to specify the search space for the ligand.
  • The docking algorithm explores various conformations and orientations of the ligand within the active site.

4. Analysis of Results:

  • The results are analyzed based on the binding energy or docking score.
  • The binding poses of the ligands are visualized to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the AT1 receptor.

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; receptor_prep [label="Receptor Preparation\n(AT1 Receptor)"]; ligand_prep [label="Ligand Preparation\n(BCFI Derivatives)"]; docking [label="Molecular Docking Simulation"]; analysis [label="Analysis of Results\n(Binding Energy, Interactions)"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> receptor_prep; start -> ligand_prep; receptor_prep -> docking; ligand_prep -> docking; docking -> analysis; analysis -> end; }

Caption: A simplified workflow for molecular docking studies.

ADMET Prediction Protocol for Drug Discovery

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.

1. Input Data:

  • The chemical structures of the BCFI derivatives are provided as input, typically in SMILES or SDF format.

2. In-Silico Tools:

  • Various online web servers and software (e.g., SwissADME, pkCSM, ADMETlab) are utilized for the prediction of ADMET properties.

3. Predicted Parameters:

  • Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor status are predicted.
  • Distribution: Predictions include blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and volume of distribution (VDss).
  • Metabolism: The models predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound inhibits any CYP isoforms.
  • Excretion: Total clearance and renal OCT2 substrate prediction are common endpoints.
  • Toxicity: A range of toxicity endpoints are assessed, including AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity, and skin sensitization.

4. Data Analysis and Comparison:

  • The predicted ADMET properties are summarized in a table for easy comparison.
  • The profiles of the BCFI derivatives are compared against each other and against known drugs (e.g., Losartan) to identify candidates with the most favorable pharmacokinetic and safety profiles.

ADMET PropertyDesirable Range/Outcome
Absorption
Human Intestinal Absorption (HIA)> 30%
Caco-2 Permeability> 0.90
Distribution
Blood-Brain Barrier (BBB) PenetrationLogBB > 0.3 (for CNS drugs), < -1.0 (for non-CNS drugs)
Plasma Protein Binding (PPB)< 90%
Metabolism
CYP InhibitorNo
Toxicity
AMES ToxicityNegative
hERG InhibitionNegative
HepatotoxicityNegative

This in-silico guide underscores the potential of this compound derivatives as a promising class of angiotensin II receptor antagonists. The provided data and protocols offer a foundational resource for further research and development in the quest for more effective treatments for hypertension.

References

Characterization of Losartan EP Impurity D (2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the characterization of Losartan EP Impurity D (2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde) in comparison to other significant impurities of Losartan.

This guide provides a detailed comparison of Losartan EP Impurity D with other critical European Pharmacopoeia (EP) listed impurities of Losartan, including Impurities A, B, C, E, and F. The information presented herein is intended to support researchers, scientists, and drug development professionals in the identification, quantification, and control of these impurities to ensure the quality, safety, and efficacy of Losartan drug products.

Physicochemical and Spectroscopic Characterization

A summary of the key physicochemical and spectroscopic data for Losartan EP Impurity D and its comparators is presented below. This data is crucial for the unambiguous identification of these impurities during routine analysis and stability studies.

ParameterLosartan EP Impurity DLosartan EP Impurity ALosartan EP Impurity BLosartan EP Impurity CLosartan EP Impurity ELosartan EP Impurity F
Chemical Name 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde2-Butyl-4-chloro-1H-imidazole-5-methanol[1][2][2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol[3]2-Butyl-5-chloro-1-[[2′-(2H-tetrazol-5-yl)[1, 1′-biphenyl]-4-yl]methyl]-1H-imidazole-4-methanol Potassium Salt[4]5-(4'-Methyl-(1,1'-biphenyl)-2-yl)-1H-tetrazole5-[4'-[[2-Butyl-4-chloro-5-[(isopropyloxy)methyl]-1H-imidazol-1-yl]methyl] [1,1'-biphenyl]-2-yl]-2H-tetrazole[5][6]
CAS Number 83857-96-979047-41-9[1][2]160514-13-6[3]860644-28-6[4]120568-11-8[7]1332713-64-0[5][6]
Molecular Formula C₈H₁₁ClN₂OC₈H₁₃ClN₂O[1][8]C₁₄H₁₂N₄OC₂₂H₂₂ClKN₆O[4]C₁₄H₁₂N₄[7]C₂₅H₂₉ClN₆O[5][6]
Molecular Weight 186.64 g/mol 188.65 g/mol [1][8]252.27 g/mol 461.00 g/mol [4]236.27 g/mol [7]464.99 g/mol [5][6]
Appearance Yellow crystalline powderOff-white solid[1]Not specifiedNot specifiedNot specifiedNot specified
Melting Point (°C) 97-100Not availableNot specifiedNot specifiedNot specifiedNot specified
¹H NMR (DMSO-d₆, δ ppm) Aldehyde proton at ~9.7Methylene protons adjacent to hydroxyl at ~4.3Methylene protons adjacent to hydroxyl at ~4.5Methylene protons adjacent to hydroxyl at ~4.4Methyl protons at ~2.4Isopropyl protons at ~1.1 (d) and ~3.9 (septet)
IR (KBr, cm⁻¹) Carbonyl stretch at ~1670O-H stretch at ~3200-3400O-H stretch at ~3200-3400O-H stretch at ~3200-3400Absence of characteristic functional group peaksC-O-C stretch at ~1100
Mass (m/z) [M+H]⁺ at 187[M+H]⁺ at 189[M+H]⁺ at 253[M+H]⁺ at 423[M+H]⁺ at 237[M+H]⁺ at 465

Chromatographic Comparison

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of Losartan and its impurities. A typical reversed-phase HPLC method allows for the effective resolution of Impurity D from the active pharmaceutical ingredient (API) and other related substances.

ParameterHPLC Method for Losartan Impurities
Column ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 µm) or equivalent[9][10]
Mobile Phase Gradient elution with Acetonitrile and 0.1% Phosphoric Acid in Water[9][10]
Flow Rate 1.0 mL/min[9][10]
Detection UV at 220 nm[9][10]
Column Temperature 35 °C[9][10]
Typical Retention Time (min) Varies based on the specific gradient profile. Impurity D is generally well-resolved from Losartan and other impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is suitable for the simultaneous determination of Losartan and its related impurities, including Impurity D.

a. Instrumentation:

  • A gradient HPLC system equipped with a UV detector.

  • Data acquisition and processing software.

b. Chromatographic Conditions:

  • Column: ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 µm) or a similar L1 column.[9][10]

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-10 min: 20-60% B

    • 10-25 min: 60-80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[9][10]

  • Column Temperature: 35 °C.[9][10]

  • Detection Wavelength: 220 nm.[9][10]

  • Injection Volume: 10 µL.

c. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Losartan EP Impurity D reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Losartan drug substance or product in the mobile phase to the desired concentration.

Spectroscopic Characterization

a. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Dissolve the sample in the deuterated solvent. Acquire ¹H and ¹³C NMR spectra. The chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

b. Infrared (IR) Spectroscopy:

  • Instrument: Fourier Transform Infrared (FT-IR) spectrophotometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) disc containing the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Procedure: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

c. Mass Spectrometry (MS):

  • Instrument: Mass spectrometer with an electrospray ionization (ESI) source.

  • Procedure: Dissolve the sample in a suitable solvent and introduce it into the mass spectrometer. Acquire the mass spectrum in the positive ion mode.

Visualizations

Logical Relationship of Losartan and Its Impurities

G Formation Pathway of Key Losartan Impurities cluster_impurities Process-Related and Degradation Impurities Starting Materials Starting Materials Losartan Synthesis Losartan Synthesis Starting Materials->Losartan Synthesis Losartan (API) Losartan (API) Losartan Synthesis->Losartan (API) Impurity D Losartan EP Impurity D Losartan Synthesis->Impurity D Side Reaction Impurity A Losartan EP Impurity A Losartan Synthesis->Impurity A Incomplete Reaction Impurity B Losartan EP Impurity B Losartan Synthesis->Impurity B Starting Material Carryover Impurity F Losartan EP Impurity F Losartan Synthesis->Impurity F Side Reaction Degradation Degradation Losartan (API)->Degradation Impurity C Losartan EP Impurity C Degradation->Impurity C Hydrolysis Impurity E Losartan EP Impurity E Degradation->Impurity E Oxidation

Caption: Logical workflow of Losartan synthesis and impurity formation.

Experimental Workflow for Impurity Analysis

G Analytical Workflow for Losartan Impurity Profiling cluster_spectroscopy Confirmation Sample Preparation Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Acquisition Data Acquisition HPLC Analysis->Data Acquisition Peak Identification Peak Identification Data Acquisition->Peak Identification Quantification Quantification Peak Identification->Quantification Known Impurity Spectroscopic Confirmation Spectroscopic Confirmation Peak Identification->Spectroscopic Confirmation Unknown Peak Report Generation Report Generation Quantification->Report Generation NMR NMR Spectroscopic Confirmation->NMR MS MS Spectroscopic Confirmation->MS IR IR Spectroscopic Confirmation->IR NMR->Report Generation MS->Report Generation IR->Report Generation

Caption: Step-by-step workflow for the analysis of Losartan impurities.

References

Safety Operating Guide

Proper Disposal of 2-Butyl-4-chloro-5-formylimidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative guidance on the safe and compliant disposal of 2-Butyl-4-chloro-5-formylimidazole is essential for maintaining a secure research environment and ensuring regulatory adherence. This document provides a comprehensive, step-by-step operational plan for researchers, scientists, and drug development professionals. The procedures outlined below are synthesized from safety data sheets and chemical waste management guidelines to ensure the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment. This compound is classified as a skin sensitizer and is toxic to aquatic life with long-lasting effects.[1][2][3][4][5]

PPE CategoryItem Specification
Eye Protection Chemical splash goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A fully-buttoned laboratory coat.
Respiratory Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[4][6]

Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of where the chemical is handled.[6]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][7]

Step 1: Waste Collection
  • Segregate Waste: Collect waste this compound and any materials contaminated with it (e.g., weighing paper, pipette tips, spill cleanup debris) separately from other chemical waste streams.[1]

  • Use Appropriate Containers: Place the waste in a designated, sealable, and airtight waste container that is compatible with the chemical.[7][8] It is recommended to use the original container if possible.[1]

  • Labeling: The container must be clearly and securely labeled as "Hazardous Waste." The label should include the full chemical name: "this compound" and the associated hazards (e.g., Skin Sensitizer, Environmental Hazard).[7]

Step 2: Waste Storage
  • Designated Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area for hazardous waste.[7]

  • Incompatibilities: Ensure the storage area is away from incompatible materials such as strong oxidizing agents and strong acids.[2]

  • Containment: The storage area should have secondary containment to mitigate any potential leaks or spills.

Step 3: Final Disposition
  • Professional Disposal Service: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[1][3]

  • Incineration: A recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a qualified disposal facility.

  • Regulatory Compliance: All disposal activities must be conducted in strict accordance with all applicable local, regional, and national environmental regulations.[1][7]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is not contained within a fume hood, evacuate the immediate area and ensure adequate ventilation.[7]

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[7] Avoid creating dust.[1]

  • Collection: Carefully sweep or vacuum the contained material and place it into a suitable, labeled hazardous waste container for disposal.[1][6]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[7]

  • Reporting: Report the spill to your laboratory supervisor or Environmental Health & Safety (EH&S) department immediately.[7]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Interim Storage cluster_3 Final Disposition A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in Ventilated Area (Fume Hood) A->B C Collect Waste in Compatible Container B->C D Segregate from Other Waste C->D E Label as 'Hazardous Waste' with Chemical Name D->E F Store in Designated Satellite Accumulation Area E->F G Ensure Secondary Containment F->G H Arrange Pickup by Licensed Hazardous Waste Contractor G->H I Transport to Approved Treatment, Storage, and Disposal Facility (TSDF) H->I J Final Disposal via High-Temperature Incineration I->J

Caption: Waste Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for 2-Butyl-4-chloro-5-formylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Butyl-4-chloro-5-formylimidazole (CAS No. 83857-96-9). Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining experimental integrity.

Chemical Identifier: this compound Synonyms: BCFI, 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment. The primary hazards include the potential to cause an allergic skin reaction, and it is toxic to aquatic life with long-lasting effects.[1][2][3][4] It may also cause eye irritation and may be harmful if inhaled, swallowed, or absorbed through the skin.[5]

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[3] A face shield may be required for larger quantities or when there is a risk of splashing.Protects against eye irritation from dust or splashes.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing to prevent skin contact.[5][6]Prevents skin contact, absorption, and potential skin sensitization.[1][2] Contaminated clothing should be removed immediately and washed before reuse.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate, exposure limits are exceeded, or dust is generated.[4][5]Prevents irritation of the respiratory tract from dust or vapors.[5]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical for maintaining the chemical's stability and preventing accidental exposure.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[5][6]

  • Avoid the formation and inhalation of dust, vapor, mist, or gas.[3][4][5]

  • Prevent contact with skin and eyes.[2][5]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Wash hands thoroughly after handling.[1][3]

  • Ensure an eyewash station and safety shower are readily accessible.[5]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][5]

  • Keep the container tightly closed to prevent contamination and degradation.[1][2][5]

  • Store away from incompatible materials such as oxidizing agents and reducing agents.[5]

First-Aid Measures

Immediate action is required in the event of exposure.

Table 2: First-Aid Procedures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][5] If skin irritation or a rash occurs, seek medical advice.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Ingestion Do not induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]

Disposal Plan

Proper disposal of this compound and its container is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal: Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1][2] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Environmental Precautions: This chemical is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[2][5][7] Avoid release to the environment and do not let the product enter drains.[1][3][4]

  • Contaminated Packaging: Handle uncleaned containers as you would the product itself. Do not reuse empty containers.[1][3]

Experimental Workflow

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

A Preparation - Don appropriate PPE - Verify fume hood function B Weighing and Transfer - Use a dedicated spatula - Transfer chemical within fume hood A->B C Experimentation - Conduct reaction in a closed system if possible - Maintain ventilation B->C D Decontamination - Clean work surfaces - Decontaminate equipment C->D E Waste Disposal - Segregate hazardous waste - Dispose of in labeled, sealed containers D->E F Post-Handling - Remove PPE correctly - Wash hands thoroughly E->F

Caption: A procedural workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Butyl-4-chloro-5-formylimidazole
Reactant of Route 2
Reactant of Route 2
2-Butyl-4-chloro-5-formylimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.